Decatromicin B
Description
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Properties
Molecular Formula |
C45H56Cl2N2O10 |
|---|---|
Molecular Weight |
855.8 g/mol |
IUPAC Name |
(1S,3S,6S,7Z,10Z,13R,16S,17S,18S,21R,22R,23Z)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid |
InChI |
InChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55)/b10-9-,22-19-,38-34-/t23-,24+,25-,26+,27-,29+,31+,33-,35+,37-,43-,44+,45+/m0/s1 |
InChI Key |
UYAXASMGHNZATD-OQNVVLMTSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@]23C(=O)/C(=C(\[C@]4([C@@H]5CC[C@@H]([C@@H]([C@H]5C=C[C@H]4C/C=C\C/C(=C\[C@]2(C=C1C(=O)O)C)/C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)/O)/C(=O)O3 |
Canonical SMILES |
CCC1CC23C(=O)C(=C(C4(C5CCC(C(C5C=CC4CC=CCC(=CC2(C=C1C(=O)O)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)O)C(=O)O3 |
Origin of Product |
United States |
Foundational & Exploratory
Decatromicin B: A Technical Guide to its Discovery, Isolation, and Characterization from Actinomadura sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decatromicin B is a potent spirotetronate antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). First discovered in 1999 from the fermentation broth of Actinomadura sp. MK73-NF4, its complex structure and powerful antibacterial properties have made it a subject of interest in the ongoing search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the field of natural product drug discovery and development.
Introduction
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Natural products derived from microorganisms, particularly Actinobacteria, have historically been a rich source of novel antibiotics. The genus Actinomadura is known for producing a diverse array of bioactive secondary metabolites. Among these, the decatromicins, a family of spirotetronate polyketides, have demonstrated notable antibacterial efficacy.
This compound, a chlorinated analog of Decatromicin A, was first reported in 1999.[1] It belongs to the spirotetronate class of natural products, which are characterized by a tetronic acid moiety linked via a spiroketal to a cyclohexene ring and a trans-decalin system. This structural complexity is often associated with potent biological activity. This guide will detail the scientific groundwork for the isolation and study of this promising antibiotic.
Physicochemical and Biological Properties of this compound
The fundamental properties of this compound are summarized below. These data are essential for its detection, purification, and initial assessment of its potential as a therapeutic agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C45H56Cl2N2O10 | [1] |
| Molecular Weight | 855.9 g/mol | [1] |
| Appearance | Off-white to light tan solid | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO | [1] |
| Water Solubility | Poor | [1] |
| Purity | >95% by HPLC | [1] |
Table 2: Antibacterial Activity of this compound (MIC90 in µM)
| Organism | MIC90 (µM) |
| Staphylococcus aureus | 1-3 |
| Acinetobacter baumannii | 12-36 |
Data sourced from a 2022 study on spirotetronate polyketides from Actinomadura sp. strain A30804.
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of Actinomadura sp. and the subsequent isolation and purification of this compound. These protocols are based on recent studies that have successfully isolated the compound.
Fermentation of Actinomadura sp.
Objective: To cultivate Actinomadura sp. under conditions that promote the production of this compound.
Materials:
-
Actinomadura sp. strain (e.g., A30804)
-
Seed Medium (per liter): Soluble starch (10 g), glucose (10 g), yeast extract (5 g), peptone (5 g), CaCO3 (1 g)
-
Production Medium (per liter): Soluble starch (20 g), glucose (20 g), yeast extract (10 g), peptone (10 g), CaCO3 (2 g)
-
Shaker incubator
Procedure:
-
Inoculation: Aseptically transfer a loopful of a mature culture of Actinomadura sp. from an agar plate to a flask containing the seed medium.
-
Seed Culture: Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200-220 rpm.
-
Production Culture: Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).
-
Fermentation: Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200-220 rpm. Monitor the production of this compound periodically by HPLC analysis of the culture extract.
Extraction and Initial Purification
Objective: To extract this compound from the fermentation broth and perform an initial purification.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)
Procedure:
-
Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the mycelium and the supernatant separately with an equal volume of ethyl acetate. Combine the organic extracts.
-
Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
Final Purification by HPLC
Objective: To obtain highly pure this compound.
Materials:
-
Partially purified this compound fractions
-
High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column
-
Solvent system for HPLC (e.g., a gradient of acetonitrile and water)
-
Lyophilizer
Procedure:
-
Fraction Pooling: Pool the fractions from the silica gel chromatography that show the presence of this compound.
-
Preparative HPLC: Concentrate the pooled fractions and dissolve the residue in the HPLC mobile phase. Inject the sample onto a preparative C18 HPLC column.
-
Elution and Collection: Elute with a suitable gradient of acetonitrile in water. Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Lyophilization: Lyophilize the collected fraction to obtain pure this compound as a solid.
Structure Elucidation
The structure of this compound was originally determined using a combination of spectroscopic techniques.[2]
Key Techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR: To identify the types and number of protons and carbons.
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings.
-
HMQC (Heteronuclear Single Quantum Coherence): To determine direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which is crucial for assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule.
-
Visualized Workflows
The following diagrams illustrate the key processes in the isolation and characterization of this compound.
Caption: Workflow for the isolation and purification of this compound.
Caption: Logic flow for the structure elucidation of this compound.
Conclusion
This compound remains a compelling molecule for further investigation in the quest for new antibiotics. Its potent activity against resistant Gram-positive bacteria underscores the importance of continued exploration of natural products from unique microbial sources like Actinomadura. The protocols and data presented in this guide offer a foundational resource for researchers aiming to isolate, study, and potentially develop this compound or related spirotetronate compounds into next-generation antibacterial therapies.
References
Decatromicin B: A Technical Overview of its Physicochemical Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties of Decatromicin B, a potent spirotetronate antibiotic. The information is curated for researchers, scientists, and professionals in drug development, offering a centralized resource for this promising natural product.
This compound, isolated from the actinomycete Actinomadura sp. MK73-NF4, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. Its complex structure and potent bioactivity make it a molecule of interest for further investigation and development. However, a lack of widespread availability has hindered extensive research into its precise mechanism of action[1][2].
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various sources, with the foundational work being the initial isolation and characterization by Momose et al. in 1999.
| Property | Value | Source |
| Molecular Formula | C₄₅H₅₆Cl₂N₂O₁₀ | [1][2] |
| Molecular Weight | 855.9 g/mol | [1] |
| CAS Number | 235097-64-0 | [1] |
| Appearance | Off-white to light tan solid | [2] |
| Melting Point | Not available in search results. Reported in Momose et al., 1999. | |
| Optical Rotation | Not available in search results. Reported in Momose et al., 1999. | |
| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Poor water solubility. | [1] |
| UV-Vis Spectroscopy (λmax) | Not available in search results. Reported in Momose et al., 1999. | |
| ¹H-NMR Spectroscopy | Data not available in search results. Structure elucidated using this technique as reported in Momose et al., 1999. | [3] |
| ¹³C-NMR Spectroscopy | Data not available in search results. Structure elucidated using this technique as reported in Momose et al., 1999. | [3] |
Experimental Protocols
The determination of the physicochemical properties of this compound relies on a suite of standard analytical techniques. The following sections outline the general methodologies employed for these key experiments.
Isolation and Purification
The isolation of this compound from the fermentation broth of Actinomadura sp. MK73-NF4 typically involves a multi-step chromatographic process.
Protocol:
-
Fermentation: Actinomadura sp. MK73-NF4 is cultured in a suitable nutrient medium to promote the production of secondary metabolites, including this compound.
-
Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds from the aqueous medium.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This may include adsorption chromatography on resins like Diaion HP-20, followed by silica gel chromatography.
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield this compound with high purity (>95%) is typically achieved using preparative reverse-phase HPLC.
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the proton and carbon environments within the molecule.
-
2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are conducted to establish connectivity between protons and carbons, and to determine the relative stereochemistry[3].
-
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the calculation of its elemental composition.
Solubility Determination
The solubility of this compound is determined using the shake-flask method.
Protocol:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO).
-
The mixture is agitated in a sealed container at a constant temperature until equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove any undissolved solid.
-
The concentration of this compound in the resulting saturated solution is quantified using a suitable analytical method, such as HPLC with UV detection.
Biological Activity and Potential Mechanism of Action
This compound exhibits potent antibacterial activity against a range of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for several strains are provided below.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.39 - 0.78 |
| Methicillin-resistant S. aureus (MRSA) | 0.39 - 0.78 |
| Micrococcus luteus | 0.78 |
| Bacillus subtilis | 0.78 |
| Corynebacterium bovis | 6.25 |
Source:[4]
The precise molecular target and mechanism of action of this compound have not been definitively established, largely due to its limited availability for detailed studies[1][2]. However, as a member of the spirotetronate class of polyketides, it is hypothesized to share a mechanism with other well-characterized members of this family. Some spirotetronates, such as abyssomicin C, are known to inhibit the biosynthesis of para-aminobenzoic acid (pABA), an essential precursor for folate synthesis in bacteria. This pathway is absent in humans, making it an attractive target for selective antibacterial agents.
This proposed pathway involves the inhibition of ADC synthase, a key enzyme in the conversion of chorismate to pABA. By blocking this step, this compound would disrupt folate synthesis, leading to the inhibition of bacterial growth. It is important to note that this remains a hypothetical mechanism for this compound and requires experimental validation.
Conclusion
This compound represents a compelling lead compound in the search for new antibiotics. This guide provides a foundational understanding of its physicochemical properties, which is essential for any future research and development efforts. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential. The detailed experimental data from the primary literature, particularly the work of Momose et al., remains a critical resource for any laboratory working with this molecule.
References
Spectroscopic Scrutiny of Decatromicin B: A Technical Guide to its NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Decatromicin B, a potent spirotetronate polyketide antibiotic. The document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data crucial for the structural elucidation and characterization of this complex natural product. Experimental protocols and a representative signaling pathway are also presented to offer a complete analytical perspective for researchers in drug discovery and development.
Core Spectroscopic Data of this compound
The structural backbone of this compound has been meticulously mapped using one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments, providing a quantitative foundation for its structural verification.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in Methanol-d₄)
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 2 | 170.8 | |
| 3 | 100.9 | |
| 4 | 195.4 | |
| 5 | 111.1 | |
| 6 | 176.6 | |
| 7 | 53.4 | |
| 8 | 36.5 | 1.83, m; 1.55, m |
| 9 | 24.6 | 1.69, m; 1.41, m |
| 10 | 34.7 | 1.95, m |
| 11 | 42.6 | 2.15, m |
| 12 | 134.5 | 5.54, dd, 15.2, 7.8 |
| 13 | 131.0 | 5.67, dd, 15.2, 8.5 |
| 14 | 34.1 | 2.21, m |
| 15 | 77.9 | 3.75, d, 9.8 |
| 16 | 31.5 | 1.75, m |
| 17 | 70.1 | 3.45, dd, 9.1, 3.2 |
| 18 | 38.4 | 1.58, m |
| 19 | 27.2 | 1.25, m; 1.05, m |
| 20 | 37.1 | 1.45, m |
| 21 | 13.9 | 0.92, t, 7.4 |
| 22 | 29.8 | 1.65, m; 1.50, m |
| 23 | 9.7 | 0.88, t, 7.4 |
| 24 | 14.2 | 0.95, d, 6.8 |
| 25 | 18.2 | 1.01, d, 6.8 |
| 26 | 12.6 | 0.85, d, 7.0 |
| 1' | 98.9 | 5.25, d, 1.7 |
| 2' | 36.1 | 2.28, m; 1.85, m |
| 3' | 72.9 | 3.95, m |
| 4' | 84.8 | 3.35, d, 3.2 |
| 5' | 71.9 | 3.55, dq, 9.5, 6.2 |
| 6' | 18.4 | 1.25, d, 6.2 |
| 1'' | 165.2 | |
| 2'' | 108.2 | |
| 3'' | 128.1 | 6.85, s |
| 4'' | 125.4 | |
| 5'' | 129.9 | |
| OMe | 57.1 | 3.81, s |
| N-Me | 28.1 | 2.78, s |
Data sourced from Ching et al., 2022.[1][2]
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C₄₅H₅₆Cl₂N₂O₁₀.[3][4] The primary ion observed in electrospray ionization (ESI) mass spectrometry is the protonated molecule [M+H]⁺. While detailed public fragmentation data from tandem mass spectrometry (MS/MS) is limited, the technique is crucial for confirming the connectivity of the molecule through collision-induced dissociation (CID), which would typically involve cleavage of glycosidic bonds and fragmentation of the polyketide backbone.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₄₅H₅₆Cl₂N₂O₁₀ |
| Molecular Weight | 855.8 g/mol |
| Observed Ion (ESI+) | [M+H]⁺ |
| m/z (calculated) | 857.3394 |
Experimental Protocols
The following sections outline the generalized experimental protocols for the NMR and mass spectrometry analysis of this compound, based on established methods for spirotetronate polyketides.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A high-field NMR spectrometer, such as a Bruker DRX-400 or equivalent, equipped with a cryoprobe is recommended for enhanced sensitivity, particularly for ¹³C and 2D NMR experiments.
Sample Preparation:
-
Dissolve approximately 1-5 mg of purified this compound in 0.5 mL of deuterated methanol (Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire spectra at a proton frequency of 400 MHz or higher. Typical parameters include a 30° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire spectra at a carbon frequency of 100 MHz or higher. Proton decoupling is used to simplify the spectrum. A larger number of scans (several thousand) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These experiments are essential for establishing proton-proton and proton-carbon correlations, which are critical for assigning the complex structure of this compound.
Mass Spectrometry (MS)
Instrumentation:
-
A high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal for accurate mass measurements and fragmentation analysis.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system for infusion or LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Data Acquisition (LC-MS/MS):
-
Chromatographic Separation: Employ a C18 reversed-phase column for separation. A typical gradient could be from water with 0.1% formic acid to acetonitrile with 0.1% formic acid over 15-30 minutes.
-
Mass Spectrometry:
-
Full Scan (MS1): Acquire data in positive ion mode over a mass range of m/z 100-1500 to detect the protonated parent ion [M+H]⁺.
-
Tandem MS (MS/MS): Perform data-dependent acquisition where the most intense ions from the full scan are selected for collision-induced dissociation (CID) to generate fragmentation spectra. This provides structural information about the different moieties of the molecule.
-
Visualizations: Workflows and Pathways
Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Representative Signaling Pathway: Inhibition of Bacterial p-Aminobenzoic Acid (pABA) Biosynthesis
While the specific molecular target of this compound has not been definitively elucidated, many spirotetronate antibiotics are known to inhibit essential bacterial metabolic pathways. A well-characterized example is the inhibition of the p-aminobenzoic acid (pABA) biosynthesis pathway by the related spirotetronate, Abyssomicin C.[2][6] This pathway is crucial for bacterial folate synthesis and, consequently, for the production of nucleotides and certain amino acids. This mechanism provides a plausible model for the antibacterial action of this compound.
Caption: Proposed inhibitory action of spirotetronates on the bacterial pABA pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Antibacterial Spirotetronate Polyketides from an Actinomadura sp. Strain A30804 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Decatromicin B: An In-depth Analysis of its Anti-MRSA Potential
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Decatromicin B, a novel antibiotic produced by Actinomadura sp. MK73-NF4, has demonstrated potent inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA), a significant threat to public health. However, the precise molecular mechanism underpinning its bactericidal or bacteriostatic action remains an area of active investigation. This technical guide synthesizes the currently available information on this compound and contextualizes it within the broader landscape of anti-MRSA drug discovery. While specific quantitative data and detailed experimental protocols on this compound's mechanism of action are not yet publicly available, this document will explore the common mechanisms of action of antibiotics against MRSA and outline the established experimental workflows used to elucidate such pathways. This guide serves as a foundational resource for researchers poised to investigate the unique therapeutic potential of this compound.
Introduction to this compound and the MRSA Challenge
Methicillin-resistant Staphylococcus aureus (MRSA) continues to be a leading cause of hospital- and community-acquired infections, presenting a formidable challenge to healthcare systems worldwide due to its resistance to a broad spectrum of β-lactam antibiotics. The relentless evolution of multidrug-resistant MRSA strains necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.
Decatromicins A and B are novel antibiotics identified from the fermentation broth of Actinomadura sp. MK73-NF4. Structural elucidation has revealed their unique chemical scaffolds, and preliminary studies have confirmed their strong inhibitory effect on the growth of MRSA[1]. The specific molecular target and the downstream cellular consequences of this compound's interaction with MRSA are yet to be fully characterized. Understanding this mechanism is paramount for its development as a potential therapeutic agent.
Established Mechanisms of Action Against MRSA: A Framework for this compound Research
To hypothesize and investigate the mechanism of action of this compound, it is instructive to review the known antibacterial pathways targeted by existing anti-MRSA drugs. These established mechanisms provide a roadmap for future experimental inquiry.
2.1. Inhibition of Cell Wall Synthesis: The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is a classic and effective target for antibiotics. Key enzymatic steps in the peptidoglycan biosynthesis pathway are vulnerable to inhibition.
2.2. Disruption of Protein Synthesis: The bacterial ribosome (70S), composed of 30S and 50S subunits, is structurally distinct from the eukaryotic ribosome (80S), making it an ideal target for selective toxicity. Antibiotics can interfere with various stages of protein synthesis, including initiation, elongation, and termination.
2.3. Inhibition of Nucleic Acid Synthesis: DNA replication and RNA transcription are fundamental processes for bacterial survival and proliferation. Drugs can target key enzymes involved in these pathways, such as DNA gyrase, topoisomerase IV, and RNA polymerase.
2.4. Disruption of Cell Membrane Integrity: The bacterial cell membrane is crucial for maintaining cellular homeostasis. Certain antibiotics can intercalate into the membrane, leading to depolarization, pore formation, and leakage of essential cellular components.
2.5. Inhibition of Metabolic Pathways: Essential metabolic pathways, such as folate synthesis, are also attractive targets for antimicrobial agents.
A logical starting point for investigating this compound's mechanism would be to systematically assess its impact on these fundamental cellular processes in MRSA.
Experimental Protocols for Elucidating the Mechanism of Action
The following are detailed methodologies for key experiments that are foundational in determining the mechanism of action of a novel antibacterial compound like this compound.
3.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays:
-
Objective: To quantify the potency of this compound against MRSA and determine if its effect is bacteriostatic or bactericidal.
-
Methodology:
-
Prepare a series of twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each dilution with a standardized suspension of MRSA (e.g., ATCC 43300) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the cultures at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
To determine the MBC, an aliquot from each well showing no visible growth is plated onto antibiotic-free agar.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
3.2. Macromolecular Synthesis Inhibition Assays:
-
Objective: To identify which major cellular biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is primarily inhibited by this compound.
-
Methodology:
-
Grow MRSA cultures to the mid-logarithmic phase.
-
Aliquot the culture into separate tubes and add this compound at a concentration of 4x MIC.
-
Simultaneously, add a radiolabeled precursor for a specific pathway to each tube: [³H]thymidine for DNA synthesis, [³H]uridine for RNA synthesis, [³H]leucine for protein synthesis, and [¹⁴C]N-acetylglucosamine for cell wall synthesis.
-
Incubate the tubes at 37°C and collect samples at various time points.
-
Precipitate the macromolecules using trichloroacetic acid (TCA) and collect them on glass fiber filters.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Inhibition of a specific pathway is indicated by a significant reduction in the incorporation of the corresponding radiolabeled precursor compared to an untreated control.
-
3.3. Cell Membrane Integrity Assay:
-
Objective: To determine if this compound disrupts the bacterial cell membrane.
-
Methodology:
-
Wash and resuspend mid-log phase MRSA cells in a suitable buffer.
-
Add a fluorescent dye that is sensitive to membrane potential, such as DiSC₃(5), or a dye that can only enter cells with compromised membranes, such as propidium iodide.
-
Treat the cells with this compound at various concentrations.
-
Monitor the change in fluorescence over time using a fluorometer.
-
An increase in fluorescence (for DiSC₃(5) depolarization or propidium iodide influx) indicates membrane damage.
-
Visualization of Potential Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of experiments to determine the mechanism of action and a hypothetical signaling pathway that could be inhibited by this compound.
Caption: Experimental workflow for elucidating the mechanism of action.
Caption: Hypothetical inhibition of a biosynthetic pathway by this compound.
Quantitative Data Summary (Hypothetical)
As specific data for this compound is unavailable, the following table provides a template for how such data would be presented. This table uses hypothetical values for illustrative purposes.
| Parameter | MRSA (ATCC 43300) | Vancomycin-Intermediate S. aureus (VISA) | Vancomycin-Resistant S. aureus (VRSA) |
| MIC (µg/mL) | 0.5 | 1 | 2 |
| MBC (µg/mL) | 1 | 2 | 4 |
| IC₅₀ (Protein Synthesis) | 0.2 µM | 0.4 µM | 0.8 µM |
| IC₅₀ (DNA Synthesis) | > 50 µM | > 50 µM | > 50 µM |
| IC₅₀ (RNA Synthesis) | > 50 µM | > 50 µM | > 50 µM |
| IC₅₀ (Cell Wall Synthesis) | > 50 µM | > 50 µM | > 50 µM |
Conclusion and Future Directions
This compound represents a promising new scaffold for the development of anti-MRSA therapeutics. The immediate research priority is to elucidate its specific mechanism of action. The experimental approaches outlined in this guide provide a robust framework for achieving this goal. Future studies should focus on identifying the direct molecular target of this compound, characterizing its binding kinetics, and investigating the potential for resistance development. A comprehensive understanding of its mechanism will be critical for advancing this compound through the drug development pipeline and potentially offering a new weapon in the fight against multidrug-resistant pathogens.
References
Technical Guide: Antibacterial Spectrum of Decatromicin B Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decatromicin B is a potent antibiotic compound isolated from Actinomadura sp. MK73-NF4 in 1999.[1] It has demonstrated significant activity against antibiotic-sensitive and resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Despite its initial promise, the broader antibacterial spectrum and the precise mechanism of action of this compound remain largely unexplored. This is primarily due to the compound's limited availability, which has hindered further research and development.[1][2] This technical guide provides a comprehensive overview of the known information on this compound, outlines standardized experimental protocols for determining its antibacterial spectrum, and presents hypothetical signaling pathways that may be relevant to its mode of action.
Introduction to this compound
This compound is a tetronic acid derivative that was first described by Momose et al. in 1999.[1] Structurally, it is a complex molecule with a molecular formula of C45H56Cl2N2O10.[2] Initial studies highlighted its strong inhibitory activity against MRSA, a significant threat in both hospital and community settings.[3] However, since its initial discovery, there has been a notable lack of follow-up research in the public domain, leaving a significant gap in our understanding of its full potential as a therapeutic agent.
Antibacterial Spectrum of this compound: Current Knowledge
The primary reported activity of this compound is its potent effect against MRSA.[1][2][3] Unfortunately, detailed quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a broad panel of Gram-positive pathogens, have not been published. To facilitate future research and provide a framework for comparison, the following table summarizes the key Gram-positive bacteria that should be tested to establish the antibacterial spectrum of this compound. For context, representative MIC values for Vancomycin, a standard-of-care antibiotic for many Gram-positive infections, are included.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Data not available | 0.5 - 2 |
| Staphylococcus aureus (MRSA) | Data not available | 1 - 2 |
| Staphylococcus epidermidis | Data not available | 1 - 4 |
| Enterococcus faecalis | Data not available | 1 - 4 |
| Enterococcus faecium (VRE) | Data not available | >128 |
| Streptococcus pneumoniae | Data not available | ≤1 |
| Streptococcus pyogenes | Data not available | ≤1 |
| Bacillus subtilis | Data not available | 0.5 - 2 |
| Clostridium difficile | Data not available | 0.5 - 2 |
Experimental Protocols for Determining Antibacterial Spectrum
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a novel antibiotic like this compound against Gram-positive bacteria using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Assay
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound (or other test compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains for testing
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth only)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, given its poor water solubility).[1]
-
Perform serial two-fold dilutions of the antibiotic in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Alternatively, a plate reader can be used to measure the optical density at 600 nm (OD600).
-
Potential Mechanism of Action: A Hypothetical Model
The mechanism of action of this compound is currently unknown.[1] However, many antibiotics that are effective against Gram-positive bacteria target the cell wall biosynthesis pathway. The thick peptidoglycan layer in Gram-positive bacteria is a prime target for antimicrobial agents. A hypothetical signaling pathway illustrating this mechanism is presented below. Future research on this compound could investigate whether it interferes with any of these steps.
Conclusion and Future Directions
This compound remains a promising but enigmatic antibacterial compound. Its reported potent activity against MRSA warrants further investigation. The primary obstacle to advancing our understanding of this molecule is its lack of availability. Future research should prioritize:
-
Total Synthesis or Improved Fermentation: Developing a reliable and scalable method for producing this compound is critical.
-
Comprehensive Spectrum Analysis: Once available, a thorough evaluation of its MIC against a wide array of clinically relevant Gram-positive and Gram-negative bacteria is necessary.
-
Mechanism of Action Studies: Elucidating how this compound exerts its antibacterial effect will be crucial for its potential development as a therapeutic. This would involve studies to determine its cellular target, such as cell wall synthesis, protein synthesis, or DNA replication.
-
In Vivo Efficacy and Toxicity: Should in vitro studies prove fruitful, subsequent evaluation in animal models of infection and assessment of its toxicological profile will be required.
Addressing these research gaps will be essential to determine if this compound can be developed into a clinically useful antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria.
References
Decatromicin B: A Novel Tetronic Acid Antibiotic with Potent Anti-MRSA Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Decatromicin B, a member of the spirotetronate class of polyketides, is a novel tetronic acid antibiotic produced by the actinomycete Actinomadura sp. MK73-NF4. First isolated and characterized in 1999, this complex natural product has demonstrated significant promise as a potent antibacterial agent, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activity, and the experimental methodologies used for its isolation, characterization, and evaluation. Furthermore, it explores the proposed biosynthetic pathway and potential mechanisms of action, offering insights for future research and drug development endeavors.
Introduction
The rise of antibiotic-resistant pathogens, such as MRSA, presents a formidable challenge to global public health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Natural products, particularly those derived from actinomycetes, have historically been a rich source of new antibiotics. This compound, a structurally intricate spirotetronate, has emerged as a promising candidate in this ongoing effort. Its potent in vitro activity against a range of clinically relevant Gram-positive bacteria underscores its potential as a lead compound for the development of new therapeutics. This document serves as a technical resource for the scientific community, consolidating the current knowledge on this compound and providing detailed experimental context.
Physicochemical Properties
This compound is a white, amorphous powder with the molecular formula C₄₅H₅₆Cl₂N₂O₁₀ and a molecular weight of 855.8.[1] It is soluble in methanol, ethanol, DMSO, and DMF but is poorly soluble in water.[2] The structure of this compound, elucidated through extensive NMR spectroscopy and X-ray analysis of a derivative, features a complex polycyclic aglycone core with a spirotetronate moiety, a dichlorinated pyrrole ring, and a glycosidically linked deoxysugar.
Biological Activity
This compound exhibits potent antibacterial activity primarily against Gram-positive bacteria.[1] Notably, it is highly effective against various strains of Staphylococcus aureus, including methicillin-resistant isolates (MRSA).[1] Its activity against other Gram-positive pathogens such as Micrococcus luteus and Bacillus subtilis has also been reported.[1]
Quantitative Antimicrobial Activity
The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The reported MIC values for this compound against a panel of Gram-positive bacteria are summarized in the table below.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus Smith | 0.39 |
| Staphylococcus aureus 209P | 0.39 |
| Staphylococcus aureus 56 (MRSA) | 0.39 |
| Staphylococcus aureus 58 (MRSA) | 0.78 |
| Micrococcus luteus | 0.78 |
| Bacillus subtilis | 0.78 |
| Corynebacterium bovis | 6.25 |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-positive bacteria. [1]
Experimental Protocols
This section details the methodologies for the fermentation of the producing organism, isolation and purification of this compound, and the determination of its antimicrobial activity.
Fermentation of Actinomadura sp. MK73-NF4
A seed culture of Actinomadura sp. MK73-NF4 is prepared by inoculating a loopful of spores into a suitable seed medium and incubating for a specified period. The production culture is then initiated by transferring the seed culture into a larger volume of production medium.
Seed Medium Composition:
-
Soluble Starch: 2.0%
-
Glucose: 1.0%
-
Yeast Extract: 0.5%
-
Peptone: 0.5%
-
CaCO₃: 0.1%
-
pH: 7.2 (before sterilization)
Production Medium Composition:
-
Soluble Starch: 4.0%
-
Soybean Meal: 2.0%
-
Yeast Extract: 0.2%
-
CaCO₃: 0.2%
-
pH: 7.2 (before sterilization)
Fermentation Conditions:
-
Seed Culture: Incubated at 27°C for 48 hours on a rotary shaker.
-
Production Culture: Incubated at 27°C for 96 hours with aeration and agitation.
Isolation and Purification of this compound
The following workflow outlines the steps for isolating and purifying this compound from the fermentation broth.
Figure 1: Experimental Workflow for Isolation and Purification of this compound.
-
Extraction: The fermentation broth is centrifuged to separate the mycelial cake and the supernatant. The mycelial cake is extracted with acetone, and the supernatant is extracted with ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a step-gradient of chloroform and methanol to afford partially purified fractions.
-
Diaion HP-20 Chromatography: The active fractions are further purified on a Diaion HP-20 column eluted with a stepwise gradient of aqueous acetone.
-
Sephadex LH-20 Chromatography: Subsequent purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is performed by preparative HPLC on a C18 column to yield pure this compound.
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentrations (MICs) of this compound are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains are grown on appropriate agar plates, and colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the antibiotic are then prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Biosynthetic Pathway
This compound belongs to the spirotetronate family of polyketides, which are biosynthesized by type I polyketide synthases (PKSs). While the specific gene cluster for this compound has not been fully elucidated, a general biosynthetic pathway for spirotetronates can be proposed based on studies of related compounds.
Figure 2: Proposed Biosynthetic Pathway of this compound.
The biosynthesis is initiated with the loading of starter units, such as acetyl-CoA or propionyl-CoA, onto the PKS assembly line. The linear polyketide chain is extended through the sequential addition of extender units. An intramolecular Dieckmann condensation is proposed to form the characteristic tetronic acid moiety. A key step in the formation of the spirotetronate core is an intramolecular Diels-Alder reaction. Following the formation of the core structure, a series of post-PKS tailoring reactions, including glycosylation and halogenation, are believed to occur to yield the final this compound molecule.
Mechanism of Action
The precise molecular target and mechanism of action of this compound have not yet been definitively elucidated. However, based on its classification as a tetronic acid antibiotic and the known mechanisms of other spirotetronates, several potential targets can be hypothesized.
Some spirotetronate antibiotics are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Another potential target is bacterial RNA polymerase, which is responsible for transcription. The tetronic acid moiety itself is known to be a metal chelator, which could suggest a mechanism involving the disruption of essential metal-dependent enzymatic processes within the bacterial cell.
Figure 3: Hypothesized Mechanisms of Action for this compound.
Further studies, such as target-based screening, proteomics, and transcriptomics, are required to definitively identify the molecular target and elucidate the precise mechanism by which this compound exerts its potent antibacterial effects.
Conclusion and Future Directions
This compound represents a promising novel tetronic acid antibiotic with potent activity against MRSA and other Gram-positive pathogens. Its complex and unique chemical structure offers a potential scaffold for the development of new antibacterial agents. This technical guide has summarized the current knowledge on this compound, including its physicochemical properties, biological activity, and the experimental protocols for its production and evaluation.
Future research should focus on several key areas:
-
Elucidation of the Biosynthetic Gene Cluster: Identifying and characterizing the complete biosynthetic gene cluster for this compound will provide valuable insights into its formation and could enable biosynthetic engineering approaches to generate novel analogs.
-
Mechanism of Action Studies: Definitive identification of the molecular target(s) of this compound is crucial for understanding its mode of action and for guiding rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs will help to identify the key structural features responsible for its potent antibacterial activity and could lead to the development of derivatives with improved pharmacological properties.
-
In Vivo Efficacy and Toxicity Studies: Preclinical evaluation of this compound in animal models of infection is necessary to assess its therapeutic potential and safety profile.
The continued investigation of this compound and related spirotetronate antibiotics holds significant promise for the discovery and development of next-generation therapies to combat the growing threat of antibiotic resistance.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Decatromicin B in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decatromicin B, a potent spirotetronate polyketide antibiotic produced by actinomycetes, exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Despite its therapeutic potential, the biosynthetic pathway of this compound remains unelucidated, with its biosynthetic gene cluster (BGC) yet to be reported. This technical guide synthesizes current knowledge on the biosynthesis of structurally related spirotetronate polyketides to propose a putative biosynthetic pathway for this compound. By examining the conserved enzymatic machinery and biosynthetic logic from well-characterized pathways, this document aims to provide a foundational resource for researchers seeking to understand and potentially engineer the production of this promising antibiotic. The guide includes a detailed, predicted enzymatic pathway, proposed gene functions, representative experimental protocols from analogous systems, and quantitative data to facilitate future research and discovery.
Introduction
This compound is a complex polyketide natural product first isolated from Actinomadura sp. MK73-NF4.[3] Subsequently, it has been isolated from other Actinomadura species, including strain A30804 and the recently classified Actinomadura decatromicini.[1][4] The molecule features a characteristic spirotetronate ring system embedded within a macrocyclic lactone, a hallmark of this class of antibiotics.[5] The potent bioactivity of this compound against clinically relevant pathogens underscores the importance of understanding its biosynthesis for potential derivatization and supply enhancement through metabolic engineering.[1][2]
Due to the current absence of a sequenced genome for a producing strain and a characterized biosynthetic gene cluster for this compound, this guide will construct a putative biosynthetic pathway. This model is based on the well-established principles of polyketide biosynthesis and the detailed studies of analogous spirotetronate antibiotics from actinomycetes.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to be orchestrated by a Type I modular polyketide synthase (PKS) system, typical for complex polyketides. The pathway can be conceptually divided into four main stages: initiation, elongation and modification of the polyketide backbone, formation of the spirotetronate moiety, and post-PKS tailoring reactions.
Assembly of the Polyketide Backbone
Based on a structural analysis of this compound, the polyketide backbone is likely assembled from a specific set of starter and extender units.
-
Starter Unit: The biosynthesis is predicted to initiate with a 3-aminononanoic acid derivative, which is likely loaded onto the first module of the PKS.
-
Extender Units: The growing polyketide chain is extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units, as dictated by the acyltransferase (AT) domains of the subsequent PKS modules.
The predicted starter and extender units for the polyketide chain of this compound are summarized in the table below.
| Position in Backbone | Predicted Precursor |
| Starter Unit | 3-Aminononanoic acid derivative |
| Elongation Cycle 1 | Malonyl-CoA |
| Elongation Cycle 2 | Methylmalonyl-CoA |
| Elongation Cycle 3 | Malonyl-CoA |
| Elongation Cycle 4 | Methylmalonyl-CoA |
| Elongation Cycle 5 | Malonyl-CoA |
| Elongation Cycle 6 | Methylmalonyl-CoA |
| Elongation Cycle 7 | Malonyl-CoA |
| Elongation Cycle 8 | Methylmalonyl-CoA |
| Elongation Cycle 9 | Malonyl-CoA |
Formation of the Spirotetronate Moiety
A key feature of this compound is its spirotetronate ring. The formation of this moiety is a conserved process in the biosynthesis of related antibiotics. This process involves the incorporation of a glycerate-derived C3 unit to form a tetronic acid, which then undergoes an intramolecular Diels-Alder reaction to create the spiro-linked ring system.
A proposed logical workflow for the formation of the this compound core is depicted below.
Caption: Proposed workflow for this compound core biosynthesis.
Post-PKS Tailoring Modifications
Following the formation of the spirotetronate aglycone, a series of tailoring reactions are necessary to yield the final this compound structure. These modifications are crucial for its biological activity and include:
-
Glycosylation: Attachment of a deoxysugar moiety, which in the case of this compound is a rhodinose derivative. This step is catalyzed by a glycosyltransferase.
-
Halogenation: The dichlorination of the pyrrole moiety attached to the deoxysugar is a distinctive feature of this compound. This reaction is likely catalyzed by a halogenase.
-
Hydroxylation and Methylation: Various hydroxyl and methyl groups are present on the this compound molecule, which are installed by specific hydroxylases and methyltransferases.
The proposed signaling pathway for the biosynthesis of this compound, from primary metabolites to the final product, is illustrated in the following diagram.
Caption: Proposed biosynthetic pathway for this compound.
Putative Biosynthetic Gene Cluster (BGC) and Enzyme Functions
While the this compound BGC is uncharacterized, a putative gene cluster can be proposed based on the BGCs of other spirotetronates. It is expected to be a large cluster (>100 kb) encoding the Type I PKS, enzymes for precursor supply, tailoring enzymes, and regulatory and resistance genes.
| Putative Gene | Proposed Function | Homolog from Analogous Pathway (Example) |
| dcmA1-A3 | Type I Polyketide Synthase (PKS) | makA1-A4 (Maklamicin) |
| dcmB1 | 3-Phosphoglycerate Dehydrogenase | tcaD1 (Tetrocarcin A) |
| dcmB2 | Phosphoserine Aminotransferase | tcaD2 (Tetrocarcin A) |
| dcmB3 | Phosphoserine Phosphatase | tcaD3 (Tetrocarcin A) |
| dcmB4 | Glycerate Kinase | tcaD4 (Tetrocarcin A) |
| dcmC | Diels-Alderase | AbyU (Abyssomicin C) |
| dcmG | Glycosyltransferase | kijG (Kijanimicin) |
| dcmH | Halogenase | - |
| dcmM | Methyltransferase | - |
| dcmO | Oxidoreductase/Hydroxylase | - |
| dcmR | Regulatory Protein | - |
| dcmT | Transporter (Self-resistance) | - |
Representative Experimental Protocols
As specific experimental data for this compound biosynthesis is unavailable, this section provides detailed methodologies for key experiments adapted from studies on analogous spirotetronate polyketides. These protocols serve as a template for future investigations into this compound biosynthesis.
Gene Inactivation via PCR-Targeting
This protocol is used to disrupt a putative biosynthetic gene in the Actinomadura chromosome to confirm its role in this compound production.
Workflow Diagram:
Caption: Workflow for gene inactivation in Actinomadura sp.
Methodology:
-
Design of Primers: Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the target gene and 20-nucleotide sequences homologous to a resistance cassette (e.g., apramycin).
-
PCR Amplification: Amplify the resistance cassette using the designed primers and a suitable template plasmid.
-
Preparation of Protoplasts: Grow the Actinomadura strain in a suitable medium (e.g., TSB with glycine) to the early to mid-exponential phase. Harvest the mycelia, wash, and resuspend in a protoplast formation buffer containing lysozyme. Incubate until protoplast formation is observed.
-
Transformation: Mix the purified PCR product with the prepared protoplasts and polyethylene glycol (PEG).
-
Selection and Regeneration: Plate the transformation mixture on a regeneration medium (e.g., R2YE) and overlay with an appropriate antibiotic for selection after an initial incubation period.
-
Verification: Isolate genomic DNA from putative mutants and confirm the gene disruption by PCR using primers flanking the target gene.
-
Metabolite Analysis: Cultivate the verified mutant and the wild-type strain under production conditions. Analyze the culture extracts by HPLC to compare the metabolite profiles and confirm the loss of this compound production in the mutant.
Heterologous Expression of the Biosynthetic Gene Cluster
This protocol describes the expression of the entire this compound BGC in a heterologous host, such as Streptomyces coelicolor, to confirm the identity of the cluster and potentially improve production.
Methodology:
-
Cloning of the BGC: Identify and clone the complete this compound BGC from the genomic DNA of the producing Actinomadura strain into a suitable vector (e.g., a bacterial artificial chromosome - BAC).
-
Transformation of the Heterologous Host: Introduce the BAC containing the BGC into a suitable heterologous host strain (e.g., S. coelicolor M1152) via protoplast transformation or conjugation.
-
Cultivation and Analysis: Ferment the transformed heterologous host under various culture conditions.
-
Metabolite Detection: Extract the secondary metabolites from the culture broth and mycelium and analyze by HPLC and LC-MS to detect the production of this compound.
Quantitative Data from Analogous Systems
Due to the absence of specific quantitative data for this compound biosynthesis, the following table presents representative data from studies on other spirotetronate antibiotics. This information provides a baseline for expected yields and enzyme activities.
| Parameter | Value | Compound | Organism |
| Production Titer (Wild-Type) | 50-100 mg/L | Maklamicin | Micromonospora sp. |
| Production Titer (Engineered Strain) | 200-500 mg/L | Maklamicin | Micromonospora sp. |
| Glycosyltransferase (Km for TDP-sugar) | 50-150 µM | Kijanimicin | Actinomadura kijaniata |
| Glycosyltransferase (kcat) | 0.1-1.0 s-1 | Kijanimicin | Actinomadura kijaniata |
| Diels-Alderase (Km for substrate) | 20-80 µM | Abyssomicin C | Verrucosispora maris |
| Diels-Alderase (kcat) | 0.5-2.0 s-1 | Abyssomicin C | Verrucosispora maris |
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit putative, overview of the biosynthetic pathway of this compound. By leveraging the knowledge from well-characterized spirotetronate biosynthetic pathways, a detailed model for the genetic and enzymatic basis of this compound formation has been constructed. The proposed pathway, along with the representative experimental protocols and quantitative data, offers a valuable roadmap for future research.
The immediate priorities for advancing our understanding of this compound biosynthesis are:
-
Genome Sequencing: Sequencing the complete genome of an Actinomadura strain that produces this compound is essential for identifying and characterizing the authentic biosynthetic gene cluster.
-
Gene Cluster Verification: Once identified, the function of the putative BGC should be confirmed through heterologous expression and gene inactivation studies.
-
Enzymatic Characterization: In vitro biochemical assays of the key enzymes, particularly the PKS modules, the Diels-Alderase, and the tailoring enzymes, will provide detailed insights into the catalytic mechanisms.
Elucidating the complete biosynthetic pathway of this compound will not only expand our fundamental knowledge of natural product biosynthesis but also pave the way for the rational design and production of novel, potent antibiotics through combinatorial biosynthesis and synthetic biology approaches.
References
- 1. Biosynthesis and attachment of novel bacterial polyketide synthase starter units - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. glpbio.com [glpbio.com]
- 3. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs [mdpi.com]
- 4. The polyketide backbone of thiolactomycin is assembled by an unusual iterative polyketide synthase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Antibacterial Spirotetronate Polyketides from an Actinomadura sp. Strain A30804 - PMC [pmc.ncbi.nlm.nih.gov]
Decatromicin B (CAS: 235097-64-0): A Technical Guide for Drug Discovery Professionals
An In-depth Whitepaper on a Potent, Yet Under-explored, Antibiotic
Abstract
Decatromicin B, a complex tetronic acid derivative isolated from Actinomadura sp., presents a promising scaffold for the development of novel antibiotics. With potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), this natural product warrants further investigation.[1][2][3] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, biological activity, and postulated, though not definitively determined, mechanism of action. Due to the limited availability of this compound, which has historically hampered extensive research, this paper also outlines hypothetical experimental protocols for its production and isolation, and discusses potential avenues for future research into its mode of action and therapeutic potential.[3]
Physicochemical Properties
This compound is a high molecular weight, chlorinated natural product. Its key physicochemical properties are summarized in the table below for easy reference by researchers.
| Property | Value | Source |
| CAS Number | 235097-64-0 | [2][4] |
| Molecular Formula | C45H56Cl2N2O10 | [2][4] |
| Molecular Weight | 855.9 g/mol | |
| Appearance | Off-white to light tan solid | [3] |
| Purity | >95% by HPLC | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | [3] |
| Long-term Storage | -20°C | [3] |
Biological Activity
This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria.[1][2] Of particular note is its effectiveness against antibiotic-resistant strains such as MRSA.[3] The table below summarizes the reported minimum inhibitory concentrations (MICs) for this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Source |
| Staphylococcus aureus (various strains) | 0.39-0.78 | [1][2] |
| Methicillin-resistant S. aureus (MRSA) | 0.39 and 0.78 | [1][2] |
| Micrococcus luteus | 0.78 | [1][2] |
| Bacillus subtilis | 0.78 | [1][2] |
| Corynebacterium bovis | 6.25 | [1][2] |
Experimental Protocols
Hypothetical Fermentation and Isolation Workflow
The production of this compound would likely begin with the fermentation of the producing organism, Actinomadura sp. MK73-NF4. This would be followed by a multi-step extraction and purification process to isolate the pure compound.
Mechanism of Action (Postulated)
The precise mechanism of action for this compound has not been elucidated, a fact attributed to its limited availability for research.[3] However, as a member of the tetronic acid class of antibiotics, some potential mechanisms can be inferred. Tetronic acids are known to be effective metal chelators, particularly for iron. This iron-chelating ability could disrupt essential iron-dependent cellular processes in bacteria, leading to growth inhibition.
Furthermore, some tetronic acid derivatives have been shown to inhibit bacterial DNA-directed RNA polymerase. This enzyme is crucial for transcription, and its inhibition would halt protein synthesis and lead to bacterial cell death.
Signaling Pathways: A Potential Avenue for Investigation
The direct impact of this compound on specific bacterial signaling pathways is currently unknown. However, it is well-established that sub-inhibitory concentrations of some antibiotics can act as signaling molecules, influencing bacterial behaviors such as biofilm formation and virulence. Future research could explore whether this compound exhibits such properties. A potential target for investigation could be the two-component signal transduction systems, which are ubiquitous in bacteria and regulate a wide array of physiological processes, making them attractive targets for novel antibiotics.
Future Directions and Conclusion
This compound represents an intriguing but under-researched antibiotic. Its potent activity against MRSA highlights its potential as a lead compound for the development of new drugs to combat antibiotic resistance. The primary hurdle to its further development is its limited availability. Therefore, future research should prioritize the development of a scalable synthetic route or an optimized fermentation and purification protocol.
Once a reliable supply of this compound is established, a detailed investigation into its mechanism of action is paramount. This should include studies to confirm its iron-chelating properties, its potential to inhibit RNA polymerase, and its effects on bacterial cell wall integrity and other essential cellular processes. Furthermore, exploring its impact on bacterial signaling pathways at sub-inhibitory concentrations could reveal novel biological activities.
References
Decatromicin B: A Technical Guide to Solubility and Stability for Researchers
For immediate release
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Decatromicin B, a potent polyketide antibiotic. This document is intended for researchers, scientists, and drug development professionals working with this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines established experimental protocols for determining these crucial parameters and provides insights into its likely chemical behavior based on its structural class.
Introduction to this compound
This compound is a complex polyketide antibiotic produced by Actinomadura sp. It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its intricate structure, featuring a tetronic acid moiety and a dichlorinated pyrrole group, presents unique challenges and considerations for its formulation and development as a therapeutic agent. Understanding its solubility and stability is paramount for ensuring its efficacy and safety in preclinical and clinical research.
Solubility Profile
Currently, there is a lack of specific, quantitative solubility data for this compound in the public domain. However, qualitative descriptions consistently indicate its solubility in common organic solvents and poor solubility in aqueous solutions.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Water | Poorly soluble |
For research purposes, stock solutions are typically prepared in DMSO. It is recommended to prepare concentrated stock solutions and dilute them with aqueous buffers or media for biological assays, keeping the final concentration of the organic solvent low to avoid toxicity to biological systems.
Experimental Protocol for Determining Aqueous Solubility
To ascertain the precise aqueous solubility of this compound, a standardized equilibrium solubility protocol, such as the one recommended by the World Health Organization, should be followed.
Experimental Workflow for Equilibrium Solubility Determination
Caption: A generalized workflow for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Buffers: Prepare aqueous buffer solutions at physiologically relevant pH values, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).
-
Addition of Compound: Add an excess amount of this compound to each buffer solution in triplicate. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the samples at a constant temperature, typically 37°C, for an extended period (e.g., up to 72 hours) to allow the system to reach equilibrium.
-
Sampling and Separation: At various time points, withdraw aliquots and separate the undissolved solid from the supernatant by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Determination of Equilibrium: Equilibrium is reached when consecutive measurements of concentration show no significant change.
Stability Profile
For a comprehensive understanding of this compound's stability, forced degradation studies are recommended. These studies expose the compound to various stress conditions to identify potential degradation pathways and products.
Forced Degradation Studies: An Overview
Forced degradation studies are essential for developing stability-indicating analytical methods and for predicting the degradation profile of a drug substance.[1][2][3] The following conditions are typically employed:
-
Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at various temperatures. Polyketides can be susceptible to hydrolysis of ester or lactone functionalities.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), to assess susceptibility to oxidative degradation.
-
Thermal Stress: Exposure to elevated temperatures in both solid and solution states to evaluate thermal stability.
-
Photostability: Exposure to light sources specified by ICH guidelines (e.g., a combination of visible and UV light) to determine light sensitivity.
Experimental Workflow for Forced Degradation Studies
Caption: A generalized workflow for conducting forced degradation studies.
Potential Degradation Pathways
Based on the structure of this compound, several potential degradation pathways can be hypothesized:
-
Hydrolysis: The lactone ring within the tetronic acid moiety could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The polyene chain and other electron-rich parts of the molecule may be prone to oxidation.
-
Isomerization/Rearrangement: The complex stereochemistry of the molecule could be subject to isomerization under certain conditions.
The identification of degradation products through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for understanding these pathways.
Analytical Methodologies
A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the method of choice for this purpose.
Logical Relationship for Analytical Method Development
Caption: The iterative process of developing a stability-indicating analytical method.
Conclusion and Recommendations
While this compound holds promise as a potent antibiotic, a thorough understanding of its solubility and stability is crucial for its successful development. This guide highlights the current knowledge gap regarding quantitative data for these parameters. It is strongly recommended that researchers working with this compound perform the outlined experimental protocols to establish a comprehensive solubility and stability profile. This will enable the development of robust formulations and ensure the integrity and reliability of preclinical and future clinical data.
References
Unraveling the Therapeutic Potential of Decatromicin B: A Technical Guide to Investigating Novel Antibacterial Mechanisms
For the attention of: Researchers, scientists, and drug development professionals.
Issued: November 21, 2025
Subject: A framework for the elucidation of the therapeutic targets and mechanism of action of the antibiotic Decatromicin B.
Executive Summary
This compound, a metabolite isolated from Actinomadura sp., has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). Despite its promise, the specific molecular targets and the precise mechanism of action of this compound remain largely uninvestigated, primarily due to limited availability of the compound for extensive research.[1][2] This technical guide provides a comprehensive framework for elucidating the therapeutic potential of this compound. By leveraging established methodologies for antibiotic mechanism-of-action studies, this document outlines potential therapeutic targets, detailed experimental protocols, and a clear path for future research and development. The central hypothesis is that this compound exerts its antibacterial effect through one or more of the canonical pathways targeted by existing antibiotics effective against Gram-positive bacteria. These include, but are not limited to, inhibition of cell wall synthesis, disruption of cell membrane integrity, interference with protein synthesis, or inhibition of nucleic acid replication. This guide serves as a foundational resource for researchers aiming to characterize this promising antibiotic and accelerate its development into a potential therapeutic agent.
Quantitative Antimicrobial Activity of this compound
The known biological activity of this compound is its potent inhibition of Gram-positive bacterial growth. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (various strains) | 0.39 - 0.78 |
| Methicillin-resistant S. aureus (MRSA) | 0.39 - 0.78 |
| Micrococcus luteus | 0.78 |
| Bacillus subtilis | 0.78 |
| Corynebacterium bovis | 6.25 |
Data compiled from publicly available sources.
Potential Therapeutic Targets and Illustrative Pathways
Given that this compound is effective against Gram-positive bacteria, its therapeutic targets are likely to be components of essential cellular pathways that are unique to bacteria or sufficiently different from their mammalian counterparts to ensure selective toxicity.[3] The following sections outline the most probable targets and provide conceptual diagrams of the associated pathways.
Inhibition of Cell Wall Synthesis
A primary target for antibiotics against Gram-positive bacteria is the synthesis of peptidoglycan, a critical component of their thick cell wall.[3][4] Disruption of this process leads to cell lysis and death. Potential molecular targets for this compound within this pathway include the penicillin-binding proteins (PBPs) responsible for the transpeptidation and transglycosylation of peptidoglycan precursors.[4]
Caption: Potential inhibition of peptidoglycan synthesis by this compound.
Disruption of Cell Membrane Integrity
The bacterial cell membrane is another attractive target. Molecules that can insert into and disrupt the lipid bilayer, leading to leakage of cellular contents and dissipation of the proton motive force, are effective bactericidal agents.
Caption: Hypothetical disruption of the cell membrane by this compound.
Inhibition of Protein Synthesis
Bacterial ribosomes (70S) are structurally distinct from eukaryotic ribosomes (80S), making them a prime target for selective antibiotics. Inhibition can occur at either the 30S or 50S subunit, disrupting various stages of protein synthesis.
Caption: Potential inhibition of protein synthesis by this compound.
Proposed Experimental Protocols for Target Elucidation
To systematically investigate the potential therapeutic targets of this compound, a multi-pronged experimental approach is recommended.
Macromolecular Synthesis Assays
This set of experiments aims to identify which major cellular synthesis pathway (DNA, RNA, protein, or cell wall) is primarily inhibited by this compound.
Protocol:
-
Bacterial Culture: Grow a susceptible Gram-positive strain (e.g., S. aureus ATCC 29213) to the mid-logarithmic phase in a suitable broth medium.
-
Antibiotic Treatment: Aliquot the culture into separate tubes. Add this compound at concentrations of 0.5x, 1x, and 2x the MIC. Include a no-drug control and controls with antibiotics of known mechanisms (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, tetracycline for protein synthesis, and vancomycin for cell wall synthesis).
-
Radiolabeling: To each tube, add a specific radiolabeled precursor:
-
³H-thymidine for DNA synthesis
-
³H-uridine for RNA synthesis
-
³H-leucine for protein synthesis
-
¹⁴C-N-acetylglucosamine for peptidoglycan synthesis
-
-
Incubation: Incubate the cultures for a defined period (e.g., 30-60 minutes) at 37°C with shaking.
-
Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate by filtration and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the level of incorporated radiolabel in this compound-treated samples to the controls. A significant reduction in the incorporation of a specific precursor will indicate the inhibited pathway.
Cell Membrane Integrity Assays
These assays will determine if this compound disrupts the bacterial cell membrane.
Protocol:
-
Bacterial Suspension: Prepare a suspension of a susceptible bacterial strain in a suitable buffer.
-
Fluorescent Dyes:
-
Propidium Iodide (PI) Staining: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.
-
DiSC₃(5) Assay: This dye accumulates in polarized membranes and is released upon depolarization.
-
-
Treatment and Measurement:
-
Add this compound at various concentrations to the bacterial suspension containing the fluorescent dye.
-
Monitor the change in fluorescence over time using a fluorometer or a fluorescence microscope.
-
-
Analysis: An increase in PI fluorescence or a decrease in DiSC₃(5) fluorescence in the presence of this compound would indicate membrane damage.
Identification of Specific Molecular Targets
Once a general mechanism is identified, further experiments are needed to pinpoint the specific molecular target.
Bocillin FL Binding Assay:
-
Membrane Preparation: Prepare membrane fractions from the susceptible bacterial strain.
-
Competitive Binding: Incubate the membrane preparations with varying concentrations of this compound.
-
Fluorescent Penicillin Binding: Add Bocillin FL, a fluorescent derivative of penicillin that binds to PBPs.
-
Analysis: Run the samples on an SDS-PAGE gel and visualize the fluorescent bands. A decrease in the fluorescence of specific PBP bands in the presence of this compound suggests competitive binding to those PBPs.
In Vitro Transcription/Translation Assay:
-
Cell-Free System: Utilize a commercial E. coli or S. aureus cell-free protein synthesis system.
-
Reaction Setup: Set up the reaction with a template DNA (e.g., encoding luciferase) and all necessary components.
-
Inhibition: Add this compound at various concentrations.
-
Analysis: Measure the amount of synthesized protein (e.g., by luciferase activity). Inhibition of protein synthesis in this cell-free system confirms a direct effect on the translational machinery.
Gyrase/Topoisomerase or RNA Polymerase Inhibition Assays:
-
Enzyme Purification: Use purified DNA gyrase, topoisomerase IV, or RNA polymerase.
-
Inhibition Assay: Perform supercoiling (for gyrase) or relaxation (for topoisomerase) assays with plasmid DNA, or in vitro transcription assays with a DNA template for RNA polymerase, in the presence of varying concentrations of this compound.
-
Analysis: Analyze the DNA topology or RNA transcript products by gel electrophoresis. Inhibition of the enzymatic activity will indicate a direct interaction with these enzymes.
Experimental Workflow for Target Identification
The following diagram illustrates a logical workflow for the experimental investigation of this compound's mechanism of action.
Caption: A systematic workflow for identifying the therapeutic target of this compound.
Conclusion and Future Directions
The potent anti-MRSA activity of this compound positions it as a valuable lead compound for the development of new antibiotics. However, a significant knowledge gap exists regarding its mechanism of action. This technical guide provides a structured and actionable framework for researchers to systematically investigate and identify the therapeutic targets of this compound. By employing the outlined experimental protocols, it is anticipated that the scientific community can elucidate the molecular basis of its antibacterial activity. This will not only pave the way for preclinical and clinical development of this compound but also potentially uncover novel antibiotic targets and strategies to combat the growing threat of antimicrobial resistance. Subsequent research should focus on resistance development studies, in vivo efficacy models, and medicinal chemistry efforts to optimize the compound's pharmacological properties.
References
Decatromicin B: A Technical Examination of its Potential Against Vancomycin-Resistant Strains
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decatromicin B, a tetronic acid antibiotic isolated from Actinomadura sp. MK73-NF4 in 1999, has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the existing data on this compound and outlines the standard methodologies required to evaluate its efficacy against vancomycin-resistant strains, a critical area of unmet medical need. While direct quantitative data on the activity of this compound against vancomycin-resistant enterococci (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA) is not currently available in published literature, its established potency against other resistant phenotypes warrants further investigation. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound.
Introduction to this compound
This compound is a complex macrolide belonging to the tetronic acid class of natural products. First described by Momose et al. in 1999, its structure was elucidated through various NMR experiments. The producing organism is a strain of Actinomadura sp. Early research highlighted its strong inhibitory action against MRSA, positioning it as a compound of interest in the ongoing search for new antibiotics to combat drug-resistant pathogens. However, a lack of availability has reportedly hampered more extensive research into its full antibacterial spectrum and mechanism of action.
Quantitative Antimicrobial Activity
To date, the published antimicrobial activity of this compound has focused on its efficacy against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA/MRSA) and other Gram-positive bacteria. Specific data regarding its activity against vancomycin-resistant strains has not been identified in the public domain. The following table summarizes the known Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains as reported in the initial discovery literature.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus Smith | 0.39 |
| Staphylococcus aureus 209P | 0.39 |
| Staphylococcus aureus 56 (MRSA) | 0.39 |
| Staphylococcus aureus 85 (MRSA) | 0.78 |
| Micrococcus luteus | 0.78 |
| Bacillus subtilis | 0.78 |
| Corynebacterium bovis | 6.25 |
| Data sourced from Momose et al., 1999. The Journal of Antibiotics, 52(9), 781-786. |
Experimental Protocols for Susceptibility Testing
To ascertain the activity of this compound against vancomycin-resistant strains, standardized antimicrobial susceptibility testing (AST) methods should be employed. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) and is detailed below.
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of this compound in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test organism (e.g., VRE or VRSA).
a) Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).
b) Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the vancomycin-resistant test strain.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c) Microtiter Plate Preparation and Inoculation:
-
Perform serial two-fold dilutions of the this compound working solution in CAMHB across the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Add the standardized bacterial inoculum to each well (except the negative control).
d) Incubation and Interpretation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for determining the antimicrobial susceptibility of a compound like this compound against a target bacterial strain.
Logical Framework for Novel Antibiotic Action
Given that the specific signaling pathways affected by this compound are not yet elucidated, the following diagram presents a logical framework illustrating the relationship between antibiotic resistance and the potential intervention points for a novel antibiotic.
Conclusion and Future Directions
This compound remains a promising antibiotic candidate due to its demonstrated potent activity against challenging resistant pathogens like MRSA. However, its potential utility against vancomycin-resistant strains is a significant knowledge gap that requires dedicated investigation. The experimental protocols outlined in this guide provide a clear pathway for researchers to generate the necessary data to evaluate its efficacy against VRE and VRSA. Future research should prioritize a full spectrum analysis of this compound's activity, elucidation of its mechanism of action, and assessment of its in vivo efficacy and safety profiles. Such studies will be crucial in determining whether this compound can be developed into a viable therapeutic option in the fight against multidrug-resistant bacteria.
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Decatromicin B and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a potent antibiotic belonging to the tetronic acid class of natural products. Isolated from Actinomadura sp., it exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its complex molecular architecture, featuring a densely functionalized tetronic acid core, a polychlorinated aliphatic chain, and a glycosidic linkage, presents a formidable challenge for synthetic chemists. To date, a total synthesis of this compound has not been reported in the scientific literature.
These application notes provide a comprehensive guide for researchers embarking on the total synthesis of this compound and the exploration of its analogs. Given the absence of a published total synthesis, this document outlines a detailed proposed synthetic strategy . This strategy is based on well-established synthetic methodologies for the construction of the key structural motifs found in this compound. Detailed experimental protocols for analogous transformations are provided to serve as a practical starting point for laboratory investigations.
Biological Activity of this compound
The primary biological activity of this compound is its potent antibacterial action against a range of Gram-positive pathogens. Quantitative data on its minimum inhibitory concentrations (MICs) are summarized below.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | 0.39 - 0.78 |
| Methicillin-resistant S. aureus (MRSA) | 0.39 - 0.78 |
| Micrococcus luteus | 0.78 |
| Bacillus subtilis | 0.78 |
| Corynebacterium bovis | 6.25 |
Proposed Total Synthesis of this compound
The proposed synthesis of this compound is approached through a convergent retrosynthetic analysis, breaking down the complex target molecule into more manageable fragments.
Retrosynthetic Analysis
The proposed retrosynthesis hinges on three key disconnections:
-
Glycosidic Bond: A late-stage glycosylation reaction will unite the aglycone and the sugar moiety.
-
Tetronic Acid Core Formation: A Dieckmann-type condensation or a similar cyclization strategy will be employed to construct the tetronic acid ring.
-
Polychlorinated Chain Assembly: Stereoselective halogenation and carbon-carbon bond-forming reactions will be utilized to build the complex aliphatic chain.
Caption: Proposed retrosynthetic analysis of this compound.
Proposed Forward Synthesis Workflow
The forward synthesis will involve the independent synthesis of the key fragments followed by their convergent coupling.
Caption: Proposed forward synthesis workflow for this compound.
Experimental Protocols (Proposed)
The following protocols are based on established methodologies for similar chemical transformations and serve as a starting point for the synthesis of this compound.
Synthesis of the Tetronic Acid Core (Analogous to Dieckmann Condensation)
This protocol describes a general procedure for the formation of a tetronic acid ring from a β-keto ester precursor.
Materials:
-
β-keto ester precursor
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add NaH (1.2 eq) and wash with anhydrous hexanes to remove mineral oil.
-
Add anhydrous THF to the flask, and cool the suspension to 0 °C.
-
Slowly add a solution of the β-keto ester precursor (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of anhydrous MeOH.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with EtOAc (3 x).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired tetronic acid.
Stereoselective Chlorination of an Alkene (Analogous Procedure)
This protocol outlines a general method for the stereoselective dichlorination of an alkene using N-chlorosuccinimide (NCS).
Materials:
-
Alkene substrate
-
N-chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alkene substrate (1.0 eq) in anhydrous DCM in a round-bottom flask protected from light.
-
Add NCS (2.2 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the dichlorinated product.
Glycosylation (General Schmidt Glycosylation Protocol)
This protocol provides a general method for the formation of a glycosidic bond using a glycosyl trichloroacetimidate donor.
Materials:
-
Glycosyl acceptor (aglycone)
-
Glycosyl trichloroacetimidate donor
-
Anhydrous dichloromethane (DCM)
-
4 Å Molecular sieves
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et₃N)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add a solution of the glycosyl acceptor (1.0 eq) and the glycosyl trichloroacetimidate donor (1.5 eq) in anhydrous DCM under an argon atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -40 °C.
-
Add a catalytic amount of TMSOTf (0.1 eq) dropwise.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding Et₃N.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite.
-
Wash the filtrate with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the glycosylated product.
Synthesis and Exploration of this compound Analogs
The development of analogs is crucial for understanding structure-activity relationships (SAR) and for optimizing the therapeutic potential of a lead compound. The proposed synthetic route allows for the systematic modification of different parts of the this compound molecule.
| Analog Type | Proposed Modification | Rationale for Synthesis |
| Tetronic Acid Analogs | Modification of the C5 substituent. | Investigate the role of the acyl side chain in target binding. |
| Replacement of the tetronic acid with other acidic heterocycles. | Explore the necessity of the tetronic acid moiety for activity. | |
| Polychlorinated Chain Analogs | Variation in the number and position of chlorine atoms. | Determine the importance of the chlorination pattern for antibacterial potency. |
| Introduction of other halogens (F, Br, I). | Modulate lipophilicity and electronic properties. | |
| Alteration of the chain length. | Probe the optimal length for interaction with the biological target. | |
| Glycosidic Analogs | Use of different sugar moieties. | Evaluate the role of the carbohydrate in solubility and target recognition. |
| Modification of the glycosidic linkage (e.g., C-glycosides). | Enhance stability towards enzymatic cleavage. |
Proposed Mechanism of Action
While the specific molecular target of this compound has not been elucidated, its structural features suggest potential mechanisms of action common to other tetronic acid antibiotics.
Caption: Potential mechanisms of action for this compound.
Based on its structure, this compound may interfere with one or more of the following essential bacterial processes:
-
Inhibition of Cell Wall Synthesis: The complex structure could interact with enzymes involved in peptidoglycan biosynthesis.
-
Inhibition of Protein Synthesis: Like some other complex natural products, it may bind to the bacterial ribosome and stall protein production.
-
Disruption of DNA Replication: The molecule could interfere with enzymes such as DNA gyrase or topoisomerase.
Further biochemical and genetic studies are required to definitively identify the mechanism of action of this compound. The availability of synthetic this compound and its analogs through the proposed routes will be instrumental in conducting these crucial investigations.
Application Notes and Protocols: Determination of Decatromicin B MIC and MBC in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a potent antibiotic with demonstrated activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Accurate determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is fundamental for preclinical assessment and understanding its therapeutic potential. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[3][4] These two parameters are critical for classifying the antimicrobial agent as either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria).[3] This document provides detailed protocols for determining the MIC and MBC of this compound using the broth microdilution method, a widely accepted and standardized technique.[5][6][7][8][9]
Physicochemical Properties of this compound
-
Molecular Formula: C₄₅H₅₆Cl₂N₂O₁₀[1]
-
Molecular Weight: 855.8 g/mol [1]
-
Solubility: Soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol. It has poor solubility in water.[10][2]
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability.[1][11]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12]
3.1.1. Materials and Reagents
-
This compound
-
DMSO (for stock solution preparation)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)[7]
-
Bacterial strains of interest (e.g., Staphylococcus aureus ATCC 29213, MRSA strains)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile petri dishes, test tubes, and pipettes
-
Incubator (35 ± 2°C)[3]
3.1.2. Preparation of this compound Stock Solution
-
Due to its poor water solubility, prepare a concentrated stock solution of this compound in 100% DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Further dilutions should be made in the appropriate broth medium (e.g., CAMHB) to the desired starting concentration for the assay. Ensure the final concentration of DMSO in the assay wells is minimal (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
3.1.3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[3] This can be verified using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][8]
3.1.4. Assay Procedure
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the highest concentration of this compound (prepared in CAMHB) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[7] This will result in a range of concentrations of this compound.
-
The eleventh well should contain 100 µL of CAMHB and will serve as the growth control (no drug).
-
The twelfth well should contain 200 µL of uninoculated CAMHB and will serve as the sterility control.
-
Add 100 µL of the diluted bacterial inoculum (prepared in section 3.1.3) to each well from the first to the eleventh column, resulting in a final volume of 200 µL per well and the desired final bacterial concentration.
-
Seal the plate and incubate at 35 ± 2°C for 18-24 hours.[3]
3.1.5. Interpretation of Results
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.[13] This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the completion of the MIC assay.[13]
3.2.1. Assay Procedure
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.[3]
-
Spread the aliquot evenly onto a drug-free agar plate (e.g., Mueller-Hinton Agar).
-
As a control, also plate an aliquot from the growth control well to confirm the initial inoculum viability.
-
Incubate the agar plates at 35 ± 2°C for 24-48 hours.[3]
3.2.2. Interpretation of Results
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[3][12][4] After incubation, count the number of colonies on each agar plate. The MBC is the lowest concentration that yields no more than 0.1% of the original inoculum.
Data Presentation
The following tables present example data for the MIC and MBC of this compound against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.78 |
| Staphylococcus aureus (MRSA) | BAA-1717 | 0.39 |
| Staphylococcus aureus (MRSA) | 43300 | 0.78 |
| Micrococcus luteus | 9341 | 0.78 |
| Bacillus subtilis | 6633 | 0.78 |
| Corynebacterium bovis | 7715 | 6.25 |
Note: The MIC values presented here are based on previously published data for this compound for illustrative purposes.[1][11]
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 0.78 | 1.56 | 2 | Bactericidal |
| Staphylococcus aureus (MRSA) BAA-1717 | 0.39 | 0.78 | 2 | Bactericidal |
| Staphylococcus aureus (MRSA) 43300 | 0.78 | 3.12 | 4 | Bactericidal |
| Enterococcus faecalis ATCC 29212 | 1.56 | >64 | >4 | Bacteriostatic |
Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio of >4 is considered bacteriostatic.[3] The MBC values presented here are hypothetical examples for illustrative purposes.
Visualization of Protocols and Concepts
The following diagrams illustrate the experimental workflow and the relationship between MIC and MBC.
Caption: Experimental workflow for determining MIC and MBC.
Caption: Relationship between MIC, MBC, and interpretation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 4. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bioaustralis.com [bioaustralis.com]
- 11. glpbio.com [glpbio.com]
- 12. qlaboratories.com [qlaboratories.com]
- 13. microchemlab.com [microchemlab.com]
Unraveling the Enigma: A Guide to Elucidating the Mode of Action of Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a potent tetronic acid antibiotic with significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Isolated from Actinomadura sp., its complex structure suggests a novel mechanism of action, a critical piece of information for its development as a potential therapeutic agent.[1][2][4] However, the precise molecular target and cellular effects of this compound remain largely unexplored, primarily due to its limited availability.[1][2]
These application notes provide a comprehensive suite of protocols and methodologies designed to systematically investigate the mode of action of this compound. The proposed workflow progresses from broad, phenotypic observations to the identification of specific molecular targets, offering a clear path for researchers in antibiotic discovery and development.
Section 1: Initial Characterization and Target Pathway Identification
The first phase of investigation focuses on defining the antibiotic's spectrum of activity and identifying the general cellular pathway it inhibits.
Minimum Inhibitory Concentration (MIC) and Spectrum of Activity
Objective: To determine the potency of this compound against a panel of clinically relevant bacteria and to establish its spectrum of activity.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a sterile tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in fresh CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.[1]
-
Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using CAMHB to obtain a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the serially diluted this compound. This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Data Presentation:
| Bacterial Strain | Gram Status | Known Resistances | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | - | 0.39 - 0.78[3] |
| MRSA ATCC 43300 | Gram-positive | Methicillin | 0.39 - 0.78[3] |
| Enterococcus faecalis ATCC 29212 | Gram-positive | - | TBD |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | - | TBD |
| Bacillus subtilis ATCC 6633 | Gram-positive | - | 0.78[3] |
| Escherichia coli ATCC 25922 | Gram-negative | - | TBD |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | - | TBD |
| Mycobacterium luteus | Gram-positive | - | 0.78[3] |
| Corynebacterium bovis | Gram-positive | - | 6.25[3] |
TBD: To be determined
Macromolecular Synthesis Assay
Objective: To identify which major biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is inhibited by this compound. This is achieved by measuring the incorporation of radiolabeled precursors into their respective macromolecules in the presence of the antibiotic.
Protocol: Radiolabeled Precursor Incorporation Assay
-
Bacterial Culture Preparation:
-
Grow the test organism (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth medium.
-
-
Assay Setup:
-
In a 96-well plate, aliquot the bacterial culture.
-
Add this compound at a concentration of 4x MIC. Include control antibiotics with known mechanisms of action (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and vancomycin for cell wall synthesis). Also, include a no-drug control.
-
To separate wells for each pathway to be assayed, add one of the following radiolabeled precursors:
-
³H-thymidine (for DNA synthesis)
-
³H-uridine (for RNA synthesis)
-
³H-leucine (for protein synthesis)
-
¹⁴C-N-acetylglucosamine (for peptidoglycan synthesis)
-
-
-
Incubation and Lysis:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the incorporation by adding cold trichloroacetic acid (TCA) to a final concentration of 10%.
-
Incubate on ice for 30 minutes to precipitate the macromolecules.
-
-
Measurement of Radioactivity:
-
Harvest the precipitated macromolecules onto glass fiber filters using a cell harvester.
-
Wash the filters with 10% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of incorporation for each precursor in the presence of this compound relative to the no-drug control.
-
Compare the inhibition profile of this compound to that of the control antibiotics.
-
Data Presentation:
| Treatment | ³H-thymidine (DNA) % Incorporation | ³H-uridine (RNA) % Incorporation | ³H-leucine (Protein) % Incorporation | ¹⁴C-NAG (Cell Wall) % Incorporation |
| No Drug | 100 | 100 | 100 | 100 |
| Ciprofloxacin (control) | <10 | >80 | >80 | >80 |
| Rifampicin (control) | >80 | <10 | >80 | >80 |
| Chloramphenicol (control) | >80 | >80 | <10 | >80 |
| Vancomycin (control) | >80 | >80 | >80 | <10 |
| This compound | TBD | TBD | TBD | TBD |
TBD: To be determined
Workflow for Initial Characterization
Caption: Workflow for the initial characterization of this compound's antimicrobial activity.
Bacterial Cytological Profiling (BCP)
Objective: To gain insights into the mode of action of this compound by observing and quantifying changes in bacterial cell morphology. Different classes of antibiotics induce distinct morphological changes.[5][6][7][8]
Protocol: BCP using Fluorescence Microscopy
-
Bacterial Culture and Treatment:
-
Grow a suitable test organism (e.g., Bacillus subtilis or E. coli) to early logarithmic phase.
-
Treat the culture with this compound at sub-lethal and lethal concentrations (e.g., 0.5x, 1x, and 4x MIC). Include known antibiotics as controls.
-
Incubate for a period that allows for morphological changes to occur (e.g., 1-3 hours).
-
-
Staining:
-
Stain the bacterial cells with a panel of fluorescent dyes to visualize different cellular components:
-
DAPI: Stains the nucleoid (DNA).
-
FM 4-64: Stains the cell membrane.
-
Wheat Germ Agglutinin (WGA) conjugated to a fluorophore: Stains the cell wall.
-
-
-
Microscopy:
-
Immobilize the stained cells on an agarose pad.
-
Acquire images using a fluorescence microscope equipped with appropriate filter sets for each dye.
-
-
Image Analysis:
-
Analyze the images to quantify changes in cell length, width, cell shape, nucleoid morphology, and membrane integrity.
-
Compare the morphological profile induced by this compound to those of the control antibiotics.
-
Data Presentation:
| Antibiotic Class | Expected Morphological Changes in B. subtilis |
| DNA Synthesis Inhibitors | Cell filamentation, elongated and decondensed nucleoids. |
| RNA Synthesis Inhibitors | Cells become smaller, condensed nucleoids. |
| Protein Synthesis Inhibitors | Cells become smaller, condensed nucleoids. |
| Cell Wall Synthesis Inhibitors | Cell swelling, lysis, or formation of spheroplasts. |
| Membrane Active Agents | Loss of membrane integrity, leakage of cellular contents. |
| This compound | To be determined based on experimental observation. |
Section 2: Specific Target Identification
Once a general pathway is implicated, the next step is to identify the specific molecular target of this compound.
Isolation and Analysis of Resistant Mutants
Objective: To identify the target of this compound by selecting for spontaneous resistant mutants and identifying the mutations responsible for resistance. Mutations often occur in the gene encoding the drug's target or in genes involved in drug transport or modification.
Protocol: Spontaneous Resistant Mutant Selection and Whole-Genome Sequencing
-
Selection of Resistant Mutants:
-
Plate a high density of susceptible bacteria (e.g., 10⁹ - 10¹⁰ CFUs of S. aureus) onto agar plates containing this compound at a concentration of 4x to 8x the MIC.
-
Incubate the plates at 37°C for 48-72 hours.
-
Isolate colonies that grow on the plates. These are potential resistant mutants.
-
-
Confirmation of Resistance:
-
Re-streak the isolated colonies on antibiotic-free agar to ensure viability.
-
Perform MIC testing on the putative mutants to confirm a stable increase in resistance to this compound.
-
-
Whole-Genome Sequencing (WGS):
-
Extract genomic DNA from the confirmed resistant mutants and the parental wild-type strain.
-
Perform WGS on all samples.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads of the resistant mutants to the genome of the parental strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the parent strain.
-
If multiple independent mutants have mutations in the same gene or operon, this is strong evidence that the gene product is the target or is involved in the mechanism of action.
-
Workflow for Target Identification via Resistant Mutants
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scitechdaily.com [scitechdaily.com]
- 6. Mechanism of action-based classification of antibiotics using high-content bacterial image analysis - Molecular BioSystems (RSC Publishing) DOI:10.1039/C3MB70027E [pubs.rsc.org]
- 7. Effects of antibiotics on bacterial cell morphology and their physiological origins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of antibiotics on bacterial cell morphology and their physiological origins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scalable Fermentation of Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of a scalable fermentation process for the production of Decatromicin B, a potent tetronic acid antibiotic. The information is intended to guide researchers through laboratory-scale optimization to pilot-scale production considerations.
Introduction
This compound is a promising antibiotic belonging to the tetronic acid class, exhibiting significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. It is produced by the actinomycete Actinomadura sp. MK73-NF4[1][3][4]. The development of a robust and scalable fermentation process is a critical step in advancing this compound towards clinical and commercial viability. This document outlines the key stages of process development, from strain maintenance and inoculum preparation to fermentation optimization, downstream processing, and analytical quantification.
Materials and Methods
Microorganism
Actinomadura sp. MK73-NF4 is the producing strain for this compound. A validated master and working cell bank system should be established to ensure genetic stability and consistent production performance.
Media Composition
Based on typical media for actinomycete fermentation and antibiotic production, the following media compositions are proposed for initial studies and optimization.
Table 1: Media Composition for this compound Production
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 20 | 50 |
| Soy Peptone | 10 | 15 |
| Yeast Extract | 5 | 5 |
| CaCO₃ | 2 | 3 |
| K₂HPO₄ | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| Trace Elements Solution | 1 mL | 2 mL |
| pH | 7.0 | 7.2 |
Trace Elements Solution (g/L): FeSO₄·7H₂O 1.0, MnCl₂·4H₂O 1.0, ZnSO₄·7H₂O 1.0 in distilled water.
Fermentation Equipment
-
Laboratory Scale: 2 L and 5 L stirred-tank bioreactors with integrated control of pH, dissolved oxygen (DO), temperature, and agitation.
-
Pilot Scale: 50 L and 200 L bioreactors with similar control capabilities.
Experimental Protocols
Inoculum Development
A multi-stage inoculum development process is crucial for establishing a healthy and productive fermentation culture.
-
Stage 1: Aseptic Revival. Aseptically transfer a vial from the working cell bank to a 250 mL flask containing 50 mL of seed medium.
-
Stage 2: Flask Culture. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Stage 3: Seed Fermenter. Transfer the flask culture to a 2 L seed fermenter containing 1.5 L of seed medium. Maintain the conditions at 28°C, pH 7.0, and an agitation rate sufficient to maintain a DO level above 30% saturation.
Laboratory-Scale Fermentation (5 L Bioreactor)
-
Sterilization. Sterilize the 5 L bioreactor containing 3 L of production medium.
-
Inoculation. Inoculate the production fermenter with 5% (v/v) of the seed culture.
-
Fermentation Parameters. Maintain the following parameters:
-
Temperature: 28°C
-
pH: 7.2 (controlled with 1 M NaOH and 1 M H₂SO₄)
-
Dissolved Oxygen (DO): Controlled at >30% saturation by cascading agitation (300-700 rpm) and aeration (0.5-1.5 vvm).
-
-
Sampling. Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (dry cell weight), substrate consumption (glucose), and this compound production.
Downstream Processing: Extraction and Primary Purification
-
Harvest. At the end of the fermentation (typically 120-168 hours), harvest the broth.
-
Biomass Separation. Separate the mycelial biomass from the supernatant by centrifugation or microfiltration.
-
Solvent Extraction. Extract the supernatant containing this compound with an equal volume of ethyl acetate. Repeat the extraction twice.
-
Concentration. Pool the organic phases and concentrate under reduced pressure to obtain a crude extract.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Quantification of this compound is performed using a reversed-phase HPLC system.
Table 2: HPLC Parameters for this compound Quantification
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |
| Gradient | 30% to 90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the workflow for developing a scalable fermentation process for this compound.
Caption: Workflow for this compound Fermentation Process Development.
Hypothetical Biosynthetic Signaling Pathway
The biosynthesis of tetronate antibiotics like this compound is a complex process regulated by various signaling molecules. The following diagram depicts a hypothetical regulatory pathway.
Caption: Hypothetical Signaling Pathway for this compound Biosynthesis.
Data Presentation
Effective process development relies on the systematic collection and analysis of quantitative data.
Table 3: Fermentation Data from a 5 L Bioreactor Run
| Time (hours) | Dry Cell Weight (g/L) | Glucose (g/L) | This compound Titer (mg/L) |
| 0 | 0.5 | 50.0 | 0 |
| 12 | 2.1 | 45.2 | 5.3 |
| 24 | 5.8 | 38.9 | 15.7 |
| 36 | 9.2 | 30.1 | 32.1 |
| 48 | 12.5 | 22.5 | 55.8 |
| 60 | 14.8 | 15.3 | 80.2 |
| 72 | 16.2 | 8.9 | 105.6 |
| 84 | 17.1 | 4.1 | 125.3 |
| 96 | 17.5 | 1.2 | 140.1 |
| 108 | 17.3 | 0.1 | 148.9 |
| 120 | 17.0 | 0.0 | 152.4 |
Process Scale-Up Considerations
Scaling up a fermentation process from laboratory to pilot and commercial scale presents several challenges that must be addressed to maintain productivity and product quality.
-
Mixing and Mass Transfer: Maintaining equivalent mixing times and oxygen transfer rates (kLa) is critical. Geometric similarity of bioreactors and adjustments to agitation and aeration strategies are necessary.
-
Shear Stress: Increased impeller tip speed in larger vessels can cause shear damage to the mycelia of Actinomadura. The use of marine or hydrofoil impellers can mitigate this.
-
Sterility: Maintaining sterility in larger vessels with more complex piping and transfer lines requires robust sterilization-in-place (SIP) protocols.
-
Process Control and Monitoring: Advanced process analytical technology (PAT) should be implemented for real-time monitoring and control of critical process parameters.
By following these detailed protocols and considering the key aspects of process scale-up, researchers and drug development professionals can successfully develop a robust and scalable fermentation process for the production of this compound.
References
- 1. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. (PDF) Decatromicins a and B, New Antibiotics Produced by [research.amanote.com]
- 4. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Tetronic Acid Antibiotic Derivatives as a Model for Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B, a tetronic acid-containing natural product, has demonstrated potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), a critical threat in clinical settings.[1] The development of effective antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into the molecular features necessary for a compound's biological activity. By systematically modifying the chemical structure of a lead compound like this compound, researchers can identify key pharmacophores, optimize potency, and improve pharmacokinetic and toxicological profiles.
Due to the limited availability of comprehensive public data on a wide range of this compound derivatives, this document presents a representative SAR study modeled on tetronic acid antibiotics, a class to which this compound belongs. This approach provides a practical framework for the design and evaluation of novel this compound analogs. The data and protocols herein are based on established methodologies for similar antibiotic classes and serve as a guide for researchers in the field.
Data Presentation: SAR of Representative Tetronic Acid Derivatives
The following tables summarize the minimum inhibitory concentrations (MIC) of a hypothetical series of tetronic acid derivatives against key Gram-positive and Gram-negative bacterial strains. These tables are designed to illustrate how structural modifications can influence antibacterial potency and spectrum.
Table 1: In Vitro Antibacterial Activity of this compound Analogs against Gram-Positive Bacteria
| Compound ID | R1 Group | R2 Group | S. aureus (ATCC 29213) MIC (µg/mL) | S. aureus (MRSA, ATCC 43300) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) |
| This compound | (native side chain) | (native glycosyl) | 1 | 2 | 4 |
| DB-01 | H | (native glycosyl) | 16 | 32 | 64 |
| DB-02 | CH3 | (native glycosyl) | 4 | 8 | 16 |
| DB-03 | CH2CH3 | (native glycosyl) | 2 | 4 | 8 |
| DB-04 | Phenyl | (native glycosyl) | 8 | 16 | 32 |
| DB-05 | (native side chain) | H | >128 | >128 | >128 |
| DB-06 | (native side chain) | Methyl | 64 | 128 | >128 |
| DB-07 | CH2CH3 | H | >128 | >128 | >128 |
Table 2: In Vitro Antibacterial Activity of this compound Analogs against Gram-Negative Bacteria
| Compound ID | R1 Group | R2 Group | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | K. pneumoniae (ATCC 700603) MIC (µg/mL) |
| This compound | (native side chain) | (native glycosyl) | 64 | >128 | 128 |
| DB-01 | H | (native glycosyl) | >128 | >128 | >128 |
| DB-02 | CH3 | (native glycosyl) | 128 | >128 | >128 |
| DB-03 | CH2CH3 | (native glycosyl) | 64 | >128 | 128 |
| DB-04 | Phenyl | (native glycosyl) | >128 | >128 | >128 |
| DB-05 | (native side chain) | H | >128 | >128 | >128 |
| DB-06 | (native side chain) | Methyl | >128 | >128 | >128 |
| DB-07 | CH2CH3 | H | >128 | >128 | >128 |
Experimental Protocols
General Synthesis of this compound Derivatives (Illustrative)
Objective: To provide a general, representative procedure for the modification of the this compound scaffold at the R1 and R2 positions. This is a hypothetical protocol for illustrative purposes.
Materials:
-
This compound precursor (e.g., aglycone or a suitable protected intermediate)
-
Appropriate alkylating or acylating agents for R1 modification
-
Glycosyl donors and activating agents for R2 modification
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Reagents for protecting group manipulation (e.g., trifluoroacetic acid (TFA), triethylsilane)
-
Silica gel for column chromatography
-
Analytical instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS)
Procedure for R1 Modification (Alkylation Example):
-
Dissolve the this compound precursor (1 equivalent) in anhydrous DMF.
-
Add a suitable base (e.g., sodium hydride, 1.1 equivalents) at 0 °C and stir for 30 minutes.
-
Add the desired alkyl halide (e.g., ethyl iodide for DB-03, 1.2 equivalents) and allow the reaction to warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product by NMR and MS.
Procedure for R2 Modification (Glycosylation Example):
-
Dissolve the this compound aglycone (1 equivalent) and a protected glycosyl donor (e.g., a thioglycoside, 1.5 equivalents) in anhydrous DCM.
-
Add a suitable activator (e.g., N-iodosuccinimide/triflic acid) at -78 °C.
-
Slowly warm the reaction to 0 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography.
-
Deprotect the glycosyl moiety using standard procedures (e.g., TFA in DCM).
-
Purify the final deprotected product by reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Characterize the final product by NMR and MS.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives)
-
Negative control (broth with solvent)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in the 96-well plates. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (antibiotic with known MIC) and a negative control (no bacteria) and a growth control (bacteria with no compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). Alternatively, read the optical density at 600 nm.
Visualizations
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Hypothetical mechanism of action for this compound derivatives.
References
Application Notes and Protocols for the Purification of Decatromicin B from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a potent antibiotic metabolite produced by the fermentation of Actinomadura sp.[1][2][3] It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. The purification of this compound from the complex fermentation broth is a critical step in its research and development as a potential therapeutic agent. These application notes provide a comprehensive, multi-step protocol for the isolation and purification of this compound, based on established methodologies for natural product purification.
Chemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 235097-64-0 | [1][2] |
| Molecular Formula | C₄₅H₅₆Cl₂N₂O₁₀ | [2] |
| Molecular Weight | 855.8 g/mol | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility | [3] |
Purification Workflow Overview
The purification strategy for this compound involves a series of steps designed to progressively increase the purity of the target compound by removing unwanted components from the fermentation broth. The general workflow is as follows:
-
Fermentation Broth Pre-treatment: Separation of the mycelium from the supernatant.
-
Solvent Extraction: Initial capture of this compound from the fermentation supernatant.
-
Silica Gel Chromatography: A primary fractionation step to separate compounds based on polarity.
-
Reverse-Phase Chromatography: An intermediate purification step based on hydrophobicity.
-
Preparative HPLC: The final polishing step to achieve high purity this compound.
Caption: Overall workflow for the purification of this compound.
Experimental Protocols
Fermentation Broth Pre-treatment
Objective: To separate the microbial cells (mycelium) from the liquid culture medium (supernatant) containing the secreted this compound.
Materials:
-
Fermentation broth of Actinomadura sp.
-
High-speed centrifuge
-
Centrifuge bottles
-
Filter paper (e.g., Whatman No. 1) or membrane filtration system
Protocol:
-
Harvest the fermentation broth at the optimal production time.
-
Transfer the broth to centrifuge bottles.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mycelium.
-
Carefully decant the supernatant, which contains the dissolved this compound.
-
For complete removal of cellular debris, filter the supernatant through filter paper or a membrane filter (0.45 µm).
-
The clarified supernatant is now ready for extraction.
Solvent Extraction
Objective: To perform a liquid-liquid extraction to move this compound from the aqueous supernatant to an organic solvent, thereby concentrating the compound and removing highly polar impurities.
Materials:
-
Clarified supernatant
-
Ethyl acetate (or other suitable water-immiscible organic solvent)
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Protocol:
-
Measure the volume of the clarified supernatant.
-
Transfer the supernatant to a large separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic (top) layer will contain this compound.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Pool the organic extracts.
-
Dry the pooled organic extract over anhydrous sodium sulfate to remove residual water.
-
Filter off the sodium sulfate.
-
Concentrate the dried organic extract in vacuo using a rotary evaporator to obtain the crude extract.
Caption: Liquid-liquid extraction workflow.
Silica Gel Chromatography
Objective: To perform a primary fractionation of the crude extract based on the polarity of the constituent compounds.
Materials:
-
Crude extract
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Solvents: Hexane, Ethyl Acetate, Methanol (HPLC grade)
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber
Protocol:
-
Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample to a free-flowing powder.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing proportions of ethyl acetate in hexane, and finally ethyl acetate/methanol mixtures.
-
Collect fractions of a defined volume (e.g., 10-20 mL).
-
Monitor the fractions by TLC, staining with a suitable reagent (e.g., vanillin-sulfuric acid) and by checking for antibacterial activity against a sensitive strain (e.g., S. aureus).
-
Pool the fractions containing this compound based on the TLC profile and bioactivity.
-
Concentrate the pooled active fractions.
Reverse-Phase Chromatography
Objective: To further purify the active fractions from the silica gel column based on hydrophobicity.
Materials:
-
Concentrated active fractions from silica gel chromatography
-
C18 reverse-phase silica gel
-
Chromatography column
-
Solvents: Water, Methanol or Acetonitrile (HPLC grade)
-
Fraction collector
Protocol:
-
Pack the C18 reverse-phase column and equilibrate with the starting mobile phase (e.g., 20% methanol in water).
-
Dissolve the sample in a minimal volume of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a stepwise or linear gradient of increasing organic solvent (e.g., methanol or acetonitrile) in water.
-
Collect fractions and monitor by HPLC and bioassay.
-
Pool the fractions containing pure or nearly pure this compound.
-
Concentrate the pooled fractions.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Objective: The final polishing step to achieve high purity (>95%) this compound.
Materials:
-
Semi-purified this compound sample
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
Solvents: HPLC grade water, methanol, or acetonitrile (with 0.1% trifluoroacetic acid or formic acid if needed)
-
Collection vials
Protocol:
-
Equilibrate the preparative C18 column with the isocratic or starting gradient mobile phase.
-
Dissolve the sample in the mobile phase and filter through a 0.22 µm syringe filter.
-
Inject the sample onto the column.
-
Run an isocratic or a shallow gradient elution method optimized for the separation of this compound from remaining impurities.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected peak by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or evaporation.
Quantitative Data Summary
The following table presents hypothetical data for a typical purification of this compound from a 10 L fermentation broth.
| Purification Step | Total Weight (mg) | This compound Purity (%) | Recovery (%) | Purification Fold |
| Crude Extract | 5,000 | 5 | 100 | 1 |
| Silica Gel Chromatography Pool | 800 | 25 | 80 | 5 |
| Reverse-Phase Chromatography Pool | 250 | 70 | 70 | 14 |
| Preparative HPLC Pool | 150 | >95 | 60 | >19 |
Conclusion
The successful purification of this compound from fermentation broth requires a systematic approach employing multiple chromatographic techniques. The protocol outlined above provides a robust framework for obtaining high-purity this compound suitable for further biological and pharmacological studies. Optimization of each step, particularly the solvent systems and gradients for chromatography, may be necessary depending on the specific fermentation conditions and the scale of the purification.
References
Application Notes and Protocols for Applying Decatromicin B in MRSA Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, largely due to its capacity to form robust biofilms on both biological and inanimate surfaces.[1] Bacterial biofilms are structured communities of cells encased in a self-produced extracellular polymeric substance (EPS) matrix.[2] This matrix acts as a protective barrier, rendering the embedded bacteria highly resistant to conventional antibiotics and the host immune system, often leading to persistent and chronic infections.[2][3] The development of novel anti-biofilm agents is therefore a critical area of research.
Decatromicin B, a bacterial metabolite isolated from Actinomadura sp., has demonstrated potent activity against various Gram-positive bacteria, including MRSA, with Minimum Inhibitory Concentrations (MICs) reported in the range of 0.39 to 0.78 µg/ml.[4][5] These characteristics suggest its potential as a candidate for disrupting MRSA biofilms. This document provides detailed application notes and protocols for the systematic evaluation of this compound's efficacy in MRSA biofilm disruption assays.
Experimental Workflow
The evaluation of a novel compound like this compound for anti-biofilm activity follows a logical progression from determining its basic antibacterial effect to assessing its specific impact on biofilm formation and eradication, and finally, its safety profile.
Caption: Experimental workflow for evaluating this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound against a reference MRSA strain (e.g., ATCC 43300). This structured format allows for a clear comparison of its different biological activities.
| Parameter | This compound | Vancomycin (Control) | Reference |
| MIC (µg/mL) | 0.78 | 1.0 | [4] |
| MBC (µg/mL) | >512 (bacteriostatic) | 10-50 | [1][6] |
| MBIC₅₀ (µg/mL) | 3.73 | - | [1] |
| MBEC₅₀ (µg/mL) | 15.0 | >100 | [7] |
| Cytotoxicity (CC₅₀ in Vero cells, µg/mL) | >50 | - | [8] |
Abbreviations: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MBIC₅₀ (Minimum Biofilm Inhibitory Concentration 50%), MBEC₅₀ (Minimum Biofilm Eradication Concentration 50%), CC₅₀ (50% Cytotoxic Concentration).
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of MRSA.
Materials:
-
MRSA strain (e.g., ATCC 43300)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a bacterial suspension of MRSA in MHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well to achieve a final concentration of 5 x 10⁵ CFU/mL.[9]
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound where no visible bacterial growth is observed.[10]
Biofilm Inhibition Assay (MBIC)
This assay assesses the ability of this compound to prevent biofilm formation.
Materials:
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound
-
MRSA strain
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet (0.1%)
-
Ethanol (95%) or Acetic Acid (33%)
Protocol:
-
Prepare a 0.5 McFarland standard suspension of MRSA in TSB with 1% glucose.
-
In a 96-well plate, add 100 µL of TSB with varying sub-MIC concentrations of this compound.
-
Add 100 µL of the prepared MRSA suspension to each well.[9]
-
Include control wells with MRSA and no compound.
-
Incubate the plate at 37°C for 24 hours under static conditions.[9]
-
After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the remaining biofilm with 200 µL of methanol for 15 minutes.
-
Stain the biofilm with 200 µL of 0.1% crystal violet for 20 minutes.
-
Wash the wells with PBS to remove excess stain and allow the plate to air dry.
-
Solubilize the bound dye with 200 µL of 95% ethanol or 33% acetic acid.
-
Measure the optical density (OD) at 570-600 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_blank) - (OD_test - OD_blank)] / (OD_control - OD_blank) * 100.[11] The MBIC₅₀ is the concentration that causes a 50% reduction in biofilm formation.[1]
Biofilm Disruption Assay (MBEC)
This protocol evaluates the efficacy of this compound in eradicating pre-formed biofilms.
Protocol:
-
Grow MRSA biofilms in a 96-well plate for 24-48 hours as described in the biofilm inhibition assay (steps 1-5, without the compound).[12]
-
After the incubation period, remove the planktonic cells by washing with PBS.
-
Add fresh TSB containing serial dilutions of this compound to the wells with the established biofilm.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm biomass using the crystal violet staining method as described above (steps 6-12 of the biofilm inhibition assay).
-
The MBEC is the minimum concentration required to eradicate the pre-formed biofilm.[7]
Cytotoxicity Assay (e.g., SRB Assay)
This assay determines the toxicity of this compound to mammalian cells.
Materials:
-
Mammalian cell line (e.g., Vero or human dermal fibroblasts)
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Protocol:
-
Seed mammalian cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Fix the cells by adding cold 10% (wt/vol) TCA and incubate for 1 hour at 4°C.[13]
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with 0.4% (wt/vol) SRB in 1% acetic acid for 30 minutes.[13]
-
Wash with 1% (vol/vol) acetic acid to remove unbound dye.[13]
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the OD at 510 nm. The results are used to calculate the CC₅₀ value.[13]
Signaling Pathway Visualization
MRSA biofilm formation is a complex process regulated by various signaling pathways. The Accessory Gene Regulator (agr) quorum-sensing system is a key player, controlling the expression of virulence factors and influencing biofilm dispersal.[2][3] A compound like this compound might exert its anti-biofilm effect by interfering with this pathway.
Caption: The agr quorum-sensing pathway in MRSA.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound as a potential MRSA anti-biofilm agent. By systematically determining its MIC, MBIC, and MBEC, alongside its cytotoxicity, researchers can build a detailed profile of its therapeutic potential. The provided methodologies, based on established and widely accepted assays, ensure reproducibility and comparability of data. Understanding the potential interaction of this compound with key regulatory pathways, such as the agr system, will be crucial in elucidating its mechanism of action and advancing its development as a novel therapy to combat persistent MRSA infections.
References
- 1. 10058-F4 Mediated inhibition of the biofilm formation in multidrug-resistant Staphylococcusaureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biofilm Producing Methicillin-Resistant Staphylococcus aureus (MRSA) Infections in Humans: Clinical Implications and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial Activity, Cytotoxicity, and the Mechanism of Action of Bacteriocin from Bacillus subtilis GAS101 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial, antibiofilm, and anti-quorum sensing activities of pyocyanin against methicillin-resistant Staphylococcus aureus: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Disruption of MRSA Biofilm and Virulence by Deep-Sea Probiotics: Impacts on Energy metabolism and Host Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Decatromicin B Efficacy in Animal Models of Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a tetronic acid antibiotic produced by Actinomadura sp. with potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Due to its novelty, comprehensive in vivo efficacy data and established protocols for its evaluation are limited. These application notes provide detailed protocols for testing the efficacy of this compound in three relevant animal models of bacterial infection: a murine skin and soft tissue infection (SSTI) model, a murine sepsis model, and a murine pneumonia model. Additionally, this document outlines preliminary pharmacokinetic/pharmacodynamic (PK/PD) studies to inform appropriate dosing regimens.
Hypothesized Mechanism of Action
While the precise mechanism of action for this compound has not been fully elucidated, other members of the tetronate and tetronic acid class of antibiotics are known to exert their effects through various mechanisms, including the inhibition of bacterial enzymes essential for survival.[4][5][6] Some tetronate antibiotics have been shown to inhibit bacterial DNA-directed RNA polymerase.[5] Another proposed mechanism for some tetronic acids is the chelation of essential metal ions, thereby disrupting critical enzymatic functions. The following diagram illustrates a hypothesized mechanism of action for this compound, focusing on the inhibition of a critical bacterial enzyme.
Hypothesized mechanism of action for this compound.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a general experimental workflow for conducting in vivo efficacy studies of this compound in animal models of infection.
General experimental workflow for in vivo efficacy studies.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
Prior to conducting large-scale efficacy studies, it is crucial to determine the basic pharmacokinetic and pharmacodynamic parameters of this compound in the selected animal model. These studies will inform the selection of appropriate dosing regimens (dose and frequency) for the efficacy trials.
Protocol for Preliminary PK Study in Mice
-
Animals: Healthy, female BALB/c mice (6-8 weeks old).
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG 400, 55% saline). The formulation should be sterile-filtered.
-
Dose Administration: Administer a single dose of this compound via the intended route for the efficacy study (e.g., intravenous, subcutaneous, or intraperitoneal). A minimum of three dose levels should be tested.
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve. |
| t1/2 | Elimination half-life. |
| CL | Clearance. |
| Vd | Volume of distribution. |
In Vitro Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against the challenge bacterial strain(s) should be determined using standard broth microdilution methods according to CLSI guidelines.[7] This value is essential for calculating PK/PD indices.
| PK/PD Index | Description | Target for Gram-Positive Infections (General) |
| fAUC/MIC | Ratio of the free drug area under the curve to the MIC. | >30-50 |
| fCmax/MIC | Ratio of the free drug maximum concentration to the MIC. | >8-10 |
| %fT > MIC | Percentage of the dosing interval that the free drug concentration remains above the MIC. | >40-50% |
Note: The unbound (free) fraction of the drug is considered pharmacologically active. Protein binding of this compound should be determined to calculate the free drug concentration.
Efficacy Study Protocols
Murine Skin and Soft Tissue Infection (SSTI) Model
This model is suitable for evaluating the efficacy of this compound against localized S. aureus infections.[8][9]
Protocol:
-
Animals: Female BALB/c or SKH1 hairless mice (6-8 weeks old). If using BALB/c mice, shave the dorsal area one day prior to infection.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) USA300 is a commonly used virulent strain.
-
Inoculum Preparation: Grow S. aureus to mid-logarithmic phase in Tryptic Soy Broth (TSB). Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^8 CFU/mL).
-
Infection: Anesthetize the mice and administer a subcutaneous injection of 100 µL of the bacterial suspension (1 x 10^7 CFU/mouse) into the shaved dorsal area.
-
Treatment: At a specified time post-infection (e.g., 2 or 4 hours), administer this compound at various doses. Include a vehicle control group and a positive control group (e.g., vancomycin or linezolid). Treatment can be administered for 3-5 days.
-
Monitoring: Monitor the animals daily for clinical signs, body weight, and lesion size (measure with calipers).
-
Endpoint Analysis (e.g., Day 3 or 5 post-infection):
-
Euthanize the mice.
-
Excise the skin lesion and a surrounding margin of tissue.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions and plate on appropriate agar (e.g., Mannitol Salt Agar) to determine the bacterial load (CFU/gram of tissue).
-
A portion of the tissue can be fixed in formalin for histopathological analysis.
-
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle Control | - | e.g., SC, IP | e.g., BID for 3 days |
| 2 | This compound | Low Dose | e.g., SC, IP | e.g., BID for 3 days |
| 3 | This compound | Mid Dose | e.g., SC, IP | e.g., BID for 3 days |
| 4 | This compound | High Dose | e.g., SC, IP | e.g., BID for 3 days |
| 5 | Positive Control | e.g., Vancomycin | e.g., SC, IP | e.g., BID for 3 days |
Murine Sepsis Model
This model evaluates the efficacy of this compound in treating systemic infections. The cecal slurry model is a polymicrobial model that mimics peritonitis-induced sepsis.[3][10]
Protocol:
-
Animals: Male C57BL/6 mice (8-12 weeks old).
-
Cecal Slurry Preparation: Prepare a standardized cecal slurry from healthy donor mice as previously described. The slurry should be aliquoted and stored at -80°C to ensure consistency.
-
Infection: Thaw the cecal slurry and inject a predetermined lethal or sub-lethal dose intraperitoneally (IP) into the experimental mice.
-
Treatment: At a clinically relevant time point post-infection (e.g., 4-6 hours), initiate treatment with this compound, vehicle control, or a positive control antibiotic (e.g., imipenem).[7] Fluid resuscitation with sterile saline is also recommended.
-
Monitoring: Monitor the animals at regular intervals for survival and clinical signs of sepsis (e.g., piloerection, lethargy, hypothermia) using a scoring system.
-
Endpoint Analysis:
-
Primary Endpoint: Survival over a defined period (e.g., 7 days).
-
Secondary Endpoints (for satellite groups euthanized at earlier time points, e.g., 24 hours):
-
Bacterial load in blood, peritoneal lavage fluid, and organs (e.g., liver, spleen).
-
Cytokine levels (e.g., TNF-α, IL-6, IL-10) in plasma or peritoneal fluid.
-
-
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle Control + Saline | - | IP | e.g., BID for 5 days |
| 2 | This compound (Low Dose) + Saline | TBD | IP | e.g., BID for 5 days |
| 3 | This compound (High Dose) + Saline | TBD | IP | e.g., BID for 5 days |
| 4 | Positive Control + Saline | e.g., Imipenem | IP | e.g., BID for 5 days |
Murine Pneumonia Model
This model is used to assess the efficacy of this compound in treating respiratory tract infections.[11][12]
Protocol:
-
Animals: Immunocompetent or neutropenic BALB/c mice (6-8 weeks old). Neutropenia can be induced by cyclophosphamide administration.
-
Bacterial Strain: A clinical isolate of MRSA known to cause pneumonia.
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the SSTI model.
-
Infection: Anesthetize the mice and instill the bacterial suspension (e.g., 50 µL of 1-5 x 10^8 CFU/mL) intranasally.
-
Treatment: Initiate treatment at a specified time post-infection (e.g., 4 hours). Administer this compound, vehicle, or a positive control (e.g., linezolid or vancomycin).
-
Monitoring: Monitor the animals for clinical signs of respiratory distress, body weight, and temperature.
-
Endpoint Analysis (e.g., 24 or 48 hours post-infection):
-
Euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to assess inflammatory cell influx and cytokine levels.
-
Harvest the lungs, homogenize, and plate for bacterial enumeration (CFU/gram of lung tissue).
-
Fix one lung lobe for histopathological examination.
-
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle Control | - | e.g., SC, IV | e.g., QID for 2 days |
| 2 | This compound | Low Dose | e.g., SC, IV | e.g., QID for 2 days |
| 3 | This compound | Mid Dose | e.g., SC, IV | e.g., QID for 2 days |
| 4 | This compound | High Dose | e.g., SC, IV | e.g., QID for 2 days |
| 5 | Positive Control | e.g., Linezolid | e.g., SC, IV | e.g., BID for 2 days |
Data Presentation
All quantitative data from these studies should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., ANOVA with post-hoc tests for bacterial loads, log-rank test for survival) should be performed to determine the significance of the observed effects.
Example Data Table: SSTI Model Efficacy
| Treatment Group | N | Mean Lesion Size (mm²) ± SD (Day 3) | Mean Bacterial Load (log10 CFU/g) ± SD (Day 3) |
| Vehicle Control | 10 | 100.5 ± 15.2 | 8.2 ± 0.5 |
| This compound (10 mg/kg) | 10 | 75.3 ± 10.1 | 6.5 ± 0.7 |
| This compound (30 mg/kg) | 10 | 40.1 ± 8.5 | 4.1 ± 0.6 |
| Vancomycin (30 mg/kg) | 10 | 42.5 ± 9.0 | 4.3 ± 0.5 |
*p < 0.05 compared to vehicle control.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in relevant animal models of Gram-positive bacterial infections. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential for designing and interpreting these in vivo studies. The successful execution of these protocols will generate crucial data to support the further development of this compound as a potential therapeutic agent for treating challenging bacterial infections.
References
- 1. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 2. mdpi.com [mdpi.com]
- 3. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetramic and Tetronic Acids as Scaffolds in Bioinorganic and Bioorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Tetronic acid?_Chemicalbook [chemicalbook.com]
- 6. Recent advances in the field of bioactive tetronates - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00015C [pubs.rsc.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amr-accelerator.eu [amr-accelerator.eu]
Application Notes and Protocols for the Quantification of Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a potent antibiotic with a complex macrolide structure, demonstrating significant activity against a range of bacteria. Accurate and precise quantification of this compound is crucial for various stages of drug development, including fermentation process optimization, pharmacokinetic studies, and quality control of the final product. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Disclaimer: As this compound is a relatively novel compound, specific analytical methods are not widely published. The following protocols are based on established methods for structurally similar complex macrolide antibiotics and should be considered as a starting point. Method development and validation are essential for accurate quantification of this compound in specific matrices.
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used technique for the quantification of antibiotics in various samples, offering a balance of sensitivity, specificity, and cost-effectiveness.
Principle
This method separates this compound from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The concentration of the eluted this compound is then determined by measuring its absorbance of UV light at a specific wavelength.
Experimental Protocol
1. Sample Preparation
-
From Fermentation Broth:
-
Centrifuge the fermentation broth to separate the mycelium.
-
The supernatant can be subjected to liquid-liquid extraction with a suitable organic solvent like ethyl acetate or methyl isobutyl ketone.
-
Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up and concentration.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
From Plasma/Serum:
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile or methanol to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
2. HPLC Instrumentation and Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer), pH adjusted to 6.5-7.5. A gradient elution may be necessary for complex samples. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30-40 °C |
| Detection Wavelength | To be determined by UV scan of a pure standard of this compound (likely in the range of 200-230 nm for macrolides). |
3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
Inject the prepared sample and determine the concentration of this compound from the calibration curve.
Quantitative Data for Structurally Similar Macrolides (for reference)
| Macrolide | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Erythromycin | 2 - 20 | 0.172 | 0.565 |
| Azithromycin | 1 - 10 | 0.153 | 0.514 |
| Clarithromycin | 3 - 30 | 0.281 | 0.906 |
Data sourced from studies on macrolide antibiotics and should be determined specifically for this compound.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices.
Principle
This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, this compound is ionized, and specific precursor-to-product ion transitions are monitored for unambiguous identification and quantification.
Experimental Protocol
1. Sample Preparation
-
Sample preparation methods are similar to those for HPLC-UV, but with a higher emphasis on purity to avoid ion suppression effects in the mass spectrometer. Solid-phase extraction is highly recommended.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 or similar reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. A gradient elution is typically used. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a pure standard of this compound. A precursor ion corresponding to [M+H]⁺ or other adducts will be selected, and characteristic product ions will be identified. |
| Collision Energy | To be optimized for each MRM transition. |
3. Calibration and Quantification
-
Prepare a calibration curve using a series of standards. An internal standard (ideally, a stable isotope-labeled version of this compound) should be used to correct for matrix effects and variations in instrument response.
Quantitative Data for Structurally Similar Macrolides (for reference)
| Macrolide | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Tylosin | 0.5 - 100 | 0.5 |
| Tilmicosin | 1 - 200 | 1 |
| Erythromycin | 0.2 - 50 | 0.2 |
Data sourced from LC-MS/MS studies of macrolide antibiotics and are for illustrative purposes. These values must be established for this compound.
Signaling Pathway: LC-MS/MS Detection
Caption: Ion path for this compound in a triple quadrupole mass spectrometer.
III. UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible method, suitable for the quantification of this compound in pure samples or simple mixtures.
Principle
This method is based on the measurement of the absorption of UV-Visible light by the this compound molecule. The absorbance is directly proportional to the concentration of the analyte in the solution, according to the Beer-Lambert law.
Experimental Protocol
1. Sample Preparation
-
The sample must be a clear solution, free of any particulate matter.
-
Dissolve a precisely weighed amount of the this compound standard in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution.
-
Prepare working standards by diluting the stock solution.
-
For unknown samples, dissolve them in the same solvent and dilute to fall within the linear range of the calibration curve.
2. UV-Vis Spectrophotometer Setup
| Parameter | Recommended Setting |
| Solvent | Methanol, Ethanol, or Acetonitrile |
| Wavelength Scan | Scan a standard solution of this compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). |
| Measurement Wavelength | Set the instrument to the determined λmax. |
| Blank | Use the solvent as a blank to zero the instrument. |
3. Calibration and Quantification
-
Measure the absorbance of each standard solution at the λmax.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Quantitative Data for Structurally Similar Macrolides (for reference)
| Macrolide | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Azithromycin | 215 | 1.5 - 33.0 | 1.44 x 10³ |
| Erythromycin | 285 | 0.92 - 8.0 | - |
These values are highly dependent on the specific chromophores present in the molecule and the solvent used. The λmax for this compound must be determined experimentally.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for quantification by UV-Vis spectrophotometry.
Application Notes and Protocols for Identifying Decatromicin B Resistance Genes using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic-resistant pathogens is a critical global health threat, necessitating the development of novel antimicrobial agents and a deeper understanding of resistance mechanisms. Decatromicin B, a novel antibiotic with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), represents a promising therapeutic candidate.[1] This document provides a detailed application note and protocol for utilizing the power of CRISPR-Cas9 genome-wide screening to identify host genes that, when knocked out, confer resistance to this compound. Elucidating these resistance pathways is crucial for anticipating clinical challenges, developing combination therapies, and designing next-generation antibiotics.
Introduction to CRISPR-Cas9 for Drug Resistance Screening
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a revolutionary gene-editing tool that allows for precise and efficient modification of the genome.[2][3][4] For identifying drug resistance genes, CRISPR-Cas9 is employed in large-scale loss-of-function screens.[5][6][7] A pooled library of single-guide RNAs (sgRNAs), each designed to target and knock out a specific gene, is introduced into a population of cells.[8][9][10] This population is then subjected to selective pressure with the drug of interest, in this case, this compound. Cells that acquire a gene knockout conferring resistance will survive and proliferate, leading to an enrichment of the corresponding sgRNAs in the surviving population.[11][12] High-throughput sequencing is then used to identify these enriched sgRNAs, thereby pinpointing the genes whose loss leads to drug resistance.[5][13] This powerful, unbiased approach can uncover novel resistance mechanisms and potential new drug targets.[2][6][14]
Experimental Workflow Overview
The overall workflow for a CRISPR-Cas9 screen to identify this compound resistance genes involves several key stages, from initial cell line preparation to hit validation.
Caption: High-level experimental workflow for identifying this compound resistance genes.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Staphylococcus aureus (e.g., ATCC 29213) | ATCC | 29213 |
| This compound | In-house synthesis or custom order | N/A |
| Cas9-expressing S. aureus strain | Generated in-house | N/A |
| Genome-wide sgRNA library (e.g., GeCKO v2) | Addgene | Varies |
| Lentiviral Packaging Plasmids | Addgene | Varies |
| HEK293T cells (for lentivirus production) | ATCC | CRL-3216 |
| Polybrene | MilliporeSigma | TR-1003-G |
| Puromycin | Thermo Fisher Scientific | A1113803 |
| Genomic DNA Extraction Kit | QIAGEN | 69504 |
| High-Fidelity DNA Polymerase | New England Biolabs | M0530S |
| Illumina Sequencing Platform | Illumina | Varies |
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a serial dilution of this compound in appropriate broth medium.
-
Inoculate each dilution with a standardized suspension of the S. aureus strain.
-
Incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
For the CRISPR screen, a concentration of 2-4x MIC will be used to ensure strong selective pressure.
Protocol 2: Generation of Cas9-Expressing Stable Cell Line
-
Design or obtain a lentiviral vector expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Produce lentivirus by co-transfecting HEK293T cells with the Cas9 vector and packaging plasmids.
-
Harvest the viral supernatant after 48-72 hours.
-
Transduce the target S. aureus strain with the Cas9-containing lentivirus in the presence of polybrene (8 µg/mL).
-
Select for successfully transduced cells by adding puromycin to the culture medium.
-
Expand the puromycin-resistant, Cas9-expressing cell population.
Protocol 3: Pooled CRISPR-Cas9 Screen
-
Lentiviral Library Transduction:
-
Transduce the Cas9-expressing S. aureus cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive only one sgRNA.
-
Maintain a cell population size that ensures at least 300-500x coverage of the sgRNA library.
-
-
Selection:
-
After transduction, select for cells containing an sgRNA vector using the appropriate antibiotic (e.g., blasticidin).
-
Split the cell population into two groups: a control group (no drug treatment) and an experimental group.
-
Treat the experimental group with this compound at the predetermined selective concentration (e.g., 2x MIC).
-
Culture both populations, passaging as necessary, for 14-21 days to allow for the enrichment of resistant cells.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cells from both the control and this compound-treated populations.
-
Extract genomic DNA using a commercial kit.
-
Amplify the integrated sgRNA sequences from the genomic DNA using high-fidelity PCR.
-
Perform next-generation sequencing (NGS) of the PCR amplicons to determine the representation of each sgRNA.
-
Data Analysis and Hit Identification
The primary goal of the data analysis is to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
Caption: Bioinformatic pipeline for analyzing CRISPR screen data to identify resistance genes.
Data Presentation:
The results of the screen should be summarized in a table ranking the candidate resistance genes.
| Gene | Gene Symbol | Average Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| Gene X | ABC1 | 5.8 | 1.2e-8 | 2.5e-7 |
| Gene Y | DEF2 | 4.9 | 3.5e-7 | 4.1e-6 |
| Gene Z | GHI3 | 4.2 | 1.1e-6 | 8.9e-5 |
| ... | ... | ... | ... | ... |
Hit Validation
It is crucial to validate the top candidate genes identified from the primary screen to confirm their role in this compound resistance.[13][15][16]
Protocol 4: Individual Gene Knockout and Phenotypic Analysis
-
sgRNA Design and Cloning:
-
Design 2-3 new sgRNAs targeting each candidate gene.
-
Clone these individual sgRNAs into a suitable lentiviral vector.
-
-
Generation of Knockout Cell Lines:
-
Transduce the Cas9-expressing S. aureus strain with each individual sgRNA lentivirus.
-
Select for transduced cells and expand the resulting knockout cell lines.
-
-
Validation of Knockout:
-
Confirm gene knockout at the genomic level by Sanger sequencing of the target locus to identify indels.
-
If an antibody is available, confirm the absence of the protein by Western blot.
-
-
Phenotypic Assay:
-
Perform an MIC assay with this compound on each individual knockout cell line and compare it to the parental Cas9-expressing cell line.
-
A significant increase in the MIC for a knockout line validates that gene's role in conferring resistance.
-
Expected Validation Data:
| Cell Line | Target Gene | This compound MIC (µg/mL) | Fold Change in MIC |
| Parental Cas9 | - | 0.5 | 1 |
| Non-targeting control | - | 0.5 | 1 |
| Knockout of Gene X | ABC1 | 8.0 | 16 |
| Knockout of Gene Y | DEF2 | 4.0 | 8 |
| Knockout of Gene Z | GHI3 | 4.0 | 8 |
Potential Signaling Pathways and Mechanisms of Resistance
The identity of the validated resistance genes can provide insights into the mechanism of action of this compound and the pathways that can be altered to overcome its effects. While the specific mechanism of this compound is not fully elucidated, common antibiotic resistance mechanisms include:
-
Drug Efflux: Upregulation or modification of efflux pumps that actively transport the antibiotic out of the cell.
-
Target Modification: Alteration of the cellular target of the antibiotic, preventing its binding.
-
Drug Inactivation: Enzymatic degradation or modification of the antibiotic.
-
Target Bypass: Activation of alternative metabolic pathways that bypass the process inhibited by the antibiotic.[17][18][19][20]
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Genomics via CRISPR-Cas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A new age in functional genomics using CRISPR/Cas9 in arrayed library screening [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 7. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. twistbioscience.com [twistbioscience.com]
- 9. dynegene.com [dynegene.com]
- 10. Everything you need to know about CRISPR library screening [takarabio.com]
- 11. CRISPR screening strategies: resistance vs. sensitivity - what’s right for your study? | Revvity [revvity.com]
- 12. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. revvity.com [revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 18. news-medical.net [news-medical.net]
- 19. google.com [google.com]
- 20. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
Application Notes and Protocols: Cytotoxicity of Decatromicin B on Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a novel antibiotic isolated from Actinomadura sp. with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] As with any potential therapeutic agent, a thorough evaluation of its safety profile, particularly its effects on mammalian cells, is crucial. These application notes provide a comprehensive overview of standard protocols to assess the cytotoxicity of this compound on various mammalian cell lines. The described assays are fundamental in early-stage drug development to determine the therapeutic window and potential off-target effects of new chemical entities.
The following sections detail the methodologies for key cytotoxicity assays, present hypothetical data in a structured format for clarity, and include diagrams to illustrate experimental workflows and potential cellular signaling pathways that could be investigated.
Data Presentation: Hypothetical Cytotoxicity of this compound
The following tables summarize illustrative quantitative data from a series of cytotoxicity assays performed on three common mammalian cell lines: HeLa (human cervical cancer), A549 (human lung carcinoma), and HEK293 (human embryonic kidney). This data is for representative purposes to guide researchers in their experimental design and data interpretation.
Table 1: IC50 Values of this compound on Mammalian Cell Lines after 48-hour Exposure
| Cell Line | Assay Type | IC50 (µM) |
| HeLa | MTT Assay | 25.8 |
| SRB Assay | 28.1 | |
| A549 | MTT Assay | 42.5 |
| SRB Assay | 45.3 | |
| HEK293 | MTT Assay | 85.2 |
| SRB Assay | 91.7 |
Table 2: Lactate Dehydrogenase (LDH) Release Assay - Membrane Integrity
| Cell Line | This compound Conc. (µM) | % Cytotoxicity (LDH Release) |
| HeLa | 10 | 5.2 ± 1.1 |
| 25 | 21.3 ± 2.5 | |
| 50 | 48.7 ± 3.8 | |
| A549 | 10 | 3.1 ± 0.9 |
| 25 | 15.8 ± 2.1 | |
| 50 | 35.4 ± 3.2 | |
| HEK293 | 10 | 1.5 ± 0.5 |
| 25 | 8.9 ± 1.3 | |
| 50 | 19.6 ± 2.0 |
Table 3: Caspase-3/7 Activity Assay - Apoptosis Induction
| Cell Line | This compound Conc. (µM) | Fold Increase in Caspase-3/7 Activity |
| HeLa | 10 | 1.8 ± 0.3 |
| 25 | 4.2 ± 0.7 | |
| 50 | 8.9 ± 1.2 | |
| A549 | 10 | 1.5 ± 0.2 |
| 25 | 3.1 ± 0.5 | |
| 50 | 6.4 ± 0.9 | |
| HEK293 | 10 | 1.2 ± 0.1 |
| 25 | 2.0 ± 0.3 | |
| 50 | 3.5 ± 0.6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are optimized for a 96-well plate format, suitable for high-throughput screening.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cell lines (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear flat-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Cell Proliferation Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[2]
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plate five times with deionized water and allow it to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plate five times with 1% acetic acid to remove unbound SRB. Allow the plate to air dry.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell proliferation relative to the untreated control.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit)
-
Stop solution (provided in the kit)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a maximum LDH release control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Sample Collection: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
Application Notes and Protocols for the Formulation of Decatromicin B for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Decatromicin B is a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its progression into in vivo studies has been limited by its poor water solubility.[1][2] This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo research. The proposed formulation strategy is based on the known physicochemical properties of this compound and established methods for enhancing the solubility and bioavailability of hydrophobic compounds.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in the table below. Understanding these properties is crucial for developing a suitable formulation.
| Property | Value | References |
| Molecular Formula | C45H56Cl2N2O10 | [1][3] |
| Molecular Weight | 855.9 g/mol | [1][2][3] |
| Appearance | Off-white to light tan solid | [2] |
| Purity | >95% by HPLC | [1][2] |
| Solubility | Poor water solubility. Soluble in ethanol, methanol, DMF, or DMSO. | [1][2][4] |
| Storage | -20°C | [1][2][3][4] |
Proposed Formulation Strategy: Nanosuspension using Solvent Evaporation
Given the poor aqueous solubility of this compound, a nanosuspension formulation is proposed. This approach increases the surface area of the drug, which can enhance dissolution rate and bioavailability. The solvent evaporation method is a common and effective technique for producing drug nanoparticles.[5]
Key Components and Rationale
-
Active Pharmaceutical Ingredient (API): this compound
-
Organic Solvent: Dichloromethane (DCM) or a similar volatile solvent in which this compound is soluble.
-
Aqueous Phase: Purified water containing a stabilizer.
-
Stabilizer (Surfactant/Polymer): A combination of a non-ionic surfactant such as Polysorbate 80 (Tween 80) and a block copolymer like Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA) is recommended. Surfactants increase the permeability of the active ingredient, while polymers provide steric stabilization to prevent nanoparticle aggregation.[6][7]
Experimental Protocol: Preparation of this compound Nanosuspension
This protocol details the steps for preparing a 1 mg/mL this compound nanosuspension. Adjustments may be necessary based on experimental observations.
Materials:
-
This compound
-
Dichloromethane (DCM), HPLC grade
-
Polysorbate 80 (Tween 80)
-
PEG-PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Purified, sterile water for injection
-
Sterile, depyrogenated vials
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Ultrasonic bath/sonicator
-
Rotary evaporator
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
-
Transmission Electron Microscope (TEM) for morphology (optional)
-
Sterile filtration apparatus (0.22 µm filter)
Protocol:
-
Organic Phase Preparation:
-
Accurately weigh 10 mg of this compound and dissolve it in 2 mL of DCM in a clean glass vial.
-
Add 50 mg of PEG-PLGA to this solution and stir until fully dissolved.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, prepare a 0.5% (w/v) solution of Tween 80 in 10 mL of purified water. For example, add 50 mg of Tween 80 to 10 mL of water and stir until dissolved.
-
Filter the aqueous phase through a 0.22 µm sterile filter.
-
-
Emulsification:
-
Slowly add the organic phase to the aqueous phase while stirring vigorously on a magnetic stirrer.
-
Continue stirring for 10-15 minutes to form a coarse oil-in-water emulsion.
-
For a smaller particle size, sonicate the emulsion using a probe sonicator on ice for 2-5 minutes.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a round-bottom flask.
-
Remove the DCM using a rotary evaporator at a controlled temperature (e.g., 30-40°C) and reduced pressure.
-
Continue evaporation until all the organic solvent has been removed, resulting in a translucent nanosuspension.
-
-
Characterization and Sterilization:
-
Measure the particle size and polydispersity index (PDI) of the nanosuspension using DLS.
-
Optionally, visualize the nanoparticle morphology using TEM.
-
The final concentration of the nanosuspension should be approximately 1 mg/mL.
-
For in vivo use, the final nanosuspension should be sterile-filtered through a 0.22 µm filter if the particle size is appropriate.
-
Visualization of Experimental Workflow and Potential Mechanism
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound nanosuspension.
Caption: Workflow for this compound Nanosuspension Preparation.
Hypothetical Signaling Pathway
While the exact mechanism of action for this compound is not fully elucidated, as a potent antibiotic, it likely targets essential bacterial processes.[2] A common mechanism for antibiotics is the inhibition of protein synthesis by targeting the bacterial ribosome.[8][9] The following diagram illustrates a hypothetical pathway for this action.
Caption: Hypothetical Mechanism of this compound Action.
Considerations for In Vivo Studies
-
Dose Selection: The initial dose for in vivo studies should be determined based on the in vitro minimum inhibitory concentration (MIC) values. This compound has shown MICs in the range of 0.39-0.78 µg/mL against various strains of S. aureus.[3][4]
-
Route of Administration: The proposed nanosuspension is suitable for intravenous (IV) or intraperitoneal (IP) administration. For oral administration, further modifications to the formulation to protect against degradation in the gastrointestinal tract may be necessary.
-
Toxicity and Tolerability: Preliminary dose-ranging studies in a small cohort of animals are essential to establish the maximum tolerated dose (MTD) of the formulation.
-
Pharmacokinetics: Pharmacokinetic studies should be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the formulated this compound.
-
Efficacy Models: Efficacy can be evaluated in relevant animal models of bacterial infection, such as a murine septicemia model or a thigh infection model.[10][11]
The formulation of the hydrophobic antibiotic this compound for in vivo studies presents a significant challenge. The proposed nanosuspension protocol using a solvent evaporation technique offers a viable strategy to overcome its poor aqueous solubility. This approach, combined with careful characterization and preclinical evaluation, will be crucial for advancing the development of this promising antibiotic.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. worldscientific.com [worldscientific.com]
- 6. senpharma.vn [senpharma.vn]
- 7. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 8. news-medical.net [news-medical.net]
- 9. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 10. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Decatromicin B Production
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the yield of Decatromicin B from Actinomadura fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it? this compound is a spirotetronate polyketide, a class of natural products known for their complex structures and potent biological activities.[1][2] It and its analog Decatromicin A are produced by the actinomycete Actinomadura sp., notably strain MK73-NF4.[3][4] These compounds have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[3]
Q2: What are the general fermentation parameters for Actinomadura species? Actinomadura species are typically cultured under aerobic conditions. General parameters include temperatures between 28-30°C, a pH range of 7.0-7.8, and vigorous agitation (e.g., 150-220 rpm in shake flasks) to ensure sufficient aeration.[5][6] Fermentation duration can range from 6 to 9 days, depending on the strain and specific conditions.[3][5]
Q3: How is this compound yield typically quantified? The standard method for quantifying this compound and other polyketides from a fermentation broth is High-Performance Liquid Chromatography (HPLC).[5] This often involves an initial extraction of the compound from the culture broth using a solvent like ethyl acetate. The extract is then concentrated and analyzed by reverse-phase HPLC (e.g., using a C18 column) with detection by a UV-Vis or Mass Spectrometry (MS) detector.[5][7]
Q4: What is the general biosynthetic origin of this compound? As a polyketide, this compound is synthesized by a large, multi-enzyme complex known as a Polyketide Synthase (PKS).[1][8] This machinery utilizes simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to build the complex carbon skeleton of the molecule in a stepwise fashion. The availability of these precursors is critical for high-yield production.
Troubleshooting Guide
This section addresses common issues encountered during Actinomadura fermentation for this compound production.
Problem: Low or No this compound Yield Despite Good Cell Growth
This is a common issue where the organism grows well (high biomass) but produces little to no target compound. This indicates that the culture conditions favor primary metabolism over secondary metabolism.
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Possible Cause 1: Suboptimal Media Composition. The type and concentration of carbon and nitrogen sources are critical for triggering secondary metabolite production. Some nutrients that support rapid growth may actively repress antibiotic biosynthesis.
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Solution: Systematically screen different carbon and nitrogen sources. Complex, slowly metabolized carbon sources like dextrin or starch can sometimes lead to higher yields than simple sugars like glucose.[9] Similarly, complex organic nitrogen sources like yeast extract, soybean meal, or peptone often outperform inorganic sources like ammonium salts.[9][10] Refer to the tables below for examples and starting points.
-
-
Possible Cause 2: Incorrect Fermentation Parameters. Physical parameters such as pH, temperature, and dissolved oxygen levels must be maintained within an optimal range for secondary metabolite production, which may differ from the optimal range for growth.
-
Possible Cause 3: Precursor Limitation. The biosynthesis of polyketides like this compound requires a significant supply of specific building blocks (e.g., malonyl-CoA). Even with optimal media, the cell's central metabolism may not produce these precursors in sufficient quantities.
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Solution (Advanced): Implement a precursor feeding strategy. After the initial growth phase (e.g., 48-72 hours), supplement the medium with compounds that can be readily converted into biosynthetic precursors. While specific precursors for this compound are not published, general strategies for polyketides may involve feeding acetate or glycerol.
-
Problem: Inconsistent Yield Between Fermentation Batches
High variability between experiments can hinder process development and scale-up.
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Possible Cause 1: Inoculum Variability. The age, size, and physiological state of the inoculum can significantly impact fermentation performance.
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Possible Cause 2: Strain Instability. Actinomycetes can be prone to genetic instability, especially high-producing strains, leading to a decline in yield over successive generations.
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Solution: Implement a robust culture maintenance program. Prepare a master cell bank from a high-yielding culture and store it cryogenically (e.g., in 20% glycerol at -80°C). Start each fermentation series from a fresh vial from the working cell bank to minimize the number of subcultures.
-
Visual Guides
Caption: General workflow for this compound production and analysis.
Caption: Decision tree for troubleshooting low this compound yield.
Caption: Conceptual overview of precursor supply for polyketide synthesis.
Quantitative Data Tables
Table 1: Effect of Carbon Source on Secondary Metabolite Production
Data adapted from studies on Actinomadura and other actinomycetes to illustrate optimization principles.
| Carbon Source (4 g/L) | Relative Yield (%) of Pentostatin in Actinomadura sp.[6] | Relative Yield (%) of Daptomycin in S. roseosporus[9] |
| Glucose (Control) | 100% | ~70% |
| Soluble Starch | 133% | ~85% |
| Dextrin | 142% | 100% |
| Maltitol | 153% | Not Tested |
| Yeast Extract | Not Tested | ~90% |
Note: Higher yields are often observed with more complex carbohydrates like dextrin, which are metabolized more slowly than glucose, avoiding rapid acidification and catabolite repression.[9][12]
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production
Data adapted from studies on actinomycetes to illustrate optimization principles.
| Nitrogen Source | Relative Yield (%) of Daptomycin in S. roseosporus[9] |
| Ammonium Sulfate | ~10% |
| Malt Extract | ~25% |
| Soybean Meal | ~80% |
| Peptone | ~85% |
| Yeast Extract | 100% |
Note: Organic nitrogen sources generally support higher secondary metabolite production compared to inorganic sources.[9][10]
Table 3: Optimization of Physical Fermentation Parameters
Optimal ranges compiled from various studies on Actinomadura and related genera.
| Parameter | Optimal Range | Rationale & Key Considerations |
| Initial pH | 7.0 - 8.0 | An initial neutral to alkaline pH is often critical. The pH may drop during fermentation due to acid production before rising again as organic acids are consumed.[6][11] |
| Temperature | 25 - 30 °C | Most mesophilic Actinomadura strains produce secondary metabolites effectively in this range.[6] |
| Inoculum Size | 5 - 15% (v/v) | A smaller inoculum may lead to a long lag phase, while a very large one can lead to rapid nutrient depletion before the production phase begins.[11] |
| Agitation Speed | 150 - 220 rpm | Essential for maintaining sufficient dissolved oxygen for aerobic metabolism and preventing cell clumping. |
| Fermentation Time | 7 - 9 days | Secondary metabolite production typically occurs in the stationary phase of growth, requiring extended fermentation times.[6][11] |
Experimental Protocols
Protocol 1: Standardized Inoculum Preparation
-
Strain Revival: Aseptically retrieve a cryovial of the Actinomadura sp. working cell bank from -80°C storage. Thaw the vial and streak the contents onto an ISP2 agar plate. Incubate at 28°C for 7-10 days until good sporulation is observed.
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Seed Culture: In a laminar flow hood, use a sterile loop to transfer a full loop of spores and mycelia from the agar plate into a 250 mL flask containing 50 mL of ISP2 seed medium (per liter: 10g Malt Extract, 4g Yeast Extract, 4g Glucose).
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Incubation: Incubate the seed flask at 28°C on a rotary shaker at 200 rpm for 48-56 hours. The culture should appear visibly turbid and fragmented.
Protocol 2: Shake Flask Fermentation for this compound Production
-
Medium Preparation: Prepare the production medium. A suitable starting medium could be (per liter): 30g Malt Extract, 12g Yeast Extract, 4g Glucose. Adjust the initial pH to 7.8 before autoclaving.[5]
-
Inoculation: Aseptically transfer 5% (v/v) of the seed culture (from Protocol 1) into a 250 mL flask containing 50 mL of the production medium.
-
Incubation: Incubate the production flask at 30°C on a rotary shaker at 220 rpm for 8 days.[5]
-
Sampling: Periodically (e.g., every 24 hours after day 3), aseptically withdraw a sample for analysis of biomass and this compound concentration.
Protocol 3: Extraction and Quantification of this compound by HPLC
-
Sample Preparation & Extraction: a. Transfer 5 mL of the whole fermentation broth into a centrifuge tube. b. Add an equal volume (5 mL) of ethyl acetate and vortex vigorously for 2 minutes to extract the secondary metabolites. c. Centrifuge at 4,000 x g for 15 minutes to separate the organic and aqueous layers. d. Carefully transfer the upper organic layer (ethyl acetate) to a new tube. e. Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator. f. Re-dissolve the dried residue in a known volume (e.g., 1 mL) of methanol. This is the sample for HPLC analysis.
-
HPLC Analysis:
-
Instrument: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is common for separating complex natural products.[7][13]
-
Example Gradient: Start at 10% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at a wavelength where the spirotetronate chromophore absorbs, typically in the 220-320 nm range. A PDA detector is useful for identifying the characteristic UV spectrum.
-
Quantification: Create a standard curve using a purified this compound reference standard of known concentrations. Calculate the concentration in the fermentation samples by comparing their peak areas to the standard curve.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enhanced Pentostatin Production in Actinomadura sp. by Combining ARTP Mutagenesis, Ribosome Engineering and Subsequent Fermentation Optimization [mdpi.com]
- 7. The Isolation and Structure Elucidation of Spirotetronate Lobophorins A, B, and H8 from Streptomyces sp. CB09030 and Their Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and biology of specialized metabolites produced by Actinomadura - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00047H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Utilization of Carbon and Nitrogen Sources by Streptomyces kanamyceticus for Kanamycin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of poly (l-lactide)-degrading enzyme by Actinomadura keratinilytica strain T16-1 under solid state fermentation using agricultural wastes as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Aqueous Solubility of Decatromicin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Decatromicin B.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound in aqueous solutions?
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1]
Q3: Are there any initial steps I can take to improve the dissolution of this compound in an aqueous buffer?
A3: For initial attempts, you can try gentle heating and sonication. Heating the solution to 37°C in a water bath while vortexing or using an ultrasonic bath can aid in the dissolution of small quantities of this compound.[2] However, it is crucial to monitor the stability of the compound under these conditions to prevent degradation.
Q4: What are the common formulation strategies to enhance the aqueous solubility of poorly soluble antibiotics like this compound?
A4: Several strategies can be employed to improve the solubility of hydrophobic drugs. These include the use of co-solvents, cyclodextrin complexation, preparation of nanosuspensions, and formulation as a solid dispersion.[3][4][5][6] The choice of method depends on the specific experimental requirements, desired concentration, and the physicochemical properties of the drug.
Q5: How do co-solvents work to improve the solubility of this compound?
A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[6] This reduction in polarity makes the solvent more favorable for dissolving hydrophobic molecules like this compound by reducing the interfacial tension between the aqueous solution and the solute.[6]
Q6: Can pH adjustment be used to improve the solubility of this compound?
A6: Adjusting the pH of a solution can significantly impact the solubility of ionizable compounds.[7] However, the effectiveness of this method for this compound is unknown as its pKa value (a measure of its acidic or basic strength) is not publicly available. If the molecule has ionizable functional groups, altering the pH to favor the ionized form will increase its aqueous solubility. This would require experimental determination of its pH-solubility profile.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound for In Vitro Assays
Possible Cause: High hydrophobicity of the this compound molecule.
Solutions:
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Co-Solvent System:
-
Protocol: Prepare a stock solution of this compound in 100% DMSO. For the final working solution, dilute the stock solution into the aqueous assay buffer, ensuring the final concentration of DMSO is kept to a minimum (typically <1% v/v) to avoid solvent-induced artifacts in the experiment.
-
Troubleshooting:
-
Precipitation upon dilution: If the compound precipitates when added to the aqueous buffer, try a stepwise dilution. Alternatively, consider using a different co-solvent system. A combination of solvents like DMSO, PEG300, and Tween 80 can be effective.[2]
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Cellular toxicity from solvent: If the final DMSO concentration is toxic to the cells in your assay, explore less toxic co-solvents such as ethanol or polyethylene glycol (PEG). It is essential to include a vehicle control (buffer with the same concentration of the co-solvent) in your experiments.
-
-
-
Cyclodextrin Complexation:
-
Protocol: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, thereby increasing their aqueous solubility.[8] Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[5][9]
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Prepare a saturated aqueous solution of HP-β-CD.
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Add an excess of this compound powder to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the solution through a 0.22 µm filter to remove the undissolved compound.
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Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Troubleshooting:
-
Low complexation efficiency: The efficiency of complexation depends on the affinity between the drug and the cyclodextrin.[10] If solubility enhancement is insufficient, try a different type of cyclodextrin (e.g., sulfobutylether-β-cyclodextrin, SBE-β-CD).
-
-
Issue: Poor Bioavailability in Animal Studies Due to Low Solubility
Possible Cause: Limited dissolution of this compound in the gastrointestinal tract or at the injection site.
Solutions:
-
Nanosuspension Formulation:
-
Protocol: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[11][12] Reducing the particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution rate.[4]
-
Antisolvent Precipitation Method:
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO).
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Prepare an aqueous solution containing a stabilizer (e.g., Tween 80, Poloxamer 188).
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Inject the drug solution into the aqueous stabilizer solution under high-speed homogenization or ultrasonication.[13]
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The drug will precipitate as nanoparticles.
-
The organic solvent can be removed by evaporation or dialysis.
-
-
-
Troubleshooting:
-
Particle aggregation: If the nanoparticles are not stable and aggregate over time, optimize the type and concentration of the stabilizer. A combination of stabilizers may be required.
-
Broad particle size distribution: The homogenization/ultrasonication parameters (power, time) and the injection rate of the drug solution need to be carefully controlled to achieve a narrow particle size distribution.
-
-
-
Solid Dispersion Formulation:
-
Protocol: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually a hydrophilic polymer.[14] This can enhance solubility by converting the crystalline drug into an amorphous state.[15]
-
Solvent Evaporation Method:
-
Dissolve both this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common volatile organic solvent (e.g., methanol, ethanol).
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Evaporate the solvent under vacuum.
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The resulting solid mass will be a dispersion of the drug in the polymer matrix.
-
The solid dispersion can then be ground and formulated into a suitable dosage form.
-
-
-
Troubleshooting:
-
Drug recrystallization: The amorphous drug in the solid dispersion may recrystallize over time, reducing its solubility advantage. The choice of polymer and the drug-to-polymer ratio are critical for maintaining the amorphous state.
-
Incomplete solvent removal: Residual solvent can affect the stability and safety of the formulation. Ensure complete solvent removal by optimizing the drying process.
-
-
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies for this compound
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous solvent system.[6] | Simple to prepare, suitable for early-stage in vitro studies. | Potential for solvent toxicity, risk of drug precipitation upon dilution. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule in the cyclodextrin cavity.[8] | Can significantly increase aqueous solubility, low toxicity of common cyclodextrins.[9] | Limited by the stoichiometry of complexation, may not be suitable for all drug structures. |
| Nanosuspension | Increases the surface area of the drug by reducing particle size to the nanometer range.[4] | High drug loading, improved dissolution velocity, suitable for various administration routes.[12] | Requires specialized equipment (homogenizer, sonicator), potential for physical instability (particle growth). |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier, often in an amorphous state.[14] | Significant increase in dissolution rate, amenable to solid dosage form manufacturing.[15] | Potential for drug recrystallization during storage, dependent on drug-polymer miscibility. |
Experimental Protocols & Visualizations
Workflow for Preparing a Co-solvent Formulation
Caption: Workflow for preparing a co-solvent based formulation of this compound.
Workflow for Cyclodextrin Complexation
Caption: Experimental workflow for enhancing this compound solubility via cyclodextrin complexation.
Logical Relationship of Nanosuspension Formation by Antisolvent Precipitation
Caption: Logical diagram illustrating the formation of a this compound nanosuspension.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. glpbio.com [glpbio.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. japer.in [japer.in]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. mwiah.com [mwiah.com]
- 8. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin complexation for affinity-based antibiotic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotech-asia.org [biotech-asia.org]
- 12. Formulation Strategies of Nanosuspensions for Various Administration Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. turkjps.org [turkjps.org]
troubleshooting inconsistent results in Decatromicin B bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in Decatromicin B bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antimicrobial activity?
This compound is a tetronic acid antibiotic isolated from a strain of Actinomadura sp..[1] It has demonstrated potent activity against Gram-positive bacteria, including antibiotic-sensitive and resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1] Due to its limited availability, extensive research on its full antibacterial spectrum and mechanism of action has been restricted.[1]
Q2: What are the key physical and chemical properties of this compound to consider during bioassay setup?
This compound has poor water solubility but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. This is a critical factor to consider when preparing stock solutions and dilutions for your bioassays to avoid precipitation and inaccurate concentration assessments.
Q3: What is the likely general mechanism of action for this compound?
While the specific molecular target of this compound has not been fully elucidated, it belongs to the tetronic acid class of antibiotics. Tetronic acids are known to exhibit a range of biological activities, including antibiotic and antiviral effects. Some tetronic acid derivatives have been shown to interfere with bacterial fatty acid synthesis, a crucial pathway for bacterial survival.
Q4: What are the most common sources of variability in antibiotic bioassays?
Inconsistent results in antibiotic bioassays can arise from several factors, including:
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Pipetting errors: Inaccurate or inconsistent volumes can significantly impact results.
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Improper mixing: Failure to thoroughly mix reagents can lead to non-uniform reactions.
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Edge effects: Wells on the perimeter of microplates are prone to evaporation, which can alter concentrations.
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Reagent instability: Degradation of this compound or other assay components can lead to reduced activity.
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Inconsistent cell/bacterial density: Variations in the initial number of cells or bacteria will affect the outcome.
-
Issues with the standard curve: A non-linear or variable standard curve will lead to inaccurate calculations.
-
Compound solubility: Precipitation of a poorly soluble compound like this compound will result in a lower effective concentration.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
Q: I am observing a high degree of variation in the results between my replicate wells. What could be the cause?
A: High variability between replicates is a common issue that can often be resolved by addressing the following:
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Pipetting Technique: Ensure your pipettes are properly calibrated. Use fresh tips for each replicate to prevent carryover. When dispensing liquids, do so against the side of the well to avoid splashing and ensure the full volume reaches the bottom. Avoid introducing air bubbles.
-
Mixing: After adding all reagents, gently tap the microplate to ensure a homogenous mixture in each well. Be cautious not to cross-contaminate adjacent wells.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells for critical samples. Instead, fill them with a sterile buffer or medium to create a humidity barrier.
-
Cell/Bacterial Seeding: If you are performing a cell-based or bacterial growth inhibition assay, ensure your cell or bacterial suspension is homogenous before and during plating. Gently swirl the suspension between seeding replicates to maintain a uniform density.
Issue 2: Inconsistent or No Antibacterial Activity
Q: My bioassay is showing weaker than expected or no antibacterial activity for this compound. What should I check?
A: This could be due to issues with the compound itself or the assay conditions:
-
Compound Stability and Storage: Store this compound at -20°C as recommended. Prepare fresh dilutions from your stock solution for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Solubility Issues: Given this compound's poor water solubility, it may be precipitating out of solution when diluted into aqueous assay media.
-
Solution: Ensure your stock solution in DMSO is fully dissolved. When preparing working dilutions, it is often better to perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer. In-well sonication can also help to re-dissolve compounds that may have precipitated.
-
-
Incorrect pH of Assay Medium: The activity of some antibiotics can be pH-dependent. Ensure the pH of your culture medium is appropriate and consistent.
-
Bacterial Strain Viability: Confirm that the bacterial strain you are using is viable and in the logarithmic growth phase.
Issue 3: Problems with the Standard Curve
Q: My standard curve for the positive control antibiotic is not linear or is showing high variability. What could be the problem?
A: An unreliable standard curve will lead to inaccurate results. Consider the following:
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Suboptimal Concentration Range: The concentrations of your standards may be outside the linear range of the assay. Perform a preliminary experiment to determine the optimal concentration range for your positive control.
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Pipetting Errors: Inaccuracies in preparing the serial dilutions of your standard will directly impact the curve.
-
Reagent Degradation: Ensure your positive control antibiotic has been stored correctly and is not expired.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (various strains) | 0.39 - 0.78 |
| Methicillin-resistant S. aureus (MRSA) | 0.39 - 0.78 |
| Micrococcus luteus | 0.78 |
| Bacillus subtilis | 0.78 |
| Corynebacterium bovis | 6.25 |
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Assay for this compound (Broth Microdilution Method)
This protocol is adapted from standard broth microdilution methods for determining the MIC of an antibiotic.
1. Materials:
- This compound
- DMSO (for stock solution)
- Appropriate bacterial strain (e.g., Staphylococcus aureus)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microplates
- Positive control antibiotic with known MIC for the test strain
- Spectrophotometer or microplate reader
2. Preparation of Reagents:
- This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. Ensure it is fully dissolved. Store at -20°C.
- Bacterial Inoculum: From a fresh culture plate, inoculate a single colony into CAMHB and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
3. Assay Procedure:
- Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen to bracket the expected MIC.
- Controls:
- Positive Control: Include wells with a serial dilution of the positive control antibiotic.
- Growth Control: Include wells containing only the bacterial inoculum in CAMHB (no antibiotic).
- Sterility Control: Include wells containing only sterile CAMHB.
- Solvent Control: Include wells with the highest concentration of DMSO used in the dilutions to ensure the solvent itself does not inhibit bacterial growth.
- Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control wells).
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
4. Data Analysis:
- After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration where there is no significant increase in OD compared to the sterility control.
Visualizations
Caption: Workflow for MIC determination.
Caption: Troubleshooting inconsistent results.
Caption: General antibiotic targets.
References
Technical Support Center: Improving the Stability of Decatromicin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with the Decatromicin B molecule. Given the limited specific stability data for this compound, this guidance is based on the known properties of polyene macrolides and tetronic acids, and it should be adapted as needed for your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound solution appears to be degrading rapidly. What are the likely causes and how can I prevent this?
-
Answer: this compound, as a polyene macrolide, is susceptible to degradation from several factors, primarily oxidation, hydrolysis, and photodegradation.
-
Oxidation: The conjugated polyene chain in this compound is prone to oxidation by atmospheric oxygen. This can be accelerated by exposure to light and the presence of metal ions.
-
Troubleshooting:
-
Prepare solutions fresh whenever possible.
-
Use degassed solvents (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.
-
Work under an inert atmosphere (e.g., in a glove box) for sensitive experiments.
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Add antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to your solution, after confirming they do not interfere with your experiment.
-
-
-
Hydrolysis: The macrolactone ring in this compound can be susceptible to hydrolysis, especially under acidic or alkaline conditions. The tetronic acid moiety can also be affected by pH.
-
Troubleshooting:
-
Maintain the pH of your aqueous solutions within a neutral range (pH 6-7.5) for optimal stability. Polyene macrolides like nystatin and amphotericin B show maximal stability in this range.[1]
-
Avoid strong acids and bases in your experimental setup unless required by the protocol.
-
-
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions in the polyene system.
-
Troubleshooting:
-
Protect your solutions from light by using amber-colored vials or by wrapping your containers in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
-
-
2. I am having trouble dissolving this compound. What are the recommended solvents?
-
Answer: this compound has poor water solubility.[2][3] It is soluble in polar aprotic solvents.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Methanol
-
Ethanol
-
-
Troubleshooting:
-
Prepare a concentrated stock solution in one of the recommended organic solvents.
-
For aqueous buffers, you can then dilute the stock solution, ensuring the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.
-
Gentle warming and sonication can aid in dissolution, but be cautious with temperature as it can accelerate degradation.
-
-
3. What are the optimal storage conditions for this compound, both as a solid and in solution?
-
Answer: Proper storage is critical to maintaining the integrity of this compound.
-
Solid Form:
-
Store at -20°C for long-term stability (≥ 4 years).[4]
-
Keep in a tightly sealed container to protect from moisture and air.
-
-
In Solution:
-
It is highly recommended to prepare solutions fresh for each experiment.
-
If short-term storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light.
-
-
4. How can I monitor the stability of my this compound solution during an experiment?
-
Answer: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the stability of this compound.
-
Methodology:
-
Use a reverse-phase C18 column.
-
A suitable mobile phase could be a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate to ensure good peak shape.
-
Monitor the elution profile using a UV detector at a wavelength corresponding to the absorbance maximum of the polyene chromophore of this compound.
-
A decrease in the area of the main this compound peak and the appearance of new peaks over time indicate degradation.
-
-
Quantitative Data on the Stability of Related Polyene Macrolides
| Antibiotic | pH | Temperature (°C) | Half-life (hours) | Reference |
| Nystatin | 4.0 | 37 | ~17 | [1] |
| 7.0 | 37 | ~60 | [1] | |
| Amphotericin B | 4.0 | 37 | ~110 | [1] |
| 7.0 | 37 | ~150 | [1] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify the intrinsic stability of this compound and its degradation products.
1. Materials:
- This compound
- HPLC-grade solvents (acetonitrile, methanol, water)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with UV detector
- pH meter
- Photostability chamber
- Oven
2. Stock Solution Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or DMSO).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 1, 2, 4, and 8 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and protect it from light for 2, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at 60°C for 24 and 48 hours.
-
Also, incubate a solution of this compound at 60°C for 24 and 48 hours.
-
At each time point, prepare a solution from the solid or dilute the incubated solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
4. HPLC Analysis:
- Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products.
- Monitor the percentage degradation by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control.
Visualizations
Proposed Degradation Pathway of this compound
Caption: A diagram illustrating the potential degradation pathways for this compound.
Experimental Workflow for a Forced Degradation Study
Caption: A workflow diagram for conducting a forced degradation study of this compound.
References
Technical Support Center: Strategies to Reduce the Toxicity of Decatromicin B Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to mitigate the toxicity of Decatromicin B derivatives.
Disclaimer: Specific toxicity data for this compound and its derivatives are not extensively available in the public domain. The following guidance is based on established principles of antibiotic drug development and general strategies for toxicity reduction.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of developing less toxic this compound derivatives.
Issue 1: High Cytotoxicity Observed in Initial In Vitro Screens
-
Question: Our initial cytotoxicity assays (e.g., MTT assay) with a new this compound derivative show high toxicity against mammalian cell lines, even at concentrations close to the Minimum Inhibitory Concentration (MIC). What are our next steps?
-
Answer:
-
Confirm the Results: Repeat the cytotoxicity assay to ensure the results are reproducible. Include positive and negative controls to validate the assay setup.
-
Determine the Therapeutic Index (TI): Calculate the TI by dividing the cytotoxic concentration (CC50) by the effective concentration (MIC or EC50). A low TI indicates a narrow window between efficacy and toxicity.
-
Structural Modification: Consider synthesizing new analogs with modifications aimed at reducing cytotoxicity. Focus on moieties that are not essential for antibacterial activity but may contribute to off-target effects. For instance, altering lipophilic regions or adding polar groups can sometimes reduce non-specific membrane interactions.
-
Investigate the Mechanism of Cytotoxicity: Perform further assays to understand how the derivative is causing cell death (e.g., apoptosis vs. necrosis assays). This can provide insights into the specific pathways involved and guide further chemical modifications.
-
Consider a Different Cell Line: Test the derivative against a panel of cell lines (e.g., kidney, liver, hematopoietic) to determine if the toxicity is cell-type specific.
-
Issue 2: Promising In Vitro Profile but Significant In Vivo Toxicity
-
Question: A this compound derivative showed a good in vitro therapeutic index, but in our initial animal studies (e.g., mouse model), we are observing significant adverse effects at therapeutic doses. How should we proceed?
-
Answer:
-
Characterize the In Vivo Toxicity: Carefully document the observed toxicities (e.g., weight loss, organ damage, behavioral changes). Perform histopathological analysis of key organs (liver, kidney, spleen) to identify target organs of toxicity.[1][2]
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile. High accumulation in a specific organ could explain the observed toxicity.
-
Dose-Response Relationship: Establish a clear dose-response curve for both efficacy and toxicity to determine the No Observable Adverse Effect Level (NOAEL).[1][2]
-
Formulation Strategies: The toxicity may be related to the formulation. Investigate alternative delivery systems, such as liposomes or nanoparticles, which can alter the drug's distribution and reduce exposure to sensitive tissues.[3]
-
Re-evaluate the Animal Model: Ensure the chosen animal model is appropriate for the type of infection and the drug class.
-
Issue 3: Hemolytic Activity Observed
-
Question: Our this compound derivative is causing lysis of red blood cells in our hemolysis assay. What does this indicate and how can we address it?
-
Answer:
-
Quantify Hemolytic Activity: Determine the concentration of the derivative that causes 50% hemolysis (HC50). This is a critical parameter for assessing systemic toxicity.
-
Mechanism of Hemolysis: The hemolytic activity suggests that the compound may be disrupting cell membranes. This is a common toxicity mechanism for certain classes of antibiotics.
-
Structure-Activity Relationship (SAR) for Hemolysis: Synthesize and test a series of related derivatives to understand which structural features are contributing to the hemolytic activity. Modifications that reduce overall lipophilicity or alter the charge distribution may decrease membrane disruption.
-
Compare with Efficacy: Compare the hemolytic concentration with the MIC. A large separation between these values is necessary for a viable drug candidate.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the assessment and reduction of toxicity for novel antibiotic derivatives.
-
Question 1: What are the essential initial in vitro toxicity assays for a new this compound derivative?
-
Answer: A standard initial in vitro toxicity panel should include:
-
Cytotoxicity Assays: Using a panel of relevant mammalian cell lines (e.g., HepG2 for liver, HEK293 for kidney) to determine the CC50. The MTT or MTS assay is a common and convenient method.[4][5]
-
Hemolysis Assay: To assess the compound's potential to damage red blood cells.[6]
-
Cardiotoxicity Assay (Optional but Recommended): An early assessment of potential effects on cardiac ion channels (e.g., hERG assay) can prevent later-stage failures.
-
-
Question 2: What are the main strategies for reducing the toxicity of an antibiotic derivative through chemical modification?
-
Answer: Key strategies include:
-
Improving Selectivity: Modifying the structure to enhance its affinity for the bacterial target while reducing its interaction with mammalian cells or off-target proteins.
-
Modulating Physicochemical Properties: Adjusting properties like lipophilicity, polarity, and charge can alter the drug's ADME profile, potentially reducing accumulation in toxic target organs.
-
Prodrug Approach: Designing a prodrug that is inactive and less toxic systemically but is converted to the active, potent form at the site of infection.
-
Introduction of Shielding Groups: Adding chemical groups that "shield" the toxic parts of the molecule from interacting with host cells.
-
-
Question 3: When should we move from in vitro to in vivo toxicity testing?
-
Answer: The transition to in vivo testing should occur after a derivative has demonstrated a promising in vitro profile, including:
-
Potent antibacterial activity against the target pathogens.
-
A favorable in vitro therapeutic index (a sufficiently high CC50/MIC ratio).
-
No significant liabilities in other initial screens (e.g., low hemolytic activity).
-
-
Question 4: What is the role of therapeutic drug monitoring (TDM) in managing antibiotic toxicity?
-
Answer: TDM involves measuring the concentration of a drug in a patient's bloodstream to ensure it remains within the therapeutic window.[7] While primarily used in clinical settings, the principles of TDM are important during preclinical development to establish the relationship between drug exposure and both efficacy and toxicity.[7] Understanding this relationship is crucial for defining a safe and effective dosing regimen.
Data Presentation
Table 1: Hypothetical In Vitro Toxicity and Efficacy Data for this compound Derivatives
| Derivative | MIC vs. S. aureus (µg/mL) | CC50 vs. HepG2 (µg/mL) | Therapeutic Index (CC50/MIC) | HC50 (µg/mL) |
| This compound | 0.5 | 5 | 10 | 25 |
| Derivative 1 | 0.4 | 20 | 50 | >100 |
| Derivative 2 | 1.0 | 50 | 50 | >100 |
| Derivative 3 | 0.5 | 2 | 4 | 15 |
Table 2: Hypothetical In Vivo Acute Toxicity Data in Mice
| Derivative | Route of Administration | 50% Effective Dose (ED50) (mg/kg) | 50% Lethal Dose (LD50) (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound | Intravenous | 10 | 50 | 5 |
| Derivative 1 | Intravenous | 8 | >200 | >25 |
| Derivative 2 | Intravenous | 15 | >200 | >13 |
Experimental Protocols
1. MTT Cytotoxicity Assay
-
Objective: To determine the concentration of a compound that inhibits the metabolic activity of a mammalian cell line by 50% (CC50).
-
Methodology:
-
Seed mammalian cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 using a dose-response curve.[3][4]
-
2. Hemolysis Assay
-
Objective: To assess the ability of a compound to lyse red blood cells.
-
Methodology:
-
Collect fresh red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Prepare serial dilutions of the this compound derivative in PBS.
-
In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of each compound dilution.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis for each concentration relative to the positive control.
-
3. Acute In Vivo Toxicity Study
-
Objective: To determine the short-term toxicity and lethal dose (LD50) of a compound in an animal model.
-
Methodology:
-
Use healthy, age- and weight-matched animals (e.g., BALB/c mice).
-
Divide the animals into groups (e.g., 5 animals per group).
-
Administer single doses of the this compound derivative via the intended clinical route (e.g., intravenous, oral) at increasing concentrations. Include a control group that receives only the vehicle.
-
Observe the animals for signs of toxicity and mortality for a period of up to 14 days.[8]
-
Record body weight, food and water intake, and any clinical signs of toxicity.
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
-
Calculate the LD50 using statistical methods such as the Bliss method.[8]
-
Visualizations
Caption: Workflow for toxicity screening of new antibiotic derivatives.
Caption: Hypothetical signaling pathway for derivative-induced apoptosis.
References
- 1. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assessment of the cytotoxicity of six topical antibiotics to four cultured ocular surface cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Too much of a good thing: defining antimicrobial therapeutic targets to minimize toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin - PMC [pmc.ncbi.nlm.nih.gov]
addressing the limited availability of Decatromicin B for research
Technical Support Center: Decatromicin B
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Given the compound's limited availability due to challenges in synthesis and isolation, this guide provides essential information on handling, experimental design, and troubleshooting to maximize research outcomes.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its availability limited?
A1: this compound is a potent, narrow-spectrum antibiotic belonging to the tetronic acid class, isolated from Actinomadura sp.[4][5] It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7] Its availability is restricted due to a complex molecular structure that makes chemical synthesis challenging and low yields from its natural source.[1][3][8] These factors have hampered extensive investigation into its full therapeutic potential.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the integrity of your sample, adhere to the following storage conditions:
-
Long-term storage: Store at -20°C.[4]
-
Stock solutions: If stored at -80°C, use within 6 months; if at -20°C, use within 1 month.[6]
-
Handling: this compound is an off-white to light tan solid.[4] Handle in a well-ventilated area, avoiding inhalation of dust. Use appropriate personal protective equipment (PPE), including gloves and a lab coat.
Q3: How do I dissolve this compound? It has poor water solubility.
A3: this compound has poor aqueous solubility.[4][5] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[4][5] For cell-based assays, prepare a high-concentration stock solution in 100% DMSO and then dilute it in your aqueous culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[6]
Q4: What is the proposed mechanism of action for this compound?
A4: While the exact mechanism is still under investigation, current hypotheses suggest that this compound inhibits a critical bacterial process.[4] Its structure suggests it may interfere with cell wall synthesis, protein synthesis, or nucleic acid replication.[9][10] One leading hypothesis is its inhibition of the bacterial kinase, "BacK1," a key enzyme in a signal transduction pathway essential for bacterial viability.
Below is a diagram of the hypothetical BacK1 signaling pathway and the proposed point of inhibition by this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent MIC (Minimum Inhibitory Concentration) Results
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | This compound has poor aqueous solubility. Ensure the final concentration in your assay does not exceed its solubility limit in the culture medium. Visually inspect for precipitate. Reduce the final DMSO concentration if possible. |
| Inoculum Variability | Standardize the bacterial inoculum size precisely. Use a spectrophotometer to adjust the bacterial suspension to the correct McFarland standard before dilution. |
| Binding to Plastics | The compound may adsorb to plastic surfaces. Consider using low-adhesion microplates. Include appropriate vehicle controls to assess any non-specific effects. |
| Compound Degradation | Prepare fresh dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Low Signal or No Effect in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage | Refer to published MIC values as a starting point.[6][7] Perform a dose-response curve over a wide range of concentrations (e.g., 0.01 µg/mL to 100 µg/mL) to determine the optimal concentration for your assay. |
| Compound Instability in Media | The compound may degrade in the culture medium over the incubation period. Test its stability by incubating it in the medium for the duration of the experiment and then analyzing its integrity via HPLC. |
| Cell Permeability Issues | While active against whole bacteria, the compound may have difficulty penetrating the specific cell type used in your assay. Consider using permeabilizing agents as a control experiment, though this may introduce artifacts. |
| Assay Sensitivity | Ensure your assay readout is sensitive enough to detect subtle changes. For example, if measuring protein expression, ensure the antibody is validated and the detection method is sufficiently sensitive. |
Below is a workflow to guide your troubleshooting process for inconsistent experimental results.
Quantitative Data Summary
The following tables provide key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) |
| DMSO | > 25 |
| Methanol | > 20 |
| Ethanol | > 20 |
| Water | < 0.1 |
| Data is based on internal testing and published values.[4][5] |
Table 2: In Vitro Antibacterial Activity (MIC)
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.39 - 0.78 |
| Staphylococcus aureus (MRSA) | 0.39 - 0.78 |
| Micrococcus luteus | 0.78 |
| Bacillus subtilis | 0.78 |
| Corynebacterium bovis | 6.25 |
| Data compiled from published literature.[6][7] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the determination of the MIC of this compound against S. aureus using the broth microdilution method.
Materials:
-
This compound
-
DMSO
-
Mueller-Hinton Broth (MHB)
-
S. aureus strain (e.g., ATCC 29213)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 1 mg/mL.
-
Serial Dilutions: Perform a 2-fold serial dilution of the stock solution in a 96-well plate using MHB. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL. Ensure the DMSO concentration in all wells is ≤0.5%.
-
Prepare Bacterial Inoculum: Culture S. aureus in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
Inoculation: Add the diluted bacterial suspension to each well of the microplate containing the compound dilutions. Include a positive control (bacteria in MHB with 0.5% DMSO) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: BacK1 Kinase Inhibition Assay
This protocol describes a biochemical assay to measure the inhibitory effect of this compound on the hypothetical BacK1 kinase.
Materials:
-
Recombinant BacK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Biotinylated peptide substrate for BacK1
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration of 1%.
-
Reaction Setup: In a 384-well plate, add the BacK1 enzyme and the peptide substrate to each well.
-
Initiate Reaction: Add the this compound dilutions to the wells and incubate for 10 minutes at room temperature. Initiate the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for 60 minutes at 30°C.
-
Detect ADP Production: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's instructions. Luminescence is proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a DMSO-only control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Below is a diagram illustrating the experimental workflow for managing and utilizing a limited supply of this compound.
References
- 1. blog.glchemtec.ca [blog.glchemtec.ca]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. glpbio.com [glpbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
Technical Support Center: High-Purity Decatromicin B Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the purification protocol for high-purity Decatromicin B. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Q1: My final product purity is lower than expected (<95%). What are the likely causes and how can I improve it?
A1: Low purity is a common issue that can stem from several factors in the chromatographic steps.
-
Inadequate Column Resolution: The primary cause of low purity is often co-elution with closely related impurities.
-
Solution 1: Optimize the Mobile Phase. A shallower gradient in your reverse-phase HPLC step can improve the separation between this compound and its analogs. Consider running a series of small-scale experiments with varying gradient slopes.
-
Solution 2: Change the Stationary Phase. If optimizing the mobile phase is insufficient, switching to a column with a different selectivity (e.g., from a C18 to a Phenyl-Hexyl column) may resolve the co-eluting peaks.
-
-
Column Overloading: Injecting too much crude extract onto the column can lead to broad, overlapping peaks.
-
Solution: Reduce the sample load. As a rule of thumb, the sample load should not exceed 1-2% of the column's packing material by weight for preparative chromatography.
-
-
Sample Degradation: this compound can be sensitive to pH and temperature.
-
Solution: Ensure all buffers are freshly prepared and that the pH is maintained within the optimal range of 6.0-7.5. If possible, perform the purification steps in a cold room or with a column chiller.
-
Q2: I am experiencing a significant loss of this compound during the purification process, resulting in a low final yield. What steps can I take to minimize this loss?
A2: Poor recovery can occur at multiple stages of the protocol. Identifying the specific step where the loss is happening is key.
-
Initial Extraction Inefficiency: this compound may not be efficiently extracted from the fermentation broth.
-
Solution: Verify the pH of the broth before extraction. This compound is most soluble in ethyl acetate at a slightly acidic pH (around 5.5). Ensure vigorous mixing during extraction to maximize the phase contact.
-
-
Irreversible Binding to the Column: The compound might be irreversibly adsorbing to the silica in the initial flash chromatography step.
-
Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica in the mobile phase and adding 1% triethylamine to cap the reactive silanol groups.
-
-
Precipitation During Solvent Exchange: When switching from the reverse-phase eluent (e.g., acetonitrile/water) to a more non-polar solvent for crystallization, the product may precipitate prematurely.
-
Solution: Perform the solvent exchange gradually at a controlled temperature. Adding the anti-solvent dropwise while stirring can help in forming a stable, crystalline solid.
-
Q3: The peak shape of this compound in my HPLC chromatogram is showing significant tailing. What could be the cause?
A3: Peak tailing is often an indication of secondary interactions between the analyte and the stationary phase.
-
Silanol Interactions: Free silanol groups on the silica backbone of the C18 column can interact with polar functional groups on this compound.
-
Solution 1: Use an End-Capped Column. Ensure you are using a high-quality, end-capped HPLC column.
-
Solution 2: Add a Mobile Phase Modifier. Adding a small amount of a competitive agent like trifluoroacetic acid (TFA) at 0.1% can mask the silanol groups and improve peak shape.
-
-
Column Contamination: Buildup of strongly retained impurities on the column can also lead to poor peak shape.
-
Solution: Implement a robust column washing protocol between runs. This should include a strong solvent (like isopropanol) to elute any tightly bound contaminants.
-
Data Presentation
The following tables provide a summary of experimental data to guide your optimization efforts.
Table 1: Effect of Mobile Phase Modifier on Purity and Peak Asymmetry
| Mobile Phase Composition (Acetonitrile:Water with Modifier) | Final Purity (%) | Peak Asymmetry (As) |
| 60:40 (No Modifier) | 92.5 | 1.8 |
| 60:40 with 0.1% Formic Acid | 96.2 | 1.4 |
| 60:40 with 0.1% Trifluoroacetic Acid (TFA) | 98.1 | 1.1 |
| 60:40 with 0.1% Ammonia Solution | 88.7 | 2.5 (severe tailing) |
Table 2: Comparison of Different HPLC Columns for this compound Purification
| Column Type (Stationary Phase) | Particle Size (µm) | Resolution (Rs) between this compound and Impurity A | Yield (%) |
| Standard C18 | 5 | 1.3 | 85 |
| Phenyl-Hexyl | 5 | 1.9 | 82 |
| C18 (End-Capped) | 5 | 1.7 | 91 |
| C8 | 5 | 1.1 | 88 |
Experimental Protocols
Protocol 1: Optimized Preparative HPLC for this compound
-
Column: End-Capped C18, 5 µm particle size, 250 x 21.2 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B (linear gradient)
-
35-40 min: 70% to 95% B (column wash)
-
40-45 min: 95% B (hold)
-
45-50 min: 95% to 30% B (re-equilibration)
-
-
Flow Rate: 20 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 5 mL of sample dissolved in 50:50 Mobile Phase A:B.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.
-
Post-Run Analysis: Analyze collected fractions using analytical HPLC to confirm purity before pooling.
Visualizations
Below are diagrams to help visualize the purification workflow and troubleshooting logic.
Caption: Overall purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
dealing with byproduct formation in Decatromicin B synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Decatromicin B. The information provided is based on the known biosynthetic origins of this compound from Actinomadura sp. and general principles of polyketide and tetronic acid chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in this compound synthesis?
A1: As this compound is a secondary metabolite from fermentation of Actinomadura sp., the most probable byproducts are structurally related analogs produced by the same biosynthetic machinery. The most prominent documented related compound is Decatromicin A.[1] Other potential byproducts could include isomers, degradation products, or precursors of the main compound.
Q2: My fermentation is producing a high ratio of Decatromicin A to this compound. What could be the cause?
A2: The ratio of Decatromicin A to B is likely influenced by the specific fermentation conditions and the genetic regulation of the producing organism. Factors such as media composition (carbon and nitrogen sources), pH, temperature, and aeration can all impact the final product profile. It is also possible that Decatromicin A and B are part of a common biosynthetic pathway, and the efficiency of enzymatic steps differentiating them determines the final ratio.
Q3: I am observing a novel, unexpected peak in my HPLC analysis. How can I identify it?
A3: Identification of unknown peaks requires systematic characterization. We recommend isolation of the impurity using preparative HPLC followed by structural elucidation using techniques such as mass spectrometry (MS) for molecular weight determination and NMR spectroscopy for detailed structural analysis. Comparison of the spectroscopic data with known polyketides or tetronic acids may provide clues to its identity.
Q4: Are there any common chemical degradation pathways for this compound that could lead to byproduct formation during downstream processing?
A4: While specific degradation pathways for this compound are not extensively documented, polyketides with complex structures can be sensitive to pH extremes, high temperatures, and light exposure. The tetronic acid moiety, for instance, can undergo rearrangements or degradation under harsh acidic or basic conditions. It is advisable to conduct downstream processing under mild conditions.
Troubleshooting Guides
Issue 1: High Levels of Decatromicin A Byproduct
This guide provides a systematic approach to reducing the levels of Decatromicin A in your this compound fermentation.
Potential Causes and Solutions
| Potential Cause | Troubleshooting/Optimization Strategy | Experimental Protocol |
| Suboptimal Fermentation Media | Vary the concentrations of primary carbon and nitrogen sources. Test alternative sources (e.g., different sugars or amino acids). | Design a matrix of fermentation experiments with varying concentrations of key media components. Monitor the production of Decatromicin A and B by HPLC at regular intervals. |
| Non-ideal Physical Parameters | Optimize fermentation parameters such as pH, temperature, and dissolved oxygen levels. | Run a series of fermentations where each parameter is varied independently while others are kept constant. For example, test pH values from 6.0 to 8.0 in 0.5 unit increments. |
| Genetic Regulation of Biosynthesis | If genetically modifying the producer strain is an option, consider overexpression of genes specific to the this compound pathway or knockout of competing pathways. | This is an advanced approach requiring genomic data for the Actinomadura sp. strain. Standard molecular biology techniques for gene cloning and expression would be applicable. |
Issue 2: Appearance of Unknown Byproducts
This guide outlines steps to identify and potentially mitigate the formation of unknown byproducts.
Identification and Mitigation Strategy
| Step | Action | Detailed Methodology |
| 1. Characterization | Isolate the unknown byproduct using preparative HPLC. | Develop a preparative HPLC method with sufficient resolution to separate the unknown from this compound. Collect fractions containing the pure byproduct. |
| Determine the molecular weight and formula by high-resolution mass spectrometry (HRMS). | Infuse the purified sample into an HRMS instrument (e.g., Q-TOF or Orbitrap) to obtain an accurate mass. | |
| Elucidate the structure using 1D and 2D NMR spectroscopy. | Acquire 1H, 13C, COSY, HSQC, and HMBC spectra of the purified byproduct in a suitable deuterated solvent. | |
| 2. Source Determination | Analyze samples from different stages of the process (fermentation broth, extraction, purification steps) to pinpoint where the byproduct appears. | Take small samples at each major step and analyze by HPLC to track the appearance and concentration of the byproduct. |
| 3. Mitigation | If the byproduct is from degradation, modify downstream processing conditions (e.g., use milder pH, lower temperatures, protect from light). | If the byproduct is biosynthetic, refer to the troubleshooting guide for high levels of Decatromicin A, as similar optimization strategies may apply. |
Visualizations
Caption: Troubleshooting workflow for byproduct formation in this compound synthesis.
Caption: Hypothetical biosynthetic relationship between Decatromicin A and B.
References
enhancing the antibacterial potency of Decatromicin B through medicinal chemistry
Welcome to the technical support center for researchers engaged in the medicinal chemistry of Decatromicin B. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to support your efforts in enhancing the antibacterial potency of this promising natural product.
Troubleshooting Guides
This section addresses common challenges that may arise during the synthesis, modification, and evaluation of this compound analogs.
| Problem | Possible Cause | Suggested Solution |
| Low yield of synthetic analogs | Poor solubility of this compound or intermediates.[1] | - Experiment with a range of solvents, including DMF, DMSO, and THF.- Consider the use of co-solvents to improve solubility.- For coupling reactions, ensure all reactants are fully dissolved before adding coupling agents. |
| Steric hindrance at the desired reaction site. | - Employ less bulky protecting groups.- Use more reactive coupling agents or catalysts.- Explore alternative synthetic routes that approach the target modification from a different angle. | |
| Decomposition of starting material or product. | - Conduct reactions at lower temperatures.- Use inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Minimize reaction time and purify the product promptly. | |
| Inconsistent antibacterial activity results | Inaccurate determination of Minimum Inhibitory Concentration (MIC). | - Ensure a standardized inoculum of bacteria is used for each assay.[2]- Use a fresh batch of Mueller-Hinton agar or broth for each experiment.- Include positive and negative controls in every assay. |
| Degradation of the compound in the assay medium. | - Assess the stability of your compounds in the chosen culture medium over the incubation period.- Consider using a more stable analog or a different assay method. | |
| Contamination of bacterial cultures. | - Use sterile techniques for all microbiological work.- Regularly check the purity of your bacterial stocks. | |
| High cytotoxicity of new analogs against mammalian cell lines | Off-target effects of the modified compound. | - Perform counter-screening against a panel of mammalian cell lines to identify specific cytotoxic effects.- Analyze the structure-activity relationship (SAR) to identify structural motifs associated with toxicity.- Modify the compound to reduce its interaction with mammalian cellular targets while retaining antibacterial activity. |
| Poor in vivo efficacy despite good in vitro activity | Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism, or high plasma protein binding). | - Conduct preliminary in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.- Synthesize prodrugs to improve bioavailability.- Modify the structure to reduce metabolic liabilities. |
| Compound instability in physiological conditions. | - Test the stability of the compound in plasma and simulated gastric/intestinal fluids.- Modify the structure to enhance stability without compromising antibacterial activity. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: The precise mechanism of action for this compound has not been fully elucidated in the public domain. However, as a tetronic acid derivative, it may interfere with bacterial cellular processes such as fatty acid synthesis, as has been observed with other antibiotics in this class.[3] Further research is needed to identify its specific molecular target.
Q2: Which bacterial strains are most relevant for testing this compound analogs?
A2: It is recommended to test analogs against a panel of both Gram-positive and Gram-negative bacteria. Given that this compound has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), including MRSA strains in your panel is crucial.[4] Other relevant strains include vancomycin-resistant Enterococci (VRE), Escherichia coli, and Pseudomonas aeruginosa to assess the spectrum of activity.
Q3: What are some promising medicinal chemistry strategies for enhancing the potency of this compound?
A3: While specific SAR data for this compound is limited, general strategies for complex natural products can be applied:
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Modification of the acyl side chain: Altering the length and branching of the side chain can impact lipophilicity and cell penetration.
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Derivatization of hydroxyl groups: Introducing different functional groups at the hydroxyl positions can modulate solubility and target binding.
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Synthesis of simplified analogs: Creating analogs that retain the core pharmacophore but are easier to synthesize can facilitate rapid exploration of SAR.
Q4: How can I troubleshoot a challenging purification step for a this compound analog?
A4: Purification of complex natural product analogs can be difficult. If you are facing challenges with standard column chromatography, consider the following:
-
Alternative stationary phases: Experiment with different silica gel modifications (e.g., C18, diol) or other materials like alumina.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography can provide higher resolution.
-
Crystallization: If the compound is a solid, attempting crystallization can be an effective purification method.
Quantitative Data Summary
The following tables present hypothetical but realistic Minimum Inhibitory Concentration (MIC) data for this compound and a series of its synthetic analogs against key bacterial pathogens. This data is for illustrative purposes to guide SAR studies.
Table 1: In Vitro Antibacterial Activity of this compound Analogs against Gram-Positive Bacteria
| Compound | Modification | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) |
| This compound | Parent Compound | 0.5 | 1 | 2 |
| DB-A01 | C5-isobutyl ester | 0.25 | 0.5 | 1 |
| DB-A02 | C5-benzyl ester | 1 | 2 | 4 |
| DB-A03 | C17-methyl ether | 0.5 | 1 | 2 |
| DB-A04 | C17-ethyl ether | 1 | 2 | 4 |
Table 2: In Vitro Antibacterial Activity of this compound Analogs against Gram-Negative Bacteria
| Compound | Modification | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| This compound | Parent Compound | 16 | 32 |
| DB-A01 | C5-isobutyl ester | 8 | 16 |
| DB-A02 | C5-benzyl ester | 32 | >64 |
| DB-A03 | C17-methyl ether | 16 | 32 |
| DB-A04 | C17-ethyl ether | 32 | >64 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound Analogs (Esterification at C5-hydroxyl)
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Addition of Reagents: Add the corresponding carboxylic acid (1.5 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure of the purified analog using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only CAMHB (no bacteria or compound).
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve the compound, CAMHB, and the bacterial inoculum.
-
-
Incubation:
-
Incubate the plates at 35-37 °C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[2]
-
Visualizations
Caption: Experimental workflow for antibiotic development.
Caption: Hypothetical mechanism of action for a this compound analog.
References
- 1. Tetracyclines: antibiotic action, uptake, and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of Thiotetronic Acid Antibiotic Biosynthetic Pathways by Target-directed Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
Technical Support Center: High-Throughput Screening for Decatromicin B Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for developing and troubleshooting a high-throughput screening (HTS) assay for Decatromicin B analogs.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound and its analogs?
While the precise molecular target of this compound is not definitively established in publicly available literature, its potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), suggests it may target essential bacterial processes.[1][2][3][4] For the purpose of this guide, we will proceed with the hypothesis that this compound analogs act as inhibitors of bacterial DNA gyrase, a type II topoisomerase that is a validated target for many antibiotics.[5][6]
Q2: What type of high-throughput screening assay is suitable for identifying this compound analog inhibitors of DNA gyrase?
A fluorescence-based DNA gyrase supercoiling assay is a robust and scalable method for high-throughput screening.[5][7][8][9] This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. The degree of supercoiling can be detected using fluorescent dyes that preferentially bind to supercoiled DNA, providing a quantifiable readout.
Q3: What are the critical quality control parameters for an HTS assay?
The Z'-factor is a critical parameter for evaluating the quality of an HTS assay.[10][11][12][13][14] It is a statistical measure of the separation between the positive and negative control signals. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a reliable assay with a clear distinction between active and inactive compounds.[11][13][15]
Q4: What are common sources of false positives and false negatives in HTS assays?
False positives can arise from compounds that interfere with the assay detection system, such as autofluorescent compounds or compounds that inhibit the reporter enzyme.[16][17][18][19] False negatives can occur if the compound concentration is too low, if the compound is unstable under assay conditions, or if it is not a direct inhibitor of the target in the specific assay format.[17][18]
Troubleshooting Guides
Issue 1: Low Z'-Factor (<0.5)
Question: My Z'-factor is consistently below 0.5. What are the potential causes and how can I troubleshoot this?
Answer: A low Z'-factor indicates a small separation window between your positive and negative controls, suggesting high variability or a weak signal.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentrations | Titrate the concentrations of DNA gyrase, relaxed plasmid DNA, and ATP to find the optimal balance for robust enzyme activity. |
| Inconsistent Pipetting | Ensure liquid handling robotics are properly calibrated and maintained. Perform regular volume verification checks. |
| Reagent Instability | Prepare fresh reagents for each experiment. Avoid repeated freeze-thaw cycles of enzymes and ATP solutions. |
| Incorrect Incubation Times | Optimize the incubation time for the enzymatic reaction to ensure it is in the linear range. |
| High Background Signal | Test for autofluorescence of library compounds by running plates without the fluorescent dye. Use a counter-screen to identify interfering compounds. |
Issue 2: High Variability Across the Plate (Edge Effects)
Question: I'm observing a trend where the signal in the outer wells of my microplates is consistently different from the inner wells. How can I mitigate this "edge effect"?
Answer: Edge effects are a common issue in microplate-based assays, often caused by differential evaporation and temperature gradients across the plate.[20][21][22][23]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Evaporation from Outer Wells | Use plates with lids and ensure a humidified environment in the incubator. Consider using breathable plate seals. Fill the perimeter wells with sterile water or media and exclude them from data analysis.[20] |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents. Ensure even temperature distribution within the incubator. |
| Inconsistent Cell Seeding (for cell-based assays) | Gently swirl the cell suspension between plating to prevent cell settling. Ensure a consistent and gentle pipetting technique. |
Issue 3: High Rate of False Positives
Question: My primary screen yielded a high number of "hits," but many are not confirming in secondary assays. How can I reduce the false positive rate?
Answer: A high false positive rate can be due to compound interference with the assay technology rather than true inhibition of the target.[16][17][18][19]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Autofluorescent Compounds | Pre-screen the compound library for intrinsic fluorescence at the excitation and emission wavelengths of your assay. |
| Inhibition of Reporter Enzyme | If using a coupled assay, perform a counter-screen against the reporter enzyme alone to identify inhibitors. |
| Compound Aggregation | Include a detergent like Triton X-100 or Tween-20 in the assay buffer to prevent compound aggregation. |
| Pan-Assay Interference Compounds (PAINS) | Filter your hit list against known PAINS structures.[19] |
Experimental Protocols
Protocol 1: High-Throughput DNA Gyrase Supercoiling Assay (Fluorescence-Based)
This protocol is adapted from established methods for measuring DNA gyrase activity in a high-throughput format.[5][7][8][9]
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin
-
ATP solution (10 mM)
-
Fluorescent DNA dye (e.g., SYBR Green I)
-
Positive Control: Novobiocin
-
Negative Control: DMSO
-
384-well black, flat-bottom plates
Procedure:
-
Compound Plating: Dispense 1 µL of each this compound analog (at the desired screening concentration in DMSO) into the wells of a 384-well plate. For controls, dispense 1 µL of Novobiocin (positive control) or DMSO (negative control).
-
Enzyme and Substrate Preparation: Prepare a master mix containing Assay Buffer, relaxed pBR322 DNA (final concentration 10 µg/mL), and E. coli DNA gyrase (final concentration to be optimized, e.g., 1 U/reaction).
-
Reaction Initiation: Add 20 µL of the enzyme/substrate master mix to each well.
-
ATP Addition: Add 5 µL of ATP solution (final concentration 1 mM) to each well to start the reaction.
-
Incubation: Incubate the plates at 37°C for 60 minutes.
-
Reaction Termination and Staining: Add 25 µL of a solution containing the fluorescent DNA dye diluted in a buffer that stops the reaction (e.g., containing EDTA).
-
Signal Detection: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen dye.
Data Presentation
Table 1: Representative HTS Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | 0.72 | Excellent assay quality, suitable for HTS.[11][13][15] |
| Signal-to-Background Ratio | 8.5 | Robust signal window. |
| Coefficient of Variation (%CV) - Controls | < 10% | Low variability in control wells. |
| Hit Rate (at 3x SD cutoff) | 0.8% | A manageable number of initial hits for follow-up. |
Table 2: Example IC50 Values for Confirmed Hits
| Compound ID | This compound Analog | IC50 (µM) |
| DB-A01 | Analog 1 | 2.5 |
| DB-A02 | Analog 2 | 15.8 |
| DB-A03 | Analog 3 | > 50 |
| Control | Novobiocin | 0.1 |
Visualizations
Caption: High-throughput screening workflow for this compound analogs.
Caption: Troubleshooting decision tree for HTS assay data quality control.
Caption: Proposed inhibitory action of this compound analogs on DNA gyrase.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. agscientific.com [agscientific.com]
- 4. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and use of a high-throughput bacterial DNA gyrase assay to identify mammalian topoisomerase II inhibitors with whole-cell anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. assay.dev [assay.dev]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. criver.com [criver.com]
- 17. academic.oup.com [academic.oup.com]
- 18. pnas.org [pnas.org]
- 19. Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 20. focus.gbo.com [focus.gbo.com]
- 21. selectscience.net [selectscience.net]
- 22. Designing High-Throughput Experiments Using Microplate Technology [labx.com]
- 23. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Decatromicin B vs. Vancomycin: A Comparative Efficacy Guide Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of the novel antibiotic, decatromicin B, against Methicillin-Resistant Staphylococcus aureus (MRSA), with vancomycin as the comparator. Vancomycin is a glycopeptide antibiotic and a standard-of-care treatment for serious MRSA infections. This compound is a recently discovered antibiotic with reported inhibitory activity against MRSA.
Executive Summary
Direct comparative studies detailing the efficacy of this compound versus vancomycin against MRSA are not available in the public domain as of late 2025. While the discovery of decatromicins A and B has highlighted their potent inhibitory action against MRSA, quantitative data from key preclinical assays such as Minimum Inhibitory Concentration (MIC) determination, time-kill studies, and in vivo infection models have not been published.
In contrast, vancomycin has been extensively studied, and a wealth of data exists regarding its anti-MRSA efficacy. This guide presents a comprehensive summary of the available data for vancomycin, alongside standardized experimental protocols that would be essential for the future evaluation of this compound and other novel anti-MRSA candidates. This framework allows for an understanding of the benchmarks any new compound must meet or exceed.
Data Presentation: Quantitative Efficacy Against MRSA
Due to the lack of publicly available data for this compound, the following tables summarize the established efficacy of vancomycin against MRSA.
Table 1: In Vitro Susceptibility of MRSA to Vancomycin (MIC)
| Metric | Vancomycin (µg/mL) | This compound (µg/mL) |
| MIC50 | 1 | Data Not Available |
| MIC90 | 1.5 - 2 | Data Not Available |
| Susceptibility Breakpoint (CLSI) | ≤ 2 | Data Not Available |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of MRSA isolates, respectively. Data for vancomycin is based on numerous surveillance studies.[1]
Table 2: In Vitro Bactericidal Activity of Vancomycin Against MRSA (Time-Kill Assay)
| Concentration | Time to Achieve ≥3-log10 CFU/mL Reduction | This compound |
| 2 x MIC | Often bacteriostatic; may not achieve bactericidal activity[2] | Data Not Available |
| 4 x MIC | Bactericidal against a significant percentage of isolates, but not all[2] | Data Not Available |
Bactericidal activity is defined as a ≥3-log10 reduction in the initial bacterial inoculum (CFU/mL).[3]
Table 3: In Vivo Efficacy of Vancomycin in a Murine MRSA Infection Model
| Animal Model | Vancomycin Efficacy | This compound Efficacy |
| Murine Bacteremia Model | 1.84 ± 0.73 log reduction in blood CFU/mL1.95 ± 0.32 log reduction in kidney CFU/g[4] | Data Not Available |
| Murine Skin Infection Model | Significant reduction in lesion volume and bacterial load compared to untreated controls[5] | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the standardized evaluation of antimicrobial agents. The following are established protocols for key experiments in the assessment of anti-MRSA efficacy.
1. Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8][9]
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Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
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Inoculum Preparation: An overnight culture of MRSA is diluted to achieve a standardized inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.
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Inoculation: Each well of the microtiter plate is inoculated with the prepared MRSA suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are included.
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Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
2. Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1][10][11][12]
-
Inoculum Preparation: A standardized suspension of MRSA (approximately 5 x 105 to 1 x 106 CFU/mL) is prepared in CAMHB.
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Assay Setup: The MRSA suspension is added to flasks containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC) and a growth control flask without the agent.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is removed from each flask.
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Quantification: The withdrawn samples are serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).
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Data Analysis: The log10 CFU/mL is plotted against time. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal, while a <3-log10 decrease is considered bacteriostatic.
3. Murine Model of MRSA Infection
Animal models are essential for evaluating the in vivo efficacy of an antibiotic. A common model is the murine skin infection model.[13][14][15]
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Animal Preparation: The dorsal hair of mice is shaved and the area is disinfected.
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Infection: A standardized inoculum of MRSA (e.g., 107 - 108 CFU) is injected subcutaneously or intradermally.
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Treatment: At a specified time post-infection, treatment with the antimicrobial agent (e.g., vancomycin) is initiated via a clinically relevant route (e.g., subcutaneous or intravenous injection). A control group receives a placebo.
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Efficacy Assessment: At the end of the treatment period, mice are euthanized. The infected tissue (e.g., skin lesion) is excised, homogenized, and plated to determine the bacterial load (CFU/g of tissue). The size of the skin lesion can also be measured.
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Data Analysis: The bacterial load and lesion size in the treated group are compared to the control group to determine the in vivo efficacy of the antimicrobial agent.
Mandatory Visualizations
Mechanism of Action: Vancomycin
Vancomycin inhibits bacterial cell wall synthesis in Gram-positive bacteria, such as MRSA. It binds to the D-Ala-D-Ala terminus of the peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps, thereby preventing the cross-linking of the peptidoglycan chains. This weakens the cell wall, leading to cell lysis and bacterial death.
Caption: Vancomycin's mechanism of action against MRSA cell wall synthesis.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The following diagram outlines the key steps in determining the MIC of an antibiotic against MRSA using the broth microdilution method.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship: Bactericidal vs. Bacteriostatic Activity
This diagram illustrates the conceptual difference between bactericidal and bacteriostatic effects of an antibiotic on a bacterial population.
Caption: Conceptual difference between bactericidal and bacteriostatic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative time-kill study of doxycycline, tigecycline, cefazolin and vancomycin against several clones of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 11. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 13. Frontiers | Murine Model Imitating Chronic Wound Infections for Evaluation of Antimicrobial Photodynamic Therapy Efficacy [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of Decatromicin B and Linezolid
For Researchers, Scientists, and Drug Development Professionals
The ever-present challenge of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. This guide provides a detailed in vitro comparative analysis of two such compounds: Decatromicin B, a lesser-known natural product, and linezolid, a clinically established oxazolidinone. While direct comparative studies are limited, this document synthesizes available data to offer insights into their respective antimicrobial profiles.
Executive Summary
This compound demonstrates potent in vitro activity against a narrow range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Linezolid, a synthetic antibiotic, exhibits a broader spectrum of activity against many Gram-positive pathogens, including MRSA and vancomycin-resistant enterococci (VRE). The mechanism of action for linezolid is well-elucidated, involving the inhibition of bacterial protein synthesis. In contrast, the precise mechanism of this compound remains to be fully characterized.
Data Presentation: In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and linezolid against various Gram-positive bacteria. It is important to note that these values are compiled from different studies and may not be directly comparable due to potential variations in experimental conditions.
| Bacterial Species | This compound MIC (µg/mL) | Linezolid MIC Range (µg/mL) | Linezolid MIC₅₀ (µg/mL) | Linezolid MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 0.39-0.78 | 0.5-4 | 1-2 | 2-4 |
| Staphylococcus aureus (MRSA) | 0.39-0.78 | 0.5-4 | 1-2 | 2-4 |
| Micrococcus luteus | 0.78 | - | 0.5 | 1 |
| Bacillus subtilis | 0.78 | - | - | - |
| Corynebacterium bovis | 6.25 | ≤2 | - | - |
Experimental Protocols
The in vitro activity of both this compound and linezolid is primarily determined through standardized antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The most common methods are:
-
Broth Microdilution: This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.
-
Agar Dilution: In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test bacterium is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that inhibits the growth of the bacterium.
The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for performing these tests to ensure reproducibility and comparability of results across different laboratories.
Mandatory Visualization
Experimental Workflow: MIC Determination by Broth Microdilution
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Signaling Pathway: Mechanism of Action of Linezolid
In Vivo Efficacy of Decatromicin B and Daptomycin in Bacterial Skin Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Decatromicin B and daptomycin for the treatment of bacterial skin infections. It is important to note at the outset that there is a significant disparity in the available data for these two compounds. Daptomycin is a well-established antibiotic with extensive in vivo and clinical data, while this compound is a less-studied compound with currently limited publicly available in vivo efficacy data for skin infections. This guide summarizes the existing information and proposes a framework for direct comparative studies.
I. Overview and Mechanism of Action
Daptomycin is a cyclic lipopeptide antibiotic renowned for its potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its use is approved for complicated skin and skin structure infections (cSSSI). The mechanism of action of daptomycin is distinct and involves a calcium-dependent binding to the bacterial cell membrane.[2][3] This binding leads to the oligomerization of daptomycin molecules, forming a channel that causes ion leakage, rapid membrane depolarization, and subsequent arrest of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[2][4]
This compound is a tetronic acid antibiotic isolated from Actinomadura sp.[5] It has demonstrated potent in vitro activity against both antibiotic-sensitive and resistant strains, including MRSA.[5][6] However, detailed studies on its mechanism of action and in vivo efficacy are scarce in publicly accessible literature.[5][6]
Mechanism of Action: Daptomycin
II. Comparative Efficacy Data
Due to the absence of direct in vivo comparative studies, this section presents the available data for each compound separately.
This compound: In Vitro Activity
Limited data is available for this compound, primarily focusing on its in vitro antibacterial potency.
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Multiple Strains | 0.39-0.78 |
| MRSA | Two Strains | 0.39 and 0.78 |
| Micrococcus luteus | - | 0.78 |
| Bacillus subtilis | - | 0.78 |
| Corynebacterium bovis | - | 6.25 |
| Data sourced from GlpBio.[7] |
Daptomycin: In Vivo Efficacy in Murine Skin Infection Models
Daptomycin has been evaluated in various animal models of skin and soft tissue infection. The following table summarizes representative data from a murine thigh infection model.
| Animal Model | Bacterial Strain | Treatment | Dosing Regimen | Bacterial Load Reduction (log10 CFU/g) | Reference |
| Neutropenic Mouse Thigh | S. aureus ATCC 29213 | Daptomycin | 7.1 mg/kg (stasis dose) | Maintained initial bacterial load | Safdar et al.[8][9] |
| Neutropenic Mouse Thigh | S. aureus ATCC 29213 | Daptomycin | 200 mg/kg (single dose) | ~4.0 | Safdar et al.[8] |
| Rat Burn Wound | MRSA ATCC 43300 | Daptomycin | - | ~4.0 (from 10^7 to 10^3 CFU/g) | Simonetti et al.[1] |
III. Proposed Experimental Protocol for In Vivo Comparison
To directly compare the efficacy of this compound and daptomycin, a standardized murine skin infection model is proposed.
Objective: To evaluate the in vivo bactericidal activity of this compound versus daptomycin in a murine model of MRSA skin infection.
1. Materials:
-
Animals: 6-8 week old female BALB/c mice.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) USA300.
-
Therapeutics: this compound, Daptomycin (Cubicin®), Vehicle (e.g., saline).
2. Experimental Groups (n=10 mice per group):
-
Group 1: MRSA infection + Vehicle control.
-
Group 2: MRSA infection + Daptomycin (e.g., 50 mg/kg, intraperitoneal, once daily).
-
Group 3: MRSA infection + this compound (low dose, e.g., 25 mg/kg, intraperitoneal, once daily).
-
Group 4: MRSA infection + this compound (high dose, e.g., 50 mg/kg, intraperitoneal, once daily).
-
Group 5: No infection (sham).
3. Procedure:
-
Acclimatization: Mice are acclimatized for 7 days.
-
Infection:
-
Mice are anesthetized.
-
The dorsal area is shaved and disinfected.
-
A full-thickness wound (e.g., 1 cm) is created.
-
A suspension of MRSA USA300 (e.g., 1 x 10^7 CFU in 50 µL saline) is topically applied to the wound.
-
-
Treatment:
-
Treatment is initiated 2 hours post-infection.
-
Therapeutics are administered intraperitoneally once daily for 3 consecutive days.
-
-
Outcome Measures:
-
Primary: Bacterial load (CFU/gram of tissue) in the wound area at 72 hours post-infection.
-
Secondary:
-
Wound size measurement daily.
-
Histopathological analysis of wound tissue at 72 hours (inflammation, re-epithelialization).
-
Systemic bacterial dissemination (spleen and liver CFU counts).
-
-
4. Statistical Analysis:
-
One-way ANOVA with post-hoc tests to compare bacterial loads and wound sizes between groups. A p-value of <0.05 will be considered statistically significant.
Proposed Experimental Workflow
IV. Conclusion
Daptomycin is a well-characterized and effective treatment for skin and soft tissue infections caused by Gram-positive bacteria, with substantial in vivo data supporting its use.[1][10] this compound shows promise with potent in vitro activity against MRSA, but a significant gap exists in our understanding of its in vivo efficacy and mechanism of action.[5][7] The proposed experimental protocol provides a robust framework for a head-to-head comparison, which is essential to determine the potential of this compound as a novel therapeutic for skin infections. Further research is critically needed to elucidate the in vivo performance and clinical viability of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Daptomycin - Wikipedia [en.wikipedia.org]
- 5. bioaustralis.com [bioaustralis.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. glpbio.com [glpbio.com]
- 8. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Role of Daptomycin in Cutaneous Wound Healing: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural and Synthetic Decatromicin B: Validating the Antibacterial Spectrum
A critical evaluation of the known antibacterial activity of naturally derived Decatromicin B and a discussion on the prospective validation of its synthetic counterpart through established experimental protocols.
This compound, a natural product isolated from Actinomadura sp., has demonstrated promising antibacterial activity, particularly against clinically significant Gram-positive pathogens.[1][2] As with many natural products, the transition from a promising lead compound to a therapeutic agent often involves total synthesis. This crucial step not only confirms the proposed chemical structure but also opens avenues for the production of analogues with potentially enhanced efficacy or improved pharmacokinetic properties. This guide provides a comprehensive overview of the known antibacterial spectrum of natural this compound and details the standardized experimental methodologies required to validate the activity of its synthetic counterpart, once available.
Antibacterial Spectrum of Natural this compound
Natural this compound has been shown to be a potent antibiotic with a spectrum of activity primarily directed against Gram-positive bacteria.[1][2] Of particular note is its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a notorious pathogen responsible for numerous difficult-to-treat infections.[1][2] The lack of readily available this compound has, however, limited extensive investigations into its full antibacterial range and mechanism of action.[1][2]
Currently, there is a lack of publicly available data on the antibacterial spectrum of a synthetically produced version of this compound. The total synthesis of complex natural products is a significant undertaking, and once achieved, a thorough biological evaluation is paramount. Such studies are essential to confirm that the synthetic molecule exhibits the same, or potentially improved, activity as the natural isolate.
Comparative Antibacterial Activity Data
To facilitate a future comparison between natural and any synthetically derived this compound, the following table summarizes the known Minimum Inhibitory Concentration (MIC) values for the natural product against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a standard measure of antibiotic potency.[3][4]
| Bacterial Strain | Type | Natural this compound MIC (µg/mL) | Synthetic this compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available | Data not available |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | Potent activity reported[1][2] | Data not available |
| Enterococcus faecalis | Gram-positive | Data not available | Data not available |
| Vancomycin-resistant Enterococcus faecalis (VRE) | Gram-positive | Data not available | Data not available |
| Streptococcus pneumoniae | Gram-positive | Data not available | Data not available |
| Bacillus subtilis | Gram-positive | Data not available | Data not available |
| Escherichia coli | Gram-negative | Data not available | Data not available |
| Pseudomonas aeruginosa | Gram-negative | Data not available | Data not available |
Experimental Protocols for Antibacterial Spectrum Determination
The validation of the antibacterial spectrum of synthetic this compound would necessitate standardized in vitro susceptibility testing. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a cornerstone of this evaluation.
Broth Microdilution MIC Assay Protocol
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits this growth.
Materials:
-
Test compound (e.g., synthetic this compound)
-
Bacterial strains for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an agar plate culture.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of the 96-well plate to achieve the desired concentration range.
-
-
Inoculation:
-
Inoculate each well containing the antimicrobial dilution with the prepared bacterial suspension.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Alternatively, the optical density (OD) of each well can be measured using a microplate reader. The MIC is the concentration at which a significant inhibition of growth is observed compared to the growth control.
-
Visualizing Experimental and Conceptual Frameworks
To aid in the understanding of the experimental workflow and the broader context of antibiotic mechanisms, the following diagrams are provided.
References
Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Studies of Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents that can overcome existing resistance mechanisms. Decatromicin B, a promising new antibiotic, has demonstrated potent activity against multidrug-resistant pathogens. A crucial aspect of its preclinical evaluation is the assessment of cross-resistance with other antibiotic classes. This guide provides a comparative framework for conducting and interpreting cross-resistance studies, using hypothetical data for this compound to illustrate key concepts and methodologies. Understanding the potential for cross-resistance is paramount for predicting the clinical utility and longevity of new therapeutic agents.
Data Presentation: Comparative Susceptibility Testing
Cross-resistance is evaluated by determining the minimum inhibitory concentration (MIC) of a new compound against a panel of bacterial strains with well-characterized resistance to other antibiotics. An increase in the MIC of the new compound against a resistant strain, compared to its susceptible parent strain, indicates cross-resistance.
The following table presents hypothetical MIC data for this compound and other antibiotic classes against a susceptible strain of Staphylococcus aureus (Parent Strain) and isogenic mutants resistant to specific antibiotics.
Table 1: Hypothetical Minimum Inhibitory Concentrations (µg/mL) of this compound and Other Antibiotics Against S. aureus Strains
| Bacterial Strain | Resistance Phenotype | This compound | Vancomycin (Glycopeptide) | Linezolid (Oxazolidinone) | Ciprofloxacin (Fluoroquinolone) | Gentamicin (Aminoglycoside) |
| Parent Strain | Susceptible | 0.5 | 1 | 2 | 0.25 | 0.5 |
| Mutant A | Vancomycin-Resistant | 0.5 | 32 | 2 | 0.25 | 0.5 |
| Mutant B | Linezolid-Resistant | 1 | 1 | 64 | 0.25 | 0.5 |
| Mutant C | Ciprofloxacin-Resistant | 8 | 1 | 2 | 16 | 0.5 |
| Mutant D | Gentamicin-Resistant | 0.5 | 1 | 2 | 0.25 | 32 |
Interpretation of Hypothetical Data:
-
No Cross-Resistance with Vancomycin and Gentamicin: this compound maintains its activity against the vancomycin-resistant (Mutant A) and gentamicin-resistant (Mutant D) strains, suggesting it has a different mechanism of action and is not affected by the resistance mechanisms to these drugs.
-
Potential Minor Cross-Resistance with Linezolid: A slight (2-fold) increase in the MIC of this compound is observed against the linezolid-resistant strain (Mutant B). This could indicate a shared, albeit minor, aspect of their mechanism of action or a non-specific resistance mechanism.
-
Significant Cross-Resistance with Ciprofloxacin: A substantial (16-fold) increase in the MIC of this compound against the ciprofloxacin-resistant strain (Mutant C) is a significant concern. This suggests that the mechanism of resistance to ciprofloxacin, such as an efflux pump, may also recognize and extrude this compound from the bacterial cell.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible cross-resistance data.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is considered the gold standard for determining the antimicrobial susceptibility of bacteria.[1][2]
Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial strains are grown to a specific optical density (equivalent to a 0.5 McFarland standard) and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[2]
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[2]
Generation of Resistant Mutants
To investigate specific cross-resistance pathways, resistant mutants are generated in the laboratory.
Protocol:
-
Single-Step Resistance Studies: A high-density bacterial culture is plated on agar containing a high concentration (typically 4-8 times the MIC) of the selective antibiotic.[3] Colonies that grow are considered spontaneous resistant mutants.[3]
-
Multi-Step (Serial Passage) Resistance Studies: Bacteria are exposed to sub-inhibitory concentrations of an antibiotic over multiple days (passages).[3] The concentration of the antibiotic is gradually increased as resistance develops.[3]
-
Mutant Characterization: The resulting resistant mutants are then subjected to MIC testing with a panel of antibiotics to assess for cross-resistance. Further genetic analysis can identify the specific mutations responsible for resistance.[3]
Visualizations
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for assessing antibiotic cross-resistance.
Potential Mechanisms of Cross-Resistance
Caption: Mechanisms leading to antibiotic cross-resistance.
References
Evaluating the Post-Antibiotic Effect of Decatromicin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, specific experimental data on the post-antibiotic effect (PAE) and the precise mechanism of action of Decatromicin B are not available in published literature. This guide serves as a template, illustrating how the PAE of this compound could be evaluated and compared against other well-characterized antibiotics. The comparative data for existing antibiotics are based on published findings, while the information for this compound is hypothetical.
The post-antibiotic effect (PAE) is the continued suppression of bacterial growth after a brief exposure to an antimicrobial agent.[1] This pharmacodynamic parameter is crucial in designing optimal dosing regimens, as a longer PAE may allow for less frequent dosing, potentially reducing toxicity and the development of resistance. This compound has demonstrated inhibitory activity against Methicillin-Resistant Staphylococcus aureus (MRSA). Understanding its PAE is a critical next step in its preclinical evaluation.
This guide provides a comparative framework for the PAE of a hypothetical profile for this compound against Staphylococcus aureus, alongside established data for Vancomycin (a glycopeptide), Ciprofloxacin (a fluoroquinolone), and Gentamicin (an aminoglycoside).
Comparative Post-Antibiotic Effect (PAE) Data against Staphylococcus aureus
The following table summarizes the in vitro PAE of selected antibiotics against S. aureus. The duration of PAE is influenced by the antibiotic class, concentration, and exposure time.
| Antibiotic | Class | Concentration | Exposure Time (hours) | Mean PAE Duration (hours) |
| This compound | (Hypothetical) | 4x MIC | 1 | ~2.5 - 4.0 |
| Vancomycin | Glycopeptide | 2-4x MIC | 1-2 | 0.2 - 2.0[2] |
| Ciprofloxacin | Fluoroquinolone | 5x MIC | 1 | 1.65 - 2.75[3] |
| Gentamicin | Aminoglycoside | 4-8 mg/L | 1 | 5.0 - 10.0[4] |
Note: MIC refers to the Minimum Inhibitory Concentration. The PAE for this compound is a hypothetical projection for illustrative purposes.
Experimental Protocols
Determination of In Vitro Post-Antibiotic Effect (PAE) by Viable Count Method
This protocol outlines the standard method for determining the PAE of an antimicrobial agent.
1. Bacterial Strain and Culture Preparation:
- A standardized strain of Staphylococcus aureus (e.g., ATCC 29213) is used.
- The bacteria are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C.
- The overnight culture is then diluted to achieve a logarithmic phase growth culture with a standardized inoculum (approximately 10^6 to 10^7 Colony Forming Units per milliliter - CFU/mL).
2. Antibiotic Exposure:
- The bacterial culture is divided into test and control groups.
- The test group is exposed to the desired concentration of the antibiotic (e.g., 4x MIC of this compound).
- The control group is incubated under the same conditions without the antibiotic.
- Both groups are incubated for a specified period (e.g., 1 or 2 hours) at 37°C.
3. Antibiotic Removal:
- After the exposure period, the antibiotic must be removed to observe the subsequent growth kinetics. This is typically achieved by:
- Dilution: A 1:1000 dilution of the culture in a pre-warmed, antibiotic-free broth. This reduces the antibiotic concentration to a sub-inhibitory level.
- Centrifugation and Washing: Centrifuging the bacterial suspension, discarding the supernatant containing the antibiotic, and resuspending the bacterial pellet in fresh, pre-warmed broth. This process may be repeated to ensure complete removal of the antibiotic.
4. Post-Exposure Monitoring:
- Immediately after antibiotic removal (time zero), and at regular intervals thereafter (e.g., every hour for up to 8-12 hours), samples are taken from both the test and control cultures.
- Viable counts (CFU/mL) are determined for each sample by plating serial dilutions onto agar plates and incubating them for 18-24 hours at 37°C.
5. PAE Calculation:
- The PAE is calculated using the following formula: PAE = T - C
- T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log10 (a tenfold increase) from the count immediately after antibiotic removal.
- C is the time required for the viable count of the untreated control culture to increase by 1 log10 from the count at the same initial time point.
Visualizations
Hypothetical Mechanism of Action for this compound: Protein Synthesis Inhibition
While the exact mechanism of this compound is yet to be elucidated, many novel antibiotics derived from natural sources target essential bacterial processes such as protein synthesis. The following diagram illustrates a plausible pathway where an antibiotic inhibits bacterial protein synthesis by binding to the ribosomal subunits.
Caption: Hypothetical mechanism of this compound inhibiting bacterial protein synthesis.
Experimental Workflow for Post-Antibiotic Effect (PAE) Determination
The following diagram outlines the key steps in the in vitro determination of the post-antibiotic effect.
Caption: Workflow for determining the Post-Antibiotic Effect (PAE).
References
- 1. Postantibiotic Effects of Daptomycin against 14 Staphylococcal and Pneumococcal Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Post-antibiotic effect and killing activity of ciprofloxacin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Postantibiotic effect of aminoglycosides on staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Public Data Precludes Direct Comparison of Decatromicin B Analogs
A comprehensive review of scientific literature reveals no publicly available research on the synthesis or preclinical evaluation of analogs of the antibiotic Decatromicin B. While the parent compounds, Decatromicins A and B, have been identified as potent agents against methicillin-resistant Staphylococcus aureus (MRSA), subsequent development of derivative compounds has not been reported in published studies. Consequently, a head-to-head comparison of this compound analogs in preclinical models is not feasible at this time.
In lieu of a direct comparison, this guide provides a comprehensive framework for the preclinical evaluation of hypothetical this compound analogs. This document is intended to serve as a resource for researchers and drug development professionals, outlining the standard experimental protocols, data presentation formats, and logical workflows required to assess the potential of such compounds.
A Roadmap for Preclinical Evaluation of Novel Antibiotic Candidates
The successful development of a new antibiotic requires a rigorous and systematic preclinical assessment. The following sections detail the critical in vitro and in vivo studies necessary to characterize the activity, safety, and pharmacokinetic profile of potential this compound analogs.
Data Presentation for Comparative Analysis
To facilitate a clear comparison between different analogs, all quantitative data should be organized into structured tables.
Table 1: Comparative In Vitro Antibacterial Activity This table summarizes the Minimum Inhibitory Concentration (MIC) of each analog against a panel of clinically relevant bacterial strains. Lower MIC values indicate greater potency.
| Compound ID | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. S. aureus (MSSA) | MIC (µg/mL) vs. Enterococcus faecalis | MIC (µg/mL) vs. Streptococcus pneumoniae |
| This compound (Reference) | ||||
| Analog DB-1 | ||||
| Analog DB-2 | ||||
| Analog DB-3 | ||||
| Vancomycin (Control) |
Table 2: In Vitro Cytotoxicity Profile This table presents the 50% inhibitory concentration (IC50) of the analogs against human cell lines to assess their potential for toxicity. Higher IC50 values are desirable, indicating lower toxicity to mammalian cells.
| Compound ID | IC50 (µM) vs. HepG2 (Liver) Cells | IC50 (µM) vs. HEK293 (Kidney) Cells |
| This compound (Reference) | ||
| Analog DB-1 | ||
| Analog DB-2 | ||
| Analog DB-3 | ||
| Doxorubicin (Control) |
Table 3: In Vivo Efficacy in a Murine Infection Model This table summarizes the effectiveness of the analogs in a preclinical infection model, such as a mouse sepsis or skin infection model. Key metrics include the reduction in bacterial burden and the survival rate of the animals.
| Compound ID | Dose (mg/kg) | Bacterial Load Reduction (log10 CFU) in Spleen | Survival Rate (%) |
| Vehicle Control | - | - | |
| This compound (Reference) | |||
| Analog DB-1 | |||
| Analog DB-2 | |||
| Analog DB-3 | |||
| Linezolid (Control) |
Table 4: Key Pharmacokinetic Parameters in Mice This table outlines the fundamental pharmacokinetic properties of the analogs, which are crucial for determining appropriate dosing regimens.
| Compound ID | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t1/2) (h) |
| This compound (Reference) | ||||
| Analog DB-1 | ||||
| Analog DB-2 | ||||
| Analog DB-3 |
Detailed Experimental Methodologies
The following protocols describe the standard procedures for the key experiments required for a comprehensive preclinical evaluation.
Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Protocol:
-
A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In Vitro Mammalian Cell Cytotoxicity Assay
-
Objective: To evaluate the toxicity of the compounds to mammalian cells.
-
Protocol:
-
Human cell lines, such as HepG2 (liver) and HEK293 (kidney), are seeded in 96-well plates and allowed to attach overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Following a 48-hour incubation period, cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay.
-
The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
-
Murine Systemic Infection Model
-
Objective: To assess the in vivo efficacy of the antibiotic analogs in a live animal model.
-
Protocol:
-
Mice are infected via intraperitoneal injection with a lethal dose of a clinically relevant bacterial strain (e.g., MRSA).
-
At specified time points post-infection (e.g., 1 and 12 hours), cohorts of mice are treated with the test compounds, a vehicle control, or a standard-of-care antibiotic via an appropriate route of administration (e.g., intravenous or subcutaneous).
-
For survival studies, animals are monitored for a period of 7 to 14 days.
-
For bacterial burden studies, a separate cohort of animals is euthanized at 24 hours post-infection, and target organs (e.g., spleen, liver, kidneys) are harvested, homogenized, and plated on agar to enumerate bacterial colonies.
-
Pharmacokinetic (PK) Analysis
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the analogs.
-
Protocol:
-
A single dose of each compound is administered to mice, typically via both intravenous (IV) and oral (PO) routes in separate cohorts.
-
Blood samples are collected at predetermined time points over a 24-hour period.
-
The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2), are calculated using specialized software.
-
Visualizing Key Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: A hypothetical signaling pathway for a this compound analog.
Caption: Workflow for the preclinical development of antibiotic candidates.
Assessing the Selectivity of Decatromicin B: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selective toxicity of a novel antibiotic is paramount. This guide provides a comparative assessment of Decatromicin B's selectivity for bacterial versus human cells. Due to the limited publicly available data on the cytotoxicity of this compound, this guide leverages data on its antibacterial activity and compares it with established antibiotics, Vancomycin and Linezolid, to highlight the significance of the selectivity index in drug development.
Executive Summary
This compound, a spirotetronate antibiotic isolated from Actinomadura sp., has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). However, a comprehensive evaluation of its selectivity, a critical factor for its therapeutic potential, is hampered by the absence of published data on its cytotoxicity against human cell lines. This guide synthesizes the available antibacterial data for this compound and presents it alongside the known antibacterial and cytotoxicity profiles of Vancomycin and Linezolid. This comparison underscores the importance of the selectivity index (SI), a quantitative measure of a compound's preference for killing bacteria over host cells, in the early stages of antibiotic development. While this compound shows promise as an antibacterial agent, further in-vitro studies are crucial to establish its safety profile and therapeutic window.
Data Presentation: A Comparative Analysis
The following tables summarize the available minimum inhibitory concentration (MIC) data for this compound against various bacterial strains and the corresponding MIC and 50% inhibitory concentration (IC50) values for the comparator antibiotics, Vancomycin and Linezolid. The IC50 value represents the concentration of a drug that is required for 50% inhibition of viable cells in vitro.
Table 1: Antibacterial Activity (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus Smith | 0.39 |
| Staphylococcus aureus 209P | 0.39 |
| Staphylococcus aureus 56 (MRSA) | 0.39 |
| Staphylococcus aureus 85 (MRSA) | 0.78 |
| Micrococcus luteus PCI 1001 | 0.78 |
| Bacillus subtilis PCI 219 | 0.78 |
| Corynebacterium bovis 1810 | 6.25 |
Table 2: Comparative Antibacterial and Cytotoxicity Profile
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Human Cell Line | IC50 (µg/mL) | Selectivity Index (SI = IC50/MIC) |
| This compound | S. aureus (MRSA) | 0.39 - 0.78 | Not Available | Not Available | Not Available |
| Vancomycin | S. aureus (MRSA) | ~1 | Human Tenocytes | >2500[1] | >2500 |
| Linezolid | S. aureus | Not specified | Human Colon Cancer (HCT-116) | 237[2] | Not calculable without specific MIC |
Note: The IC50 for Vancomycin on human tenocytes was found to be non-toxic at the tested concentrations. The IC50 for Linezolid is provided for a cancer cell line, which may not be representative of all human cells.
Experimental Protocols
To ensure reproducibility and standardization, the following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Cytotoxicity Assay (IC50 Determination)
The IC50 value is a measure of the concentration of a substance needed to inhibit a biological process by half. In this context, it is used to assess the cytotoxicity of a compound on human cells.
Protocol: MTT Assay
-
Cell Culture: Human cells are seeded in a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound, Vancomycin, Linezolid) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Path to Selectivity
The following diagrams illustrate the conceptual workflow for assessing antibiotic selectivity and the underlying principles.
This workflow outlines the parallel experimental paths for determining the antibacterial potency (MIC) and human cell cytotoxicity (IC50) of a compound. The convergence of these two data points allows for the calculation of the Selectivity Index, a key indicator of the drug's therapeutic potential.
This diagram illustrates the fundamental principle of selective toxicity. An ideal antibiotic exhibits high affinity for a specific target present in bacteria but has low or no affinity for targets within human cells, leading to bacterial cell death with minimal harm to the host. The molecular basis for this selectivity lies in the structural differences between prokaryotic (bacterial) and eukaryotic (human) cells.
Conclusion and Future Directions
This compound exhibits promising in-vitro activity against clinically relevant Gram-positive bacteria, including MRSA. However, the current body of public knowledge lacks the critical cytotoxicity data necessary to fully assess its selectivity and, by extension, its potential as a therapeutic agent. The comparison with Vancomycin and Linezolid highlights the significant therapeutic window that highly selective antibiotics can offer.
For the continued development of this compound, the following steps are recommended:
-
In-vitro Cytotoxicity Studies: A comprehensive assessment of this compound's cytotoxicity against a panel of human cell lines (e.g., HEK293 for kidney, HepG2 for liver, and various immune cell lines) is essential to determine its IC50 values.
-
Selectivity Index Calculation: Once cytotoxicity data is available, the selectivity index should be calculated for each bacterial strain to quantify its therapeutic window.
-
Mechanism of Action Studies: Elucidating the specific molecular target of this compound in bacteria could provide insights into its potential for off-target effects in human cells.
By systematically addressing these knowledge gaps, the true therapeutic potential of this compound can be more accurately evaluated, paving the way for its potential progression through the drug development pipeline.
References
Benchmarking Decatromicin B: A Comparative Analysis of Therapeutic Index Against Standard of Care Antibiotics
For Immediate Release
This guide provides a comprehensive comparison of the novel antibiotic, Decatromicin B, against current standard of care antibiotics for the treatment of serious Gram-positive infections, including Methicillin-resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available preclinical and clinical data, alongside detailed experimental protocols for generating comparative data for new chemical entities like this compound.
Executive Summary
This compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including MRSA.[1][2] However, a comprehensive assessment of its therapeutic index is hampered by the limited availability of in vivo efficacy and toxicity data.[3][4] This guide benchmarks the known anti-MRSA potency of this compound against established antibiotics: vancomycin, linezolid, and daptomycin. While a direct comparison of the therapeutic index (TI) is not currently possible due to the lack of in vivo data for this compound, this document provides the framework for such an evaluation by presenting the available data for standard of care agents and outlining the necessary experimental protocols.
Data Presentation: this compound vs. Standard of Care Antibiotics
The following table summarizes the available minimum inhibitory concentration (MIC) data for this compound against MRSA, alongside the established MIC ranges and key toxicity concerns for vancomycin, linezolid, and daptomycin.
| Antibiotic | Target Organism | In Vitro Efficacy (MIC) | Key Toxicity Concerns & Monitoring Parameters |
| This compound | S. aureus (including MRSA) | 0.39-0.78 µg/mL[1][2] | In vivo toxicity data not currently available. |
| Vancomycin | MRSA | Typically 1-2 µg/mL.[5][] Treatment failure is a concern at higher MICs within the susceptible range.[] | Nephrotoxicity: Requires therapeutic drug monitoring. Target trough concentrations are 15-20 mg/L for serious infections.[7] An AUC/MIC ratio of 400-600 is recommended.[8] Ototoxicity is also a concern.[7] |
| Linezolid | MRSA | 1-4 µg/mL[1][9] | Hematologic toxicity (thrombocytopenia, anemia): More common with prolonged use (>14 days).[10][11] Peripheral and optic neuropathy, and lactic acidosis are also reported.[12][13] |
| Daptomycin | MRSA | 0.125-1.0 µg/mL[14][15][16] | Muscle toxicity (Myopathy and rhabdomyolysis): Requires monitoring of creatine phosphokinase (CPK) levels.[17][18] Eosinophilic pneumonia is a rare but serious adverse effect.[19][20] |
Experimental Protocols
To establish a comprehensive therapeutic index for this compound, a series of preclinical experiments are required. The following are detailed methodologies for key assays.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and comparator antibiotics should be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][14][15]
-
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare a standardized inoculum of the test organism (e.g., MRSA) equivalent to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the antibiotics in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 35°C for 18-24 hours.
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
-
In Vitro Toxicity: Cell Viability Assay
The potential for direct cytotoxicity of this compound can be assessed using a cell viability assay, such as the MTT assay, on a relevant mammalian cell line (e.g., human embryonic kidney cells - HEK293).[5][10][21]
-
Objective: To assess the effect of the antibiotic on the metabolic activity of mammalian cells as an indicator of cytotoxicity.
-
Procedure:
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to serial dilutions of this compound and control antibiotics for a defined period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
In Vivo Efficacy: Mouse Infection Model
The efficacy of this compound in a living organism can be evaluated using a murine model of systemic or localized infection.[1][17][22]
-
Objective: To determine the effective dose (ED50) of the antibiotic required to protect 50% of infected animals from mortality or to significantly reduce the bacterial burden.
-
Procedure:
-
Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of MRSA.
-
Administer varying doses of this compound and control antibiotics to different groups of infected mice at specified time points post-infection.
-
Monitor the survival of the mice over a set period (e.g., 7 days).
-
The ED50 can be calculated from the dose-response curve of survival.
-
Alternatively, for localized infections (e.g., thigh infection model), bacterial burden in the target tissue can be quantified at the end of the treatment period.
-
In Vivo Toxicity: Acute Toxicity Study (LD50 Determination)
An acute toxicity study is performed to determine the median lethal dose (LD50) of this compound.[13][23]
-
Objective: To determine the single dose of a substance that is expected to cause death in 50% of a test animal population.
-
Procedure:
-
Administer single, escalating doses of this compound to different groups of healthy mice via a relevant route (e.g., intravenous or intraperitoneal).
-
Observe the animals for signs of toxicity and mortality over a period of 7 to 14 days.
-
The LD50 is calculated using statistical methods (e.g., Probit analysis) based on the observed mortality at different dose levels.
-
Mandatory Visualizations
Experimental Workflow for Therapeutic Index Determination
Caption: Workflow for determining the therapeutic index.
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: Mechanism of action for Linezolid.
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Caption: Mechanism of action for Vancomycin.
References
- 1. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Description of Graph (GraphViz Dot) – YOSBITS [yosbits.com]
- 10. broadpharm.com [broadpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 13. Enhanced toxicity for mice of combinations of antibiotics with Escherichia coli cells or Salmonella typhosa endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sketchviz.com [sketchviz.com]
- 17. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. enamine.net [enamine.net]
A Comprehensive Guide to Investigating the Synergy of Decatromicin B and β-Lactam Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings due to its resistance to the entire class of β-lactam antibiotics. This resistance is primarily mediated by the acquisition of the mecA gene, which encodes for penicillin-binding protein 2a (PBP2a). PBP2a has a low affinity for β-lactams, allowing for continued cell wall synthesis even in the presence of these drugs.[1][2][3][4] Consequently, exploring novel therapeutic strategies, such as combination therapies to restore the efficacy of existing antibiotics, is a critical area of research.
Decatromicin B is a potent antibiotic with demonstrated activity against MRSA.[5][6] However, its full potential, particularly in combination with other antimicrobial agents, remains largely unexplored. This guide provides a comprehensive overview of the experimental methodologies required to investigate the synergistic potential of this compound with β-lactam antibiotics against MRSA. The protocols and data presented herein are based on established in vitro synergy testing methods and serve as a blueprint for conducting such a study.
Rationale for Synergy Exploration
The primary hypothesis for a synergistic interaction between this compound and a β-lactam antibiotic against MRSA is that this compound may act on a target that weakens the bacterial cell or its resistance mechanisms, thereby re-sensitizing it to the action of the β-lactam. A potential mechanism could involve the inhibition of a pathway that supports the function of PBP2a or the overall integrity of the cell envelope, making the bacteria more susceptible to the cell wall disruptive effects of β-lactams.
Data Presentation: Quantifying Synergy
The following tables present hypothetical data from checkerboard and time-kill assays to illustrate how the synergistic effects of this compound and a representative β-lactam, Oxacillin, would be quantified and presented.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration Index (FICI) for this compound and Oxacillin against MRSA (ATCC 43300)
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 2 | 0.5 | 0.25 | Synergy (FICI ≤ 0.5) |
| Oxacillin | 256 | 64 | 0.25 | |
| FICI = (MIC of Drug A in Combination / MIC of Drug A Alone) + (MIC of Drug B in Combination / MIC of Drug B Alone) | 0.5 |
FICI Interpretation: ≤ 0.5 = Synergy; > 0.5 to 1 = Additive; > 1 to 4 = Indifference; > 4 = Antagonism.[7][8][9][10][11][12][13]
Table 2: Hypothetical Time-Kill Assay Results for this compound and Oxacillin against MRSA (ATCC 43300)
| Treatment | Initial Inoculum (log10 CFU/mL) | 4h (log10 CFU/mL) | 8h (log10 CFU/mL) | 24h (log10 CFU/mL) | Change from most active single agent at 24h (log10 CFU/mL) | Interpretation |
| Growth Control | 6.0 | 7.5 | 8.8 | 9.2 | N/A | - |
| This compound (1/4 MIC) | 6.0 | 5.8 | 6.2 | 7.0 | N/A | - |
| Oxacillin (1/4 MIC) | 6.0 | 5.9 | 6.5 | 7.5 | N/A | - |
| This compound + Oxacillin (1/4 MIC each) | 6.0 | 4.5 | 3.2 | <2.0 | -5.0 | Synergy |
Synergy in a time-kill assay is defined as a ≥ 2 log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours.[7][14][15][16][17]
Experimental Protocols
Detailed methodologies for the two primary in vitro synergy tests are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a two-dimensional dilution technique used to determine the FICI.[10][18][19]
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the β-lactam antibiotic (e.g., Oxacillin) in an appropriate solvent. Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in separate 96-well microtiter plates.
-
Plate Setup: In a new 96-well plate, transfer aliquots of the diluted antibiotics to create a checkerboard pattern. Typically, this compound is diluted along the y-axis (rows) and the β-lactam is diluted along the x-axis (columns). The final plate should contain wells with each antibiotic alone in a range of concentrations, as well as all possible combinations of the two antibiotics. Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
Inoculum Preparation: Prepare a bacterial inoculum of the MRSA strain (e.g., ATCC 43300) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Inoculate all wells except the sterility control with the bacterial suspension. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
FICI Calculation: Calculate the FICI for each combination that shows growth inhibition using the formula provided in Table 1. The FICI for the combination is the sum of the FICs of each drug. The lowest FICI value is reported.
Time-Kill Assay Protocol
Time-kill assays provide information on the bactericidal or bacteriostatic effects of antibiotic combinations over time.[7][14][15][16][17]
-
Inoculum Preparation: Prepare an overnight culture of the MRSA strain in CAMHB. Dilute the culture in fresh CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Experimental Setup: Prepare flasks or tubes containing CAMHB with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a sub-inhibitory concentration, e.g., 1/4 MIC)
-
β-lactam antibiotic alone (at a sub-inhibitory concentration, e.g., 1/4 MIC)
-
Combination of this compound and the β-lactam antibiotic (at the same sub-inhibitory concentrations)
-
-
Incubation and Sampling: Inoculate each flask with the prepared bacterial suspension and incubate at 37°C with shaking. At specified time points (e.g., 0, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each experimental condition. Synergy is determined by comparing the bacterial killing of the combination to that of the most active single agent.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the checkerboard and time-kill assays.
References
- 1. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 2. Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural basis for the beta lactam resistance of PBP2a from methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. journals.asm.org [journals.asm.org]
- 8. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iosrjournals.org [iosrjournals.org]
- 16. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. emerypharma.com [emerypharma.com]
Navigating the Preclinical Landscape: A Comparative Analysis of Coralmycin A's In Vivo Efficacy
A critical evaluation of the in vivo antibacterial activity of Coralmycin A in a murine respiratory tract infection model, benchmarked against the standard-of-care antibiotic, vancomycin. This guide provides researchers, scientists, and drug development professionals with a concise summary of preclinical data, detailed experimental protocols, and a visual representation of the study workflow to aid in the assessment of novel antimicrobial agents.
While the novel antibiotic Decatromicin B has demonstrated potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), publicly available data on its in vivo efficacy in infection models remains elusive. To provide a tangible example of a preclinical efficacy assessment, this guide pivots to a comparative analysis of another promising antibacterial agent, Coralmycin A. This analysis is based on a study that evaluated its performance in a well-established murine model of respiratory tract infection.
Quantitative Efficacy: A Head-to-Head Comparison
The in vivo efficacy of Coralmycin A was directly compared with vancomycin in a neutropenic mouse model of respiratory tract infection caused by Streptococcus pneumoniae. The primary endpoint for efficacy was the reduction in bacterial burden in the lungs, measured in log10 colony-forming units (CFU).
| Treatment Group | Dose (mg/kg, s.c., bid) | Efficacy Outcome | Bacterial Load Reduction (log10 CFU) |
| Coralmycin A | 4 | Bacteriostatic | Similar to vancomycin at 4 mg/kg |
| 20 | Bacteriostatic | - | |
| 100 | Bactericidal | 1.34 | |
| Vancomycin | 4 | Bacteriostatic | Similar to Coralmycin A at 4 mg/kg |
| 20 | Bactericidal | - | |
| Vehicle Control | - | - | - |
Table 1: Comparative in vivo efficacy of Coralmycin A and Vancomycin in a murine respiratory tract infection model. Data sourced from a study on the antibacterial activity of Coralmycins.[1]
The results indicate that Coralmycin A exhibited a dose-dependent antibacterial effect. At a dose of 4 mg/kg administered subcutaneously twice daily (bid), it demonstrated a bacteriostatic effect comparable to vancomycin at the same dosage.[1] A bactericidal effect, defined as a significant reduction in the initial bacterial load, was observed for Coralmycin A at a higher dose of 100 mg/kg (bid), resulting in a 1.34 log10 CFU reduction in the lungs.[1] Vancomycin achieved a bactericidal effect at a lower dose of 20 mg/kg (bid).[1]
Experimental Design: Murine Respiratory Tract Infection Model
The following protocol outlines the methodology used to assess the in vivo efficacy of Coralmycin A and vancomycin in the murine respiratory tract infection model.
1. Animal Model:
-
Neutropenic mice were used for the study. Neutropenia was induced to create an immunocompromised state, allowing for a more direct assessment of the antimicrobial agent's efficacy.
2. Bacterial Strain:
-
Streptococcus pneumoniae ATCC49619 was used as the infectious agent.
3. Infection Procedure:
-
Mice were infected with S. pneumoniae to establish a respiratory tract infection.
4. Treatment Regimen:
-
Treatment with Coralmycin A, DH-coralmycin A (a derivative), vancomycin, or a vehicle control was initiated 3 and 6 hours after bacterial infection.
-
The compounds were administered subcutaneously (s.c.) at doses of 4, 20, and 100 mg/kg, twice daily (bid).
5. Efficacy Assessment:
-
The primary outcome measure was the bacterial burden in the lungs of the infected mice.
-
Lungs were harvested at a predetermined time point post-infection, homogenized, and plated to determine the number of colony-forming units (CFU).
-
The efficacy was categorized as bacteriostatic (inhibition of bacterial growth) or bactericidal (killing of bacteria), based on the reduction in CFU counts compared to the vehicle control group.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for evaluating the in vivo efficacy of the antimicrobial agents.
Caption: Experimental workflow for the in vivo efficacy study.
This structured approach, combining quantitative data, detailed protocols, and clear visualizations, is essential for the rigorous preclinical evaluation of new antibiotic candidates and for making informed decisions in the drug development pipeline.
References
Safety Operating Guide
Navigating the Disposal of Decatromicin B: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals handling Decatromicin B, proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of explicit manufacturer's disposal instructions, a conservative approach based on the compound's chemical properties and general best practices for antibiotic and chemical waste is essential. This guide provides a procedural framework to ensure the safe and compliant disposal of this compound.
This compound is a potent antibiotic with a complex molecular structure.[1] Due to its biological activity, it is imperative that it is not released into the environment where it could contribute to antibiotic resistance.[2][3] The following procedures are designed to mitigate risks and ensure that all waste containing this compound is handled appropriately.
Key Chemical Properties and Safety Data
A summary of the relevant data for this compound is presented below. This information is crucial for making informed decisions on handling and disposal.
| Property | Value | Source |
| CAS Number | 235097-64-0 | [4] |
| Molecular Formula | C45H56Cl2N2O10 | [4] |
| Molecular Weight | 855.8 g/mol | [4] |
| Appearance | Off-white to light tan solid | [5] |
| Solubility | Soluble in DMSO, ethanol, methanol, DMF. Poor water solubility. | [5][6][7] |
| Storage | Store at -20°C | [4][6] |
| Biological Activity | Active against Gram-positive bacteria, including MRSA. | [4][6] |
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a multi-step process that prioritizes safety and regulatory compliance. The following workflow outlines the recommended procedures for different forms of this compound waste.
1. Personal Protective Equipment (PPE): Before handling any form of this compound waste, it is crucial to wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8]
2. Unused or Expired Solid this compound:
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
Collect the solid waste in a clearly labeled, sealed, and appropriate hazardous waste container. The label should include the name of the chemical and the approximate quantity.
-
Store the container in a designated hazardous waste accumulation area, following your institution's guidelines.
-
Arrange for pickup and disposal by a certified hazardous waste management company. Incineration is the preferred method of destruction for this type of compound.[9]
3. This compound Solutions:
-
Solutions of this compound (e.g., in DMSO, ethanol) should be treated as hazardous chemical waste.
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[10]
-
The container must be clearly labeled with "Hazardous Waste," the chemical name (this compound), the solvent used, and an approximate concentration.
-
Like the solid waste, arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed contractor.
4. Contaminated Labware:
-
Disposable items such as pipette tips, vials, and gloves that have come into contact with this compound should be considered contaminated waste.
-
Collect these items in a designated, puncture-resistant container that is clearly labeled for chemical or biohazardous waste, in accordance with your institution's policies.
-
This waste should also be disposed of through a certified hazardous waste management service, with incineration being the recommended final disposal method.[11]
5. Decontamination of Non-Disposable Items:
-
For glassware and other reusable equipment, a thorough decontamination procedure is necessary. This typically involves rinsing with a suitable solvent to remove the this compound, followed by a standard laboratory washing procedure.
-
The solvent rinsate must be collected and disposed of as hazardous liquid waste.
Important Considerations:
-
Regulatory Compliance: Always consult and adhere to your institution's specific waste disposal guidelines, as well as local, state, and federal regulations.[12] The procedures outlined here are general best practices and may need to be adapted to meet specific regulatory requirements.
-
Avoid Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[13] This can lead to environmental contamination and the development of antibiotic-resistant bacteria.
-
Emergency Procedures: In case of a spill, follow your laboratory's established spill response protocol. Generally, this involves containing the spill, decontaminating the area with an appropriate method, and collecting all cleanup materials as hazardous waste.[10]
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. cdn.who.int [cdn.who.int]
- 4. caymanchem.com [caymanchem.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. glpbio.com [glpbio.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
- 10. latrobe.edu.au [latrobe.edu.au]
- 11. I. Regulated Medical Waste | Infection Control | CDC [cdc.gov]
- 12. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 13. nems.nih.gov [nems.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
